Product packaging for 1,2-Ethanediol monoricinoleate(Cat. No.:CAS No. 106-17-2)

1,2-Ethanediol monoricinoleate

Cat. No.: B094819
CAS No.: 106-17-2
M. Wt: 342.5 g/mol
InChI Key: XLMXUUQMSMKFMH-UZRURVBFSA-N
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Description

1,2-Ethanediol monoricinoleate (CAS 106-17-2) is an industrial-grade chemical compound with the molecular formula C20H38O4 and a molecular weight of 342.51 g/mol . It is a fatty acid ester, specifically the 2-hydroxyethyl ester of ricinoleic acid . Its physical properties include a density of 0.975 g/cm³ and a flash point of 154°C . This compound is noted for its primary research and industrial applications as a plasticizer and in the synthesis of greases and urethane polymers . The product is provided with a high purity level of 98% . This chemical is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H38O4 B094819 1,2-Ethanediol monoricinoleate CAS No. 106-17-2

Properties

IUPAC Name

2-hydroxyethyl (Z,12R)-12-hydroxyoctadec-9-enoate
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InChI

InChI=1S/C20H38O4/c1-2-3-4-11-14-19(22)15-12-9-7-5-6-8-10-13-16-20(23)24-18-17-21/h9,12,19,21-22H,2-8,10-11,13-18H2,1H3/b12-9-/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMXUUQMSMKFMH-UZRURVBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80873890
Record name 1,2-Ethanediol monoricinoleate
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Molecular Weight

342.5 g/mol
Source PubChem
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Physical Description

Liquid
Record name 9-Octadecenoic acid, 12-hydroxy-, 2-hydroxyethyl ester, (9Z,12R)-
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CAS No.

106-17-2, 9004-97-1
Record name 2-Hydroxyethyl (9Z,12R)-12-hydroxy-9-octadecenoate
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Record name Ethylene glycol monoricinoleate
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Record name 9-Octadecenoic acid, 12-hydroxy-, 2-hydroxyethyl ester, (9Z,12R)-
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Record name 1,2-Ethanediol monoricinoleate
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Record name 2-hydroxyethyl ricinoleate
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Record name Poly(oxy-1,2-ethanediyl), α-[(9Z,12R)-12-hydroxy-1-oxo-9-octadecen-1-yl]-ω-hydroxy
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Ethylene Glycol Monoricinoleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing and purifying ethylene glycol monoricinoleate. It is designed to furnish researchers, scientists, and professionals in drug development with detailed experimental protocols, quantitative data, and a thorough understanding of the underlying chemical principles.

Introduction

Ethylene glycol monoricinoleate is a nonionic surfactant with a wide range of applications in the pharmaceutical, cosmetic, and industrial sectors. Its utility stems from its amphiphilic nature, possessing both a hydrophilic ethylene glycol head and a lipophilic ricinoleic acid tail. This structure imparts emulsifying, dispersing, and solubilizing properties, making it a valuable excipient in drug delivery systems, a component in topical formulations, and a versatile industrial additive. The synthesis of a high-purity monoester is crucial to ensure consistent performance and to avoid the presence of potentially interfering diesters or unreacted starting materials. This guide details the most common and effective synthesis and purification strategies.

Synthesis of Ethylene Glycol Monoricinoleate

The synthesis of ethylene glycol monoricinoleate can be primarily achieved through three distinct methods: direct esterification of ricinoleic acid with ethylene glycol, transesterification of a ricinoleate source (such as castor oil or its methyl ester) with ethylene glycol, and a borate-mediated synthesis designed to favor the formation of the monoester.

Direct Esterification

Direct esterification involves the reaction of ricinoleic acid with ethylene glycol, typically in the presence of a catalyst to accelerate the reaction rate. This method can be performed using either chemical or enzymatic catalysts.

Enzymatic esterification offers a green and highly selective alternative to chemical catalysis, often proceeding under milder reaction conditions and minimizing byproduct formation. Lipases are commonly employed for this purpose.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask, combine ricinoleic acid and ethylene glycol. A molar ratio of glycol to fatty acid of 1:1 to 4:1 can be used.[1] n-Hexane can be added as a solvent at a 1:1 (v/v) ratio relative to the substrates.[1]

  • Catalyst Addition: Introduce Candida rugosa lipase to the mixture. A catalyst loading of 5% (w/w) of the total substrate mass is recommended.[1]

  • Reaction Conditions: The mixture is incubated in a horizontal shaker at 200 rpm and 37°C for 18 hours.[1]

  • Reaction Termination: To halt the reaction, the mixture is heated to 80°C.[1]

  • Product Isolation: The reaction mixture is centrifuged at 3400 rpm for 15 minutes to separate the enzyme and any solids. The upper organic phase containing the ester is then collected for purification.[1]

ParameterValueReference
Catalyst Candida rugosa lipase[1]
Molar Ratio (Glycol:Acid) 1:1 to 4:1[1]
Temperature 37°C[1]
Reaction Time 18 hours[1]
Conversion Percentage Up to 85%[1]
Transesterification

Transesterification is a widely used industrial method for producing esters. In the context of ethylene glycol monoricinoleate, this can be achieved by reacting castor oil or its methyl ester (castor oil methyl ester - COME) with ethylene glycol in the presence of a catalyst.

This two-step process first involves the transesterification of castor oil with methanol to produce COME, which is then reacted with ethylene glycol.

Experimental Protocol:

Step 1: Synthesis of Castor Oil Methyl Ester (COME)

  • Reactant and Catalyst Preparation: In a reaction vessel, heat castor oil to 60-65°C. In a separate container, prepare a solution of potassium methoxide by dissolving potassium hydroxide (0.8% w/w of oil) in methanol.

  • Reaction: Add the potassium methoxide solution to the heated oil and stir vigorously for 1-2 hours at 60-65°C.

  • Separation: After the reaction, allow the mixture to settle. The lower glycerol layer is drained off.

  • Washing and Drying: The upper methyl ester layer is washed with warm water until the washings are neutral. The washed ester is then dried at 100°C.

Step 2: Transesterification of COME with Ethylene Glycol

  • Reactant and Catalyst Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer, combine COME and ethylene glycol.

  • Catalyst Addition: Add potassium methoxide (prepared as in Step 1) as the catalyst.

  • Reaction Conditions: The reaction is conducted under vacuum to facilitate the removal of methanol produced. Optimal conditions can be determined using Response Surface Methodology (RSM), with a reported optimum at a temperature of 80°C, a reaction time of 90 minutes, and a molar ratio of COME to ethylene glycol of 3:1 with a catalyst dosage of 1.0%.

  • Product Isolation: The resulting product is then subjected to purification to isolate the ethylene glycol monoricinoleate.

ParameterValueReference
Catalyst Potassium Methoxide
Molar Ratio (COME:EG) 3:1
Temperature 80°C
Reaction Time 90 minutes
Catalyst Loading 1.0%
Predicted Yield 85.96%
Experimental Yield 86.23%
Borate-Mediated Synthesis

Direct esterification of fatty acids with diols often leads to a mixture of mono- and di-esters. A method utilizing boric acid as a protecting group for one of the hydroxyl functions of the glycol can significantly enhance the yield of the desired monoester. This method is particularly described for polyethylene glycol but is applicable to ethylene glycol.

Experimental Protocol:

  • Protection of Ethylene Glycol: In a three-neck flask equipped with a stirrer, water separator, and reflux condenser connected to a vacuum source, combine ethylene glycol and boric acid. The mixture is heated to 120°C for 2 hours to form the ethylene glycol borate monoester.

  • Esterification: Cool the reaction mixture to below 60°C and add ricinoleic acid. Add p-toluenesulfonic acid (PTS) as a catalyst (0.5-1.5% of the total raw material weight). Heat the mixture to 140°C and react for 2 hours, or until the acid value of the system remains constant.

  • Catalyst Neutralization: Neutralize the PTS by adding an equimolar amount of solid sodium acetate.

  • Hydrolysis of the Borate Ester: Add distilled water to the reaction mixture and maintain a temperature of 100°C with stirring for 2 hours to hydrolyze the borate ester.

  • Extraction and Isolation: Transfer the reaction mixture to a separatory funnel. Extract the ethylene glycol monoricinoleate with ethyl acetate. Wash the organic layer with a saturated brine solution.

  • Final Product: Remove the ethyl acetate by distillation under reduced pressure to obtain the crude product. Dry the product under vacuum to a constant weight.

ParameterValue
Protecting Agent Boric Acid
Esterification Catalyst p-Toluenesulfonic Acid
Esterification Temperature 140°C
Hydrolysis Temperature 100°C
Yield (of PEG-400 Monoricinoleate) 79%
Purity (of PEG-400 Monoricinoleate) 93.1%

Purification of Ethylene Glycol Monoricinoleate

The crude product obtained from any of the synthesis methods will contain a mixture of the desired monoester, unreacted starting materials, catalyst residues, and potentially the diester. Purification is essential to achieve the required specifications for its intended application.

Vacuum Distillation

Vacuum distillation is a highly effective method for purifying ethylene glycol monoricinoleate, as it allows for distillation at lower temperatures, thereby preventing thermal degradation of the product.[2]

Experimental Protocol:

  • Setup: Assemble a vacuum distillation apparatus. It is crucial to have a well-sealed system to maintain a stable, low pressure.

  • Degassing: Gently heat the crude product under vacuum to remove any residual water or low-boiling solvents.

  • Fractional Distillation: Gradually increase the temperature of the heating mantle while maintaining a constant vacuum. The boiling point of ethylene glycol monoricinoleate is 473°C at 760 mmHg. This temperature will be significantly lower under vacuum. The exact boiling point will depend on the vacuum achieved.

  • Fraction Collection: Collect different fractions as the distillation proceeds. The main fraction containing the purified ethylene glycol monoricinoleate is collected at a stable boiling point. Early fractions will contain more volatile impurities, while the residue will contain the diester and other high-boiling point impurities.

PropertyValue
Boiling Point (Atmospheric Pressure) 473°C
Density 0.975 g/cm³
Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[3][4] This method can be employed to separate ethylene glycol monoricinoleate from the diester and other impurities.

Experimental Protocol:

  • Column Packing: A glass column is packed with a suitable stationary phase, such as silica gel.[3] The packing can be done using either a dry or wet method to ensure a uniform bed.

  • Sample Loading: The crude product is dissolved in a minimal amount of the mobile phase and carefully loaded onto the top of the column.

  • Elution: A mobile phase, which is a solvent or a mixture of solvents, is passed through the column. The choice of the mobile phase is critical for achieving good separation. For esters of fatty acids, a common mobile phase system is a mixture of hexane and ethyl acetate, with the polarity being adjusted by varying the ratio of the two solvents.[5]

  • Fraction Collection: As the mobile phase flows through the column, the separated components will elute at different times. These are collected in separate fractions.

  • Analysis: The composition of each fraction is analyzed using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the fractions containing the pure ethylene glycol monoricinoleate.

  • Solvent Removal: The solvent is removed from the purified fractions under reduced pressure to yield the final product.

ParameterRecommended Value
Stationary Phase Silica Gel
Mobile Phase Hexane:Ethyl Acetate (gradient)

Characterization

The purity and identity of the synthesized ethylene glycol monoricinoleate should be confirmed using various analytical techniques.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should show characteristic absorption bands for the hydroxyl (-OH) group, the ester carbonyl (C=O) group, and the C-O stretching of the ester.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy can be used to confirm the structure of the molecule by identifying the chemical shifts and splitting patterns of the different protons and carbons.

  • Gas Chromatography (GC): GC can be used to determine the purity of the final product and to quantify the amount of any residual starting materials or byproducts.

  • Acid Value and Saponification Value: These titrimetric methods can be used to assess the amount of free fatty acids and the overall ester content, respectively.

Visualizations

Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_purification Purification ricinoleic_acid Ricinoleic Acid direct_esterification Direct Esterification ricinoleic_acid->direct_esterification borate_method Borate-Mediated Synthesis ricinoleic_acid->borate_method ethylene_glycol Ethylene Glycol ethylene_glycol->direct_esterification transesterification Transesterification ethylene_glycol->transesterification Step 2 ethylene_glycol->borate_method castor_oil Castor Oil castor_oil->transesterification methanol Methanol methanol->transesterification Step 1 boric_acid Boric Acid boric_acid->borate_method crude_product Crude Ethylene Glycol Monoricinoleate direct_esterification->crude_product transesterification->crude_product borate_method->crude_product crude_product2 Crude Product vacuum_distillation Vacuum Distillation pure_product Pure Ethylene Glycol Monoricinoleate vacuum_distillation->pure_product column_chromatography Column Chromatography column_chromatography->pure_product crude_product2->vacuum_distillation crude_product2->column_chromatography

Caption: Overall workflow for the synthesis and purification of ethylene glycol monoricinoleate.

Borate-Mediated Synthesis Pathway

EG Ethylene Glycol step1 Step 1: Protection (120°C, 2h) EG->step1 BA Boric Acid BA->step1 RA Ricinoleic Acid step2 Step 2: Esterification (140°C, 2h) RA->step2 PTSA p-Toluenesulfonic Acid PTSA->step2 H2O Water step3 Step 3: Hydrolysis (100°C, 2h) H2O->step3 EA Ethyl Acetate step4 Step 4: Extraction EA->step4 Brine Saturated Brine Brine->step4 EGB Ethylene Glycol Borate Monoester step1->EGB EGBR Borate Diester step2->EGBR Crude Crude Product step3->Crude Washed Washed Organic Phase step4->Washed step5 Step 5: Purification Pure Pure Product step5->Pure EGB->step2 EGBR->step3 Crude->step4 Washed->step5

Caption: Step-wise pathway for the borate-mediated synthesis of ethylene glycol monoricinoleate.

References

A Comprehensive Technical Guide to 1,2-Ethanediol Monoricinoleate: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of 1,2-Ethanediol monoricinoleate, a compound of interest in various industrial and pharmaceutical applications. This document details its properties, outlines experimental protocols for its synthesis and analysis, and discusses its potential role in drug delivery systems.

Physicochemical Characteristics

This compound, also known as 2-hydroxyethyl (9Z,12R)-12-hydroxyoctadec-9-enoate, is the monoester of ethylene glycol and ricinoleic acid. Its chemical structure combines the hydrophilic nature of ethylene glycol with the lipophilic properties of ricinoleic acid, rendering it amphiphilic and suitable for use as a non-ionic surfactant, emulsifier, and plasticizer.

General Properties
PropertyValueReference
Chemical Formula C20H38O4[1]
Molecular Weight 342.5 g/mol [1]
CAS Number 9004-97-1[1]
Appearance Not explicitly stated, likely a viscous liquid
Solubility Insoluble in water; soluble in many organic solvents
Tabulated Physical and Chemical Data
PropertyValueMethod/Conditions
XLogP3 5.4Computed
Hydrogen Bond Donor Count 2Computed
Hydrogen Bond Acceptor Count 4Computed
Rotatable Bond Count 18Computed
Exact Mass 342.27700969 DaComputed
Monoisotopic Mass 342.27700969 DaComputed
Topological Polar Surface Area 66.8 ŲComputed
Heavy Atom Count 24Computed

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are crucial for its application and further research. The following sections provide representative methodologies based on established procedures for similar compounds.

Synthesis

The primary method for synthesizing this compound is through the esterification of ricinoleic acid with ethylene glycol. This can be achieved via direct chemical esterification or, for a more sustainable approach, through enzymatic catalysis.

This protocol utilizes a lipase for a greener synthesis, operating under milder conditions and offering higher selectivity.[2][3]

Materials:

  • Ricinoleic acid

  • Ethylene glycol

  • Immobilized lipase (e.g., from Candida antarctica or Rhizomucor miehei)[2][4]

  • Solvent (optional, e.g., n-hexane)

  • Buffer solution (if required for pH control)

Procedure:

  • Combine ricinoleic acid and ethylene glycol in a suitable molar ratio (e.g., 1:2 acid to alcohol) in a reaction vessel.[5]

  • Add the immobilized lipase to the mixture. The enzyme loading is typically a small percentage of the total substrate weight (e.g., 1% w/w).[5]

  • The reaction can be run solvent-free or in the presence of an organic solvent to reduce viscosity.

  • Maintain the reaction mixture at a controlled temperature (e.g., 60-70 °C) with constant agitation for a specified duration (e.g., 32 hours).[5]

  • Monitor the reaction progress by periodically taking samples and determining the acid value through titration to measure the consumption of ricinoleic acid.

  • Upon completion, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.

  • The crude product can then be purified.

Purification

Purification of the synthesized this compound is essential to remove unreacted starting materials and byproducts.

Materials:

  • Crude this compound

  • Solvents for extraction (e.g., hexane, diethyl ether)

  • Aqueous solution for washing (e.g., brine)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve the crude product in a non-polar solvent like hexane.

  • Wash the organic phase with a basic solution (e.g., sodium bicarbonate solution) to remove any unreacted ricinoleic acid.

  • Follow with a wash with brine to remove any remaining aqueous impurities.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Analytical Methods

A suite of analytical techniques is employed to confirm the identity and purity of this compound.

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of fatty acid esters, derivatization to more volatile forms like methyl esters is common.[6][7][8]

Sample Preparation (Derivatization to Fatty Acid Methyl Esters - FAMEs):

  • Treat the this compound sample with a solution of 2% sulfuric acid in methanol.[7]

  • Heat the mixture at 80°C for 2 hours under an inert atmosphere (e.g., argon).[7]

  • After cooling, extract the resulting FAMEs with hexane.[7]

  • The hexane extract can be further purified by thin-layer chromatography (TLC) if necessary.[7]

GC-MS Parameters:

  • Column: A capillary column suitable for FAME analysis (e.g., Equity-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[7]

  • Carrier Gas: Helium at a constant flow rate.[7]

  • Injector Temperature: 250 °C.[7]

  • Oven Temperature Program: Start at 170 °C (hold for 2 min), ramp to 240 °C at 2 °C/min, and hold for 5 min.[7]

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-550.

  • Identification: Compare the obtained mass spectra with a reference library (e.g., NIST).

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of organic molecules.

Sample Preparation:

  • Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).[9][10]

Expected ¹H NMR Spectral Features:

  • Signals corresponding to the protons of the ethylene glycol moiety.

  • A complex set of signals from the long aliphatic chain of the ricinoleic acid moiety, including characteristic peaks for the olefinic protons and the proton on the carbon bearing the hydroxyl group.

Expected ¹³C NMR Spectral Features:

  • A peak for the ester carbonyl carbon.

  • Signals for the carbons of the ethylene glycol unit.

  • A series of peaks for the various carbons in the ricinoleic acid chain, including the sp² carbons of the double bond and the carbon attached to the hydroxyl group.

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation:

  • The sample can be analyzed as a thin film between salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent.

Characteristic FTIR Absorption Bands:

  • A strong absorption band around 1735-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester group.[11]

  • A broad band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl groups.

  • C-H stretching vibrations of the aliphatic chain around 2850-2960 cm⁻¹.

  • C-O stretching vibrations in the range of 1050-1300 cm⁻¹.[11]

Applications in Drug Development

While specific studies on this compound in drug delivery are limited, its structural components and physicochemical properties suggest several potential applications as a pharmaceutical excipient.[12][13]

  • Solubilizer: Its amphiphilic nature makes it a candidate for solubilizing poorly water-soluble active pharmaceutical ingredients (APIs).[14][15][16]

  • Emulsifying Agent: It can be used to form and stabilize emulsions, which are common formulations for oral, topical, and parenteral drug delivery.

  • Component of Self-Emulsifying Drug Delivery Systems (SEDDS): Glyceryl esters, which are structurally similar, have been shown to enhance the cell-permeating properties of SEDDS.[17]

  • Penetration Enhancer: The presence of a fatty acid component may facilitate the penetration of drugs through biological membranes.[18]

It is important to note that as an excipient, this compound would not be expected to have a direct effect on signaling pathways but rather to facilitate the delivery of the active drug to its target.

Safety and Toxicology

The toxicological profile of this compound has not been extensively studied. However, data on its constituent parts, ethylene glycol and ricinoleic acid, can provide some initial insights. Ethylene glycol is known to be harmful if swallowed and can cause damage to organs through prolonged or repeated exposure.[19][20][21] Ricinoleic acid, the main component of castor oil, is generally considered to have low toxicity. Comprehensive toxicological studies on the ester itself would be necessary to establish a complete safety profile for pharmaceutical use.

Visualizations

The following diagrams illustrate the key experimental workflows described in this guide.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants Ricinoleic Acid + Ethylene Glycol Reaction Esterification (60-70°C, Agitation) Reactants->Reaction Catalyst Immobilized Lipase Catalyst->Reaction Crude Product Crude 1,2-Ethanediol monoricinoleate Reaction->Crude Product Dissolution Dissolve in Hexane Crude Product->Dissolution Washing Wash with NaHCO3 and Brine Dissolution->Washing Drying Dry over Na2SO4 Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purified Product Purified Product Evaporation->Purified Product

Caption: Workflow for the synthesis and purification of this compound.

Analysis_Workflow cluster_gcms GC-MS Analysis cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy Purified Product Purified 1,2-Ethanediol monoricinoleate Derivatization Derivatization to FAMEs (H2SO4/MeOH) Purified Product->Derivatization NMR_Sample_Prep Dissolve in Deuterated Solvent Purified Product->NMR_Sample_Prep FTIR_Sample_Prep Prepare Thin Film or Solution Purified Product->FTIR_Sample_Prep GC_Separation Gas Chromatography Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection & Identification GC_Separation->MS_Detection NMR_Analysis 1H and 13C NMR Analysis NMR_Sample_Prep->NMR_Analysis FTIR_Analysis FTIR Spectrum Acquisition FTIR_Sample_Prep->FTIR_Analysis

Caption: Analytical workflow for the characterization of this compound.

References

1,2-Ethanediol monoricinoleate CAS number 106-17-2 technical data sheet

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 1,2-Ethanediol Monoricinoleate (CAS: 106-17-2)

This technical guide provides a comprehensive overview of this compound (CAS Number 106-17-2), also known as Glycol Ricinoleate. The information is intended for researchers, scientists, and drug development professionals, summarizing its chemical and physical properties, synthesis, analytical methods, and safety information. It is important to note that while this guide aims to be thorough, specific experimental protocols and biological data for this exact compound are limited in publicly available literature. Therefore, some information is based on closely related compounds and general chemical principles.

Chemical and Physical Properties

This compound is the monoester of ethylene glycol and ricinoleic acid. Ricinoleic acid, a major component of castor oil, is a hydroxylated omega-9 fatty acid.[1] This structure imparts both hydrophilic and lipophilic characteristics to the molecule, making it useful in various industrial applications.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 106-17-2[2]
Molecular Formula C20H38O4
Molecular Weight 342.51 g/mol
Appearance Clear, moderately viscous, pale-yellow liquid
Odor Mild
Boiling Point 473 °C at 760 mmHg
Flash Point 154 °C
Solubility Insoluble in water; miscible with most organic solvents

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the esterification of ricinoleic acid with ethylene glycol or the transesterification of castor oil.

Enzymatic Esterification of Ricinoleic Acid

This method utilizes a lipase catalyst for a more environmentally friendly process.

Experimental Protocol:

  • Reactant Preparation: Ricinoleic acid is first obtained from the hydrolysis of castor oil. A typical procedure involves mixing castor oil with an ethanolic potassium hydroxide solution and heating for approximately one hour at 70°C. Subsequently, hydrochloric acid is added to liberate the fatty acids.[3]

  • Esterification Reaction: The obtained ricinoleic acid is mixed with ethylene glycol in a suitable solvent such as n-hexane. A lipase, for example from Candida rugosa, is added as a catalyst.[3] The molar ratio of glycol to fatty acid can be varied (e.g., 1:1 to 4:1) to optimize the yield of the monoester.[3]

  • Reaction Conditions: The reaction mixture is agitated at a controlled temperature, for instance, 37°C, for a period of 18 hours or until completion.[3]

  • Product Isolation: The enzyme is removed by filtration. The reaction mixture is then centrifuged to separate the phases, and the ester product is isolated from the organic phase.[3] The reaction can be terminated by heating to 80°C to denature the enzyme.[3]

Diagram 1: Enzymatic Synthesis of this compound

G cluster_prep Reactant Preparation cluster_reaction Esterification cluster_isolation Product Isolation castor_oil Castor Oil hydrolysis Hydrolysis (KOH, Ethanol, 70°C) castor_oil->hydrolysis ricinoleic_acid Ricinoleic Acid hydrolysis->ricinoleic_acid reaction_mixture Reaction Mixture (n-hexane, 37°C, 18h) ricinoleic_acid->reaction_mixture ethylene_glycol Ethylene Glycol ethylene_glycol->reaction_mixture lipase Lipase (e.g., Candida rugosa) lipase->reaction_mixture filtration Filtration reaction_mixture->filtration centrifugation Centrifugation filtration->centrifugation product 1,2-Ethanediol monoricinoleate centrifugation->product

Caption: Enzymatic synthesis workflow.

Two-Step Transesterification of Castor Oil

This method involves converting castor oil first to its methyl esters, which are then transesterified with ethylene glycol.

Experimental Protocol:

  • First Transesterification (Methyl Ester Synthesis): Castor oil is reacted with methanol in the presence of a catalyst, such as potassium hydroxide, at 60-65°C for one hour. The resulting castor oil methyl esters (COME) are separated from the glycerol byproduct and washed.

  • Second Transesterification: The purified COME is then reacted with ethylene glycol in the presence of a catalyst like potassium methoxide. The reaction is typically carried out under vacuum to remove the methanol byproduct and drive the reaction to completion. Optimal conditions can be around 80°C for 90 minutes with a 3:1 molar ratio of ethylene glycol to COME.

  • Product Purification: The final product, this compound, is purified from the reaction mixture.

Diagram 2: Two-Step Transesterification Synthesis

G cluster_step1 Step 1: Methyl Ester Synthesis cluster_step2 Step 2: Transesterification with Ethylene Glycol castor_oil Castor Oil methanol_koh Methanol + KOH (60-65°C, 1h) castor_oil->methanol_koh come Castor Oil Methyl Esters (COME) methanol_koh->come kome Potassium Methoxide (80°C, 90 min, vacuum) come->kome ethylene_glycol Ethylene Glycol ethylene_glycol->kome product 1,2-Ethanediol monoricinoleate kome->product

Caption: Two-step transesterification workflow.

Analytical Methods

The analysis of this compound can be performed using chromatographic techniques to determine its purity and quantify its presence in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For glycol esters, derivatization is often employed to improve chromatographic performance.[4][5]

Experimental Protocol:

  • Sample Preparation and Derivatization: A sample containing this compound is derivatized to increase its volatility. Common derivatizing agents for hydroxyl groups include silylating agents (e.g., BSTFA) or acylating agents.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar or polar phase depending on the derivative).[4][5] The oven temperature is programmed to separate the components of the mixture. The separated components are then detected by a mass spectrometer, which provides information for identification and quantification.

Diagram 3: GC-MS Analytical Workflow

G sample Sample containing This compound derivatization Derivatization (e.g., Silylation) sample->derivatization gc_injection GC Injection derivatization->gc_injection separation Chromatographic Separation (Capillary Column) gc_injection->separation ms_detection MS Detection separation->ms_detection data_analysis Data Analysis (Identification & Quantification) ms_detection->data_analysis

Caption: GC-MS analytical workflow.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile compounds.

Experimental Protocol:

  • Sample Preparation: The sample is dissolved in a suitable solvent.

  • HPLC Analysis: The sample is injected into an HPLC system. A common method for ricinoleic acid and its esters involves a reversed-phase column (e.g., C18) with a mobile phase such as a mixture of acetonitrile and water.[6][7] Detection can be achieved using a Diode-Array Detector (DAD).[6] The retention time and peak area are used for identification and quantification against a standard.[6][7]

Diagram 4: HPLC Analytical Workflow

G sample Sample containing This compound dissolution Dissolution in Mobile Phase sample->dissolution hplc_injection HPLC Injection dissolution->hplc_injection separation Chromatographic Separation (e.g., C18 column) hplc_injection->separation dad_detection DAD Detection separation->dad_detection data_analysis Data Analysis (Quantification) dad_detection->data_analysis

Caption: HPLC analytical workflow.

Safety and Handling

Table 2: Hazard and Precautionary Information (Inferred)

CategoryInformation
Hazards May be harmful if swallowed. May cause eye and skin irritation.
First Aid Measures Skin Contact: Wash with soap and water.[8] Eye Contact: Flush with plenty of water.[8] Ingestion: Do NOT induce vomiting. Seek medical attention.[10] Inhalation: Move to fresh air.
Fire Fighting Use carbon dioxide, foam, or dry chemical extinguishers.[8]
Handling Ensure good ventilation. Avoid contact with skin and eyes. Wash hands after handling.[8][9]
Storage Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[8]
Personal Protection Wear safety glasses and chemical-resistant gloves.[8][9]

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or interaction with signaling pathways of this compound.

However, studies on related glycerol fatty acid esters suggest they can have biological effects such as emulsification, antimicrobial activity, and can influence lipid metabolism.[13] These effects are dependent on the specific fatty acid and alcohol components. Ricinoleic acid itself is known for its anti-inflammatory properties.[1] The metabolic fate of this compound is likely to involve hydrolysis into ethylene glycol and ricinoleic acid. While ricinoleic acid is a naturally occurring fatty acid, ethylene glycol is metabolized in the body and can be toxic at high concentrations.

Further research is needed to elucidate the specific biological effects and potential signaling pathways associated with this compound.

Applications

This compound is primarily used in industrial applications due to its plasticizing and emulsifying properties.

Table 3: Known Applications

Application AreaDescriptionReference(s)
Plasticizers Used to increase the flexibility and durability of plastics.
Greases Incorporated into grease formulations.
Urethane Polymers Used in the synthesis of urethane polymers.
Cosmetics As an emollient and emulsifying agent in cosmetic formulations.[14]

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) or professional scientific guidance. The information provided, particularly concerning safety and biological activity, is based on available data for related compounds and may not be fully representative of this compound. Users should exercise caution and conduct their own risk assessments before handling this chemical.

References

Spectroscopic data (NMR, IR, Mass Spec) of ethylene glycol monoricinoleate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic properties of ethylene glycol monoricinoleate, a versatile oleochemical derived from the esterification of ricinoleic acid with ethylene glycol. Due to the limited availability of directly published spectra for this specific compound, this document presents predicted spectroscopic data based on the well-established spectral characteristics of its constituent molecules: ricinoleic acid and ethylene glycol. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the molecular structure and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for ethylene glycol monoricinoleate. These predictions are derived from the known spectroscopic data of ricinoleic acid and ethylene glycol, as well as analogous ethylene glycol monoesters.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (ppm)MultiplicityNumber of ProtonsAssignment
~5.4m2H-CH=CH- (Olefinic protons)
~4.2t2H-C(=O)O-CH₂ -CH₂OH (Ester methylene)
~3.7t2H-C(=O)OCH₂-CH₂ -OH (Alcohol methylene)
~3.6m1H-CH (OH)- (Carbinol proton on ricinoleate)
~2.3t2H-CH₂ -C(=O)O- (Methylene alpha to carbonyl)
~2.2m2H-CH₂-CH=CH- (Allylic methylene)
~2.0m2H-CH=CH-CH₂ - (Allylic methylene)
~1.6m2H-CH₂-CH₂-C(=O)O- (Methylene beta to carbonyl)
~1.3br s~18H-(CH₂)ₙ- (Aliphatic chain methylenes)
~0.9t3H-CH₃ (Terminal methyl)
Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (ppm)Assignment
~174-C (=O)O- (Ester carbonyl)
~133, ~125-C H=C H- (Olefinic carbons)
~71-C H(OH)- (Carbinol carbon on ricinoleate)
~67-C(=O)O-C H₂-CH₂OH (Ester methylene)
~61-C(=O)OCH₂-C H₂-OH (Alcohol methylene)
~36-CH₂-C H(OH)-
~34-C H₂-C(=O)O-
~32-22-(CH₂)ₙ- (Aliphatic chain methylenes)
~14-C H₃ (Terminal methyl)
Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3400 (broad)StrongO-H stretch (Alcohol and hydroxyl groups)
~3010Medium=C-H stretch (Olefinic)
~2925, ~2855StrongC-H stretch (Aliphatic)
~1740StrongC=O stretch (Ester carbonyl)
~1460MediumC-H bend (Methylene)
~1170StrongC-O stretch (Ester)
~1060StrongC-O stretch (Alcohol)
~725Weak-(CH₂)ₙ- rock (Methylene chain)
Table 4: Predicted Mass Spectrometry Data
m/zIon
[M+H]⁺Molecular ion peak (protonated)
[M+Na]⁺Molecular ion peak (sodiated)
[M-H₂O]⁺Loss of water from the hydroxyl group
[M-C₂H₄O]⁺Loss of ethylene oxide fragment
Various fragmentsCleavage at the ester linkage and along the aliphatic chain

Experimental Protocols

The following section details a representative experimental protocol for the synthesis and subsequent spectroscopic characterization of ethylene glycol monoricinoleate.

Synthesis of Ethylene Glycol Monoricinoleate via Direct Esterification

This procedure is adapted from established methods for the synthesis of fatty acid monoesters.

Materials:

  • Ricinoleic acid (technical grade, ~90%)

  • Ethylene glycol (ACS grade)

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene (solvent)

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Dean-Stark apparatus

  • Heating mantle with magnetic stirring

  • Separatory funnel

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add ricinoleic acid and an excess of ethylene glycol (e.g., a 1:5 molar ratio of ricinoleic acid to ethylene glycol).

  • Add toluene as an azeotropic solvent (approximately 20% of the total volume).

  • Add p-toluenesulfonic acid monohydrate (1-2% by weight of the ricinoleic acid) as the catalyst.

  • Heat the reaction mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the catalyst), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ethylene glycol monoricinoleate.

  • Further purification can be achieved by column chromatography if necessary.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Acquire standard ¹H and ¹³C NMR spectra. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals.

Infrared (IR) Spectroscopy:

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Place a drop of the neat liquid product between two NaCl or KBr plates.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Instrumentation: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe protonated or sodiated molecular ions.

Workflow and Logical Relationships

The following diagrams illustrate the key processes and relationships described in this guide.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Reactants Ricinoleic Acid + Ethylene Glycol Esterification Direct Esterification (p-TSA, Toluene, Reflux) Reactants->Esterification Workup Neutralization, Washing, Drying Esterification->Workup Purification Rotary Evaporation & Column Chromatography Workup->Purification Product Ethylene Glycol Monoricinoleate Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Structural Elucidation IR IR Spectroscopy Product->IR Functional Group Analysis MS Mass Spectrometry Product->MS Molecular Weight Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of ethylene glycol monoricinoleate.

G Logical Relationship of Spectroscopic Data cluster_data Spectroscopic Data Molecule Ethylene Glycol Monoricinoleate Structure NMR_Data ¹H & ¹³C NMR (Proton & Carbon Environment) Molecule->NMR_Data determines IR_Data IR (Functional Groups) Molecule->IR_Data exhibits MS_Data Mass Spec (Molecular Weight & Fragmentation) Molecule->MS_Data yields

Solubility Profile of 1,2-Ethanediol Monoricinoleate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-Ethanediol monoricinoleate, a compound of interest in various industrial and pharmaceutical applications. Due to its properties as a plasticizer, and its use in greases and urethane polymers, understanding its behavior in different solvent systems is crucial for formulation development, process design, and quality control.[1] This document outlines the known solubility profile, details experimental protocols for its determination, and provides visual representations of experimental workflows and the principles of solubility.

Physicochemical Properties of this compound

This compound, also known as ethylene glycol monoricinoleate, is the monoester of ethylene glycol and ricinoleic acid.

PropertyValue
CAS Number 106-17-2
Molecular Formula C20H38O4
Molecular Weight 342.51 g/mol
Appearance Clear, moderately viscous, pale-yellow liquid
Odor Mild

Solubility Profile

Based on available data, this compound exhibits the following solubility characteristics:

SolventSolubility
WaterInsoluble[1]
Most Organic SolventsMiscible[1]

The term "miscible" indicates that this compound can be mixed in all proportions with most organic solvents to form a homogeneous solution. However, for specific applications, quantitative determination of solubility is recommended.

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like." Its molecular structure contains both a long hydrophobic fatty acid chain (ricinoleic acid moiety) and a hydrophilic portion with hydroxyl groups (ethylene glycol moiety). This amphiphilic nature dictates its solubility behavior.

The large nonpolar alkyl chain of the ricinoleate portion dominates, making it readily soluble in nonpolar and moderately polar organic solvents. The presence of the hydroxyl and ester groups allows for some interaction with more polar organic solvents. Its insolubility in water is due to the predominance of the large hydrophobic tail, which cannot be sufficiently solvated by the highly polar water molecules.

cluster_solute This compound cluster_solvents Organic Solvents cluster_water Aqueous Solvent Solute Structure HydrophobicTail Long Alkyl Chain (Ricinoleate) Solute->HydrophobicTail Dominant HydrophilicHead Hydroxyl & Ester Groups (Glycol Ester) Solute->HydrophilicHead Minor Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) HydrophobicTail->Nonpolar High Affinity Water Water (Highly Polar) HydrophobicTail->Water Low Affinity PolarAprotic Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) HydrophilicHead->PolarAprotic Good Affinity PolarProtic Polar Protic Solvents (e.g., Ethanol, Methanol) HydrophilicHead->PolarProtic Good Affinity

Caption: Intermolecular affinities governing solubility.

Experimental Protocols for Solubility Determination

For precise quantitative solubility data, standardized experimental protocols are necessary. The following outlines a general workflow for determining the solubility of a viscous liquid like this compound in an organic solvent.

Materials and Equipment
  • This compound (of known purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or incubator with shaker

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)

Experimental Workflow

G A Preparation of Supersaturated Solution Add excess this compound to a known volume of solvent in a sealed vial. B Equilibration Incubate at a constant temperature with agitation for a defined period (e.g., 24-72 hours) to reach equilibrium. A->B C Phase Separation Centrifuge the vial to separate the undissolved solute from the saturated solution. B->C D Sample Extraction Carefully withdraw an aliquot of the clear supernatant. C->D E Dilution Accurately dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen instrument. D->E F Quantification Analyze the diluted sample using a calibrated analytical method (e.g., HPLC, GC). E->F G Calculation of Solubility Calculate the original concentration in the saturated solution based on the dilution factor and the quantified concentration. F->G

Caption: General workflow for solubility determination.

Detailed Methodologies

4.3.1. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.

  • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution. These will be used to generate a calibration curve.

4.3.2. Solubility Measurement (Shake-Flask Method):

  • Add an excess amount of this compound to a series of vials containing a known volume of the organic solvent. The amount should be sufficient to ensure that a saturated solution is formed and undissolved solute remains.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a shaker bath set to a constant temperature. Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be determined empirically.

  • After the equilibration period, remove the vials and centrifuge them at a high speed to pellet the undissolved solute.

  • Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the pellet.

  • Accurately dilute the aliquot of the supernatant with the same organic solvent to a concentration that falls within the linear range of the calibration curve.

  • Analyze the diluted sample using a suitable and validated analytical method (e.g., HPLC with a suitable detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), or Gas Chromatography with a Flame Ionization Detector (GC-FID)).

  • Construct a calibration curve by plotting the analytical response of the standard solutions versus their known concentrations.

  • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculate the solubility of this compound in the organic solvent at the specified temperature, taking into account the dilution factor. The solubility is typically expressed in g/100 mL or mg/mL.

Conclusion

This compound is a versatile compound characterized by its miscibility with a wide range of organic solvents and its insolubility in water. This solubility profile is a direct consequence of its amphiphilic chemical structure. For applications requiring precise formulations, the experimental protocols detailed in this guide provide a robust framework for the quantitative determination of its solubility in specific organic solvents. Such data is invaluable for researchers, scientists, and drug development professionals in optimizing product performance and ensuring process efficiency.

References

An In-Depth Technical Guide to the Thermogravimetric Analysis of Ethylene Glycol Monoricinoleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermogravimetric Analysis and Ethylene Glycol Monoricinoleate

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is crucial for determining the thermal stability, decomposition kinetics, and composition of materials.

Ethylene glycol monoricinoleate is an ester formed from ethylene glycol and ricinoleic acid, a hydroxylated fatty acid derived from castor oil. Its unique structure, combining a hydrophilic ethylene glycol head with a lipophilic ricinoleate tail, makes it a valuable surfactant, emulsifier, and plasticizer in various industrial applications, including pharmaceuticals and cosmetics. Understanding its thermal behavior is paramount for defining storage conditions, processing parameters, and ensuring product stability.

Predicted Thermal Decomposition Pathway

Based on the thermal behavior of its constituent parts and related esters, the thermal decomposition of ethylene glycol monoricinoleate in an inert atmosphere is hypothesized to occur in distinct stages. The primary decomposition is expected to involve the cleavage of the ester linkage and the degradation of the long alkyl chain of the ricinoleic acid moiety. A subsequent, higher-temperature event may correspond to the decomposition of more thermally stable residues.

Data Presentation: Predicted Thermogravimetric Analysis Data

The following table summarizes the anticipated quantitative data from the TGA of ethylene glycol monoricinoleate, conducted under a nitrogen atmosphere with a heating rate of 10 °C/min. This data is illustrative and based on analyses of similar fatty acid esters.[1]

Decomposition StageTemperature Range (°C)Mass Loss (%)Associated Process
Stage 1200 - 350~ 85 - 95%Primary decomposition of the ricinoleate alkyl chain and cleavage of the ester.
Stage 2350 - 500~ 5 - 15%Decomposition of thermally stable organic residues.
Residual Mass> 500< 5%Char or inorganic residue.

Experimental Protocols

A detailed methodology for conducting the thermogravimetric analysis of ethylene glycol monoricinoleate is provided below. This protocol is based on standard procedures for the analysis of organic liquids and esters.[2][3][4][5]

4.1. Instrumentation

A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates is required. The instrument should have a system for controlled gas flow.[6][7]

4.2. Sample Preparation

  • Ensure the ethylene glycol monoricinoleate sample is homogeneous. If the sample is viscous, gentle warming may be necessary to ensure a representative sample can be taken.

  • Accurately weigh approximately 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina or platinum). For liquid samples, a syringe or pipette can be used for precise measurement.[4]

4.3. TGA Measurement Parameters

  • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere and sweep away decomposition products.[3]

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[2][5]

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

4.4. Data Analysis

  • Plot the percentage mass loss versus temperature to obtain the TGA curve.

  • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates for each stage.

  • Determine the onset and end temperatures for each decomposition stage and the percentage of mass loss associated with each step.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the thermogravimetric analysis of ethylene glycol monoricinoleate.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Analysis cluster_data Data Processing & Interpretation start Start sample_prep Homogenize Sample start->sample_prep weigh_sample Weigh 5-10 mg of Sample into Crucible sample_prep->weigh_sample instrument_setup Calibrate TGA Instrument weigh_sample->instrument_setup load_sample Load Crucible into TGA instrument_setup->load_sample set_params Set Experimental Parameters (N2 Purge, 10°C/min Heating Rate) load_sample->set_params run_tga Initiate TGA Run (30°C to 600°C) set_params->run_tga acquire_data Acquire Mass vs. Temperature Data run_tga->acquire_data plot_tga Plot TGA and DTG Curves acquire_data->plot_tga determine_stages Determine Decomposition Stages, Temperatures, and Mass Loss plot_tga->determine_stages interpret Interpret Results & Report Findings determine_stages->interpret end End interpret->end

Caption: Workflow for Thermogravimetric Analysis of Ethylene Glycol Monoricinoleate.

Conclusion

This technical guide provides a predictive yet comprehensive framework for the thermogravimetric analysis of ethylene glycol monoricinoleate. The presented data, protocols, and workflow are grounded in the analysis of analogous chemical structures and established TGA methodologies. Researchers can utilize this guide to design and execute robust thermal stability studies, ensuring the quality and reliability of products containing this versatile oleochemical. Further empirical studies are encouraged to validate and refine the predictive data presented herein.

References

An In-depth Technical Guide to the Critical Micelle Concentration of 1,2-Ethanediol Monoricinoleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 1,2-Ethanediol Monoricinoleate and its Critical Micelle Concentration

This compound is an amphiphilic molecule possessing a hydrophilic head (the ethylene glycol portion) and a hydrophobic tail (the ricinoleic acid chain). This dual nature drives its surface-active properties and the formation of micelles in aqueous solutions. The Critical Micelle Concentration (CMC) is a fundamental physicochemical parameter that signifies a sharp change in various properties of a surfactant solution, including surface tension, conductivity, and the ability to solubilize hydrophobic substances.[1]

Below the CMC, this compound molecules primarily exist as monomers in the solution and at interfaces. As the concentration increases to the CMC, the interface becomes saturated, and the monomers begin to aggregate into micelles to minimize the unfavorable interaction between their hydrophobic tails and water. This process is crucial for many of its applications, such as acting as an emulsifier or a solubilizing agent for poorly water-soluble drugs.[2]

Factors Influencing the Critical Micelle Concentration

The CMC of a nonionic surfactant like this compound is influenced by several factors:

  • Structure of the Hydrophobic Group: A longer or bulkier hydrophobic chain generally leads to a lower CMC because the increased hydrophobicity drives the molecules to form micelles at lower concentrations.[3]

  • Structure of the Hydrophilic Group: A larger or more polar hydrophilic head group typically results in a higher CMC due to its stronger interaction with water, which favors the monomeric state.[3]

  • Temperature: For many nonionic surfactants, an increase in temperature can lead to a decrease in the CMC. This is often attributed to the decreased hydration of the hydrophilic group at higher temperatures, which promotes micellization.[3]

  • Presence of Additives: The addition of electrolytes generally has a minimal effect on the CMC of nonionic surfactants.[3] However, organic additives can influence the CMC by altering the solvent properties.[4]

Comparative CMC Data of Structurally Related Surfactants

While a specific CMC for this compound is not documented, examining the CMC of similar nonionic surfactants can provide a reasonable estimation.

SurfactantStructureCMC (approximate)Reference
Polyoxyl 35 castor oil (Cremophor EL)Ethoxylated castor oil (ricinoleic acid is a major component) with ~35 ethylene oxide units per molecule.≈ 0.009% w/v[3]
Polyoxyl 40 hydrogenated castor oilEthoxylated hydrogenated castor oil with ~40 ethylene oxide units per molecule.≈ 0.039% w/v[3]
Glycerol MonoricinoleateEster of ricinoleic acid and glycerol.Data not readily available

Note: The provided CMC values are for complex mixtures and can vary. They are presented here for comparative purposes.

Given that this compound has a smaller hydrophilic head group (a single ethylene glycol unit) compared to the polyoxyethylene chains in Cremophor EL, its CMC is expected to be lower, as a smaller hydrophilic group would favor micellization at a lower concentration.

Experimental Protocols for CMC Determination

Several established methods can be employed to determine the CMC of this compound. Below are detailed protocols for the most common techniques.

Surface Tension Method (Du Noüy Ring Method)

This is a classic and widely used method for determining the CMC of both ionic and nonionic surfactants.[5][6]

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.

Experimental Protocol:

  • Preparation of Solutions: Prepare a stock solution of this compound in deionized water. A series of solutions with decreasing concentrations are then prepared by serial dilution.

  • Instrumentation: A tensiometer equipped with a platinum Du Noüy ring is used. The instrument should be calibrated and the platinum ring thoroughly cleaned before each measurement.

  • Measurement:

    • Measure the surface tension of deionized water as a reference.

    • For each surfactant concentration, measure the force required to pull the platinum ring from the liquid surface. The instrument software typically converts this force into surface tension (mN/m).

    • Allow the solution to equilibrate at the measurement temperature before each reading.

  • Data Analysis:

    • Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The plot will typically show two linear regions. The intersection of the two extrapolated linear portions corresponds to the CMC.

G cluster_prep Solution Preparation cluster_measurement Surface Tension Measurement cluster_analysis Data Analysis A Stock Solution of This compound B Serial Dilutions A->B D Measure Surface Tension of each dilution B->D C Tensiometer with Du Noüy Ring C->D E Plot Surface Tension vs. log(Concentration) D->E F Identify Inflection Point E->F G Determine CMC F->G G cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis A Surfactant Dilutions B Add Pyrene Probe A->B C Evaporate Solvent B->C E Record Emission Spectra C->E D Fluorescence Spectrophotometer D->E F Measure Peak Intensities (I₁ and I₃) E->F G Plot I₁/I₃ Ratio vs. log(Concentration) F->G H Identify Inflection Point G->H I Determine CMC H->I G cluster_formulation SEDDS Formulation (Oral Dosage) cluster_gitract Gastrointestinal Tract (Aqueous Environment) A Drug dissolved in Oil, Surfactant (this compound), and Cosolvent B Self-Emulsification A->B Ingestion C Formation of Fine Oil-in-Water Emulsion (Micelles/Droplets) B->C D Drug Release and Absorption C->D

References

Ethylene Glycol Monoricinoleate: A Technical Guide to its Hydrophilic-Lipophilic Balance (HLB)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Hydrophilic-Lipophilic Balance (HLB) value of ethylene glycol monoricinoleate, a nonionic surfactant with applications in various industrial and pharmaceutical formulations. This document outlines the theoretical calculation of its HLB value, details experimental protocols for its determination, and discusses its relevance in formulation science.

Understanding the Hydrophilic-Lipophilic Balance (HLB)

The HLB system is a semi-empirical scale developed to aid in the selection of surfactants for the formulation of emulsions. The HLB value of a surfactant is an indicator of the balance between the hydrophilic (water-loving) and lipophilic (oil-loving) portions of the molecule. This value, typically ranging from 0 to 20 for nonionic surfactants, dictates the surfactant's solubility and, consequently, its emulsifying properties. Surfactants with lower HLB values are more lipophilic and tend to form water-in-oil (W/O) emulsions, while those with higher HLB values are more hydrophilic and favor the formation of oil-in-water (O/W) emulsions.

HLB Value of Ethylene Glycol Monoricinoleate

Griffin's Equation:

HLB = 20 * (1 - S / A)

Where:

  • S is the saponification number of the ester.

  • A is the acid number of the fatty acid.

To calculate the HLB value, the saponification number of ethylene glycol monoricinoleate and the acid number of ricinoleic acid are required.

ParameterValue (mg KOH/g)Source
Saponification Number (S) of Ethylene Glycol Monoricinoleate (Estimated) 170 - 195[1]
Acid Number (A) of Ricinoleic Acid 175 - 186[2][3]

Calculated HLB Value:

Using the midpoint of the estimated ranges for the saponification number (S ≈ 182.5 mg KOH/g) and the acid number (A ≈ 180.5 mg KOH/g), the calculated HLB value for ethylene glycol monoricinoleate is:

HLB ≈ 20 * (1 - 182.5 / 180.5) ≈ -0.22

This calculated negative value is unusual for the Griffin scale, which typically ranges from 0 to 20. This may suggest that ethylene glycol monoricinoleate is a highly lipophilic substance. It is important to note that this is a theoretical estimation, and the actual HLB value may differ. Experimental determination is crucial for a precise value.

Experimental Protocols for HLB Determination

For a definitive HLB value of ethylene glycol monoricinoleate, experimental determination is recommended. The following are established methods for determining the HLB of nonionic surfactants.

Emulsion Stability Method

This classic and practical method involves preparing a series of emulsions of a specific oil with a blend of two emulsifiers of known HLB values, one high and one low. The blend that produces the most stable emulsion corresponds to the required HLB of the oil. To determine the HLB of an unknown surfactant like ethylene glycol monoricinoleate, it would be used as the sole emulsifier for a range of oils with known required HLB values. The oil that forms the most stable emulsion would indicate the HLB of the surfactant.

Workflow for Emulsion Stability Method:

cluster_prep Preparation cluster_emulsification Emulsification cluster_analysis Analysis cluster_result Result A Select a series of oils with known required HLB values C Create emulsions by mixing the surfactant solution with each oil A->C B Prepare a fixed concentration of ethylene glycol monoricinoleate in water B->C D Homogenize all emulsions under identical conditions C->D E Observe and record the stability of each emulsion over time (e.g., creaming, coalescence) D->E F Identify the oil that forms the most stable emulsion E->F G The HLB of ethylene glycol monoricinoleate is approximated to the required HLB of the oil that formed the most stable emulsion F->G

Caption: Workflow for HLB determination via emulsion stability.

Water Titration Method (Greenwald Method)

This method is based on the titration of a solution of the surfactant in a water-miscible organic solvent (e.g., dioxane-benzene mixture) with water until turbidity is observed. The amount of water required to induce cloudiness is related to the HLB value.

Experimental Workflow for Water Titration Method:

A Dissolve a known weight of ethylene glycol monoricinoleate in a dioxane-benzene solvent mixture B Titrate the solution with distilled water while stirring continuously A->B C Record the volume of water added at the first sign of persistent turbidity (cloud point) B->C D Calculate the 'Water Number' from the titration volume C->D E Correlate the Water Number to the HLB value using established charts or equations D->E

Caption: Workflow for the Greenwald water titration method.

Applications in Research and Drug Development

Ethylene glycol monoricinoleate's lipophilic nature makes it a candidate for various applications in pharmaceutical and industrial formulations.

  • Emulsifier for W/O Emulsions: Its low estimated HLB value suggests it would be an effective emulsifying agent for water-in-oil emulsions, which are utilized in topical drug delivery systems like creams and ointments.

  • Plasticizer: It can be used as a plasticizer in the manufacturing of certain polymers.[4]

  • Grease Formulation: Its properties are suitable for inclusion in grease formulations.[4]

  • Urethane Polymers: It finds application in the synthesis of urethane polymers.[4]

  • Excipient in Drug Formulations: Ethylene glycol and its esters are used as solvents and excipients in various pharmaceutical preparations to improve the dissolution of poorly soluble drugs.[5]

Conclusion

While a definitive, experimentally determined HLB value for ethylene glycol monoricinoleate remains to be established in readily accessible literature, theoretical calculations based on Griffin's method suggest a highly lipophilic character. For researchers and formulation scientists, the experimental determination of the HLB value using methods such as emulsion stability testing or water titration is essential for its effective application. Understanding the HLB of this compound is critical for harnessing its potential in creating stable and effective formulations in the pharmaceutical and other industries.

References

Safety and Toxicity Profile of 1,2-Ethanediol Monoricinoleate for Laboratory Use: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the safety and toxicity profile of 1,2-Ethanediol monoricinoleate for laboratory applications. Due to the limited direct toxicological data on this specific ester, this guide synthesizes information from its constituent components: 1,2-Ethanediol (Ethylene Glycol) and Ricinoleic Acid. This approach allows for a comprehensive assessment of potential hazards and informs safe handling practices in a research and development setting.

Chemical Identity

This compound is the ester formed from the reaction of 1,2-Ethanediol and ricinoleic acid. It is important to consider the toxicological profiles of both parent molecules to predict the potential hazards of the ester.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), the primary hazards associated with this compound are anticipated to be driven by the 1,2-Ethanediol moiety.

Primary Concerns:

  • Acute Oral Toxicity: 1,2-Ethanediol is classified as harmful if swallowed.[1][2][3][4][5]

  • Target Organ Toxicity (Repeated Exposure): Prolonged or repeated oral exposure to 1,2-Ethanediol may cause damage to the kidneys.[1][2][3][4][5]

The ricinoleic acid component is generally considered to have low toxicity. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that ricinoleic acid and its salts and esters, including Glycol Ricinoleate, are safe for use as cosmetic ingredients.[6][7][8]

Toxicological Data Summary

The following tables summarize the available quantitative toxicological data for the constituent components of this compound.

Table 1: Acute Toxicity Data for 1,2-Ethanediol (Ethylene Glycol)
EndpointSpeciesRouteValueReference
LD50RatOral4700 mg/kg[9]
LD50MouseOral5500 mg/kg[9]
LD50Guinea PigOral6610 mg/kg[9]
LD50RabbitDermal10600 mg/kg[10]
LC50RatInhalation>2.5 mg/L (6 hours)[10]
LC50Rat, MouseInhalation>200 mg/m³ (2 hours)[10][11]
Table 2: Irritation and Sensitization Data for 1,2-Ethanediol (Ethylene Glycol)
EndpointSpeciesResultReference
Skin IrritationRabbitMild irritant[4]
Eye IrritationRabbitMild irritant[4][12]
Skin SensitizationGuinea PigNot a sensitizer[10]

The CIR Expert Panel concluded that castor oil derivatives, including esters of ricinoleic acid, are not sensitizers.[6]

Experimental Protocols

Detailed experimental protocols for the cited toxicity studies are often proprietary. However, the methodologies generally follow standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD).

Key Experimental Methodologies:

  • Acute Oral Toxicity (OECD TG 401/420/423/425): This test involves the administration of a single dose of the substance to fasted animals (typically rats or mice) via oral gavage. The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD50 (the dose estimated to cause mortality in 50% of the test animals) is then calculated.

  • Dermal Irritation/Corrosion (OECD TG 404): A small amount of the test substance is applied to a shaved patch of skin on a test animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

  • Eye Irritation/Corrosion (OECD TG 405): A small amount of the test substance is instilled into the conjunctival sac of one eye of a test animal (typically a rabbit). The eye is observed for signs of corneal opacity, iritis, conjunctival redness, and chemosis at specified intervals.

  • Skin Sensitization (OECD TG 406 - Guinea Pig Maximization Test): This test determines if a substance can induce an allergic contact dermatitis. It involves an induction phase where the substance is administered to the skin with and without an adjuvant, followed by a challenge phase where the substance is applied to a different area of the skin to observe for an allergic reaction.

  • Repeated Dose Toxicity (OECD TG 407/408): The substance is administered daily to animals (typically rats) for a period of 28 or 90 days. The animals are observed for clinical signs of toxicity, and at the end of the study, blood and tissues are collected for hematological, clinical chemistry, and histopathological analysis to identify target organs of toxicity.

Visualization of Key Pathways and Workflows

Metabolism of 1,2-Ethanediol

The primary toxicity of 1,2-Ethanediol is due to its metabolism in the body, which leads to the formation of toxic metabolites.

Metabolic Pathway of 1,2-Ethanediol 1_2_Ethanediol 1,2-Ethanediol Glycoaldehyde Glycoaldehyde 1_2_Ethanediol->Glycoaldehyde Alcohol Dehydrogenase Glycolic_Acid Glycolic Acid Glycoaldehyde->Glycolic_Acid Aldehyde Dehydrogenase Glyoxylic_Acid Glyoxylic Acid Glycolic_Acid->Glyoxylic_Acid Glycolate Oxidase Oxalic_Acid Oxalic Acid Glyoxylic_Acid->Oxalic_Acid Lactate Dehydrogenase Calcium_Oxalate Calcium Oxalate Crystals (Kidney Damage) Oxalic_Acid->Calcium_Oxalate Precipitation with Calcium

Caption: Metabolic pathway of 1,2-Ethanediol leading to toxic metabolites.

Experimental Workflow for Chemical Safety Assessment

The following diagram illustrates a typical workflow for assessing the safety of a chemical for laboratory use.

Chemical Safety Assessment Workflow Start Start: New Chemical Literature_Review Literature Review & In Silico Prediction Start->Literature_Review PhysChem Physicochemical Characterization Literature_Review->PhysChem Acute_Tox Acute Toxicity Testing (Oral, Dermal, Inhalation) PhysChem->Acute_Tox Irritation_Sensitization Irritation & Sensitization (Skin, Eye) Acute_Tox->Irritation_Sensitization Repeated_Dose_Tox Repeated Dose Toxicity Irritation_Sensitization->Repeated_Dose_Tox Genotox Genotoxicity Testing Repeated_Dose_Tox->Genotox Risk_Assessment Hazard Identification & Risk Assessment Genotox->Risk_Assessment Safe_Handling Develop Safe Handling Procedures (SOPs) Risk_Assessment->Safe_Handling End End: Lab Use Approved Safe_Handling->End

Caption: A generalized workflow for assessing chemical safety in a lab setting.

Safe Handling and First Aid

Engineering Controls:

  • Use in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[13][14]

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[13][14]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[13][14]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[3][13]

First Aid Measures:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[1][2][4]

  • If on Skin: Remove contaminated clothing. Rinse skin with plenty of water.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • If Inhaled: Move person to fresh air and keep comfortable for breathing.[15]

Disposal:

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.[2][4]

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Metal Nanoparticles Using Ethylene Glycol Monoricinoleate as a Novel Dual-Functioning Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of ethylene glycol monoricinoleate as a reducing and capping agent in the synthesis of metal nanoparticles. This document outlines the hypothesized dual functionality of the molecule, experimental procedures, and expected outcomes based on the well-established polyol synthesis method and the known properties of ricinoleic acid derivatives in nanomaterial science.

Introduction

The synthesis of metal nanoparticles with controlled size, shape, and stability is crucial for their application in various fields, including drug delivery, diagnostics, and catalysis. The polyol process, which employs polyalcohols like ethylene glycol as both a solvent and a reducing agent, is a versatile and widely used method for producing a range of metallic nanoparticles.[1][2][3]

This document explores the prospective use of ethylene glycol monoricinoleate, a molecule combining the reducing properties of ethylene glycol with the capping capabilities of ricinoleic acid. It is hypothesized that the ethylene glycol moiety of the molecule serves as the primary reducing agent for the conversion of metal ions to their zerovalent state. Concurrently, the long-chain ricinoleate portion is expected to act as a stabilizing agent, adsorbing onto the nanoparticle surface to control growth and prevent agglomeration. This dual-functionality offers a streamlined, "green" synthesis approach by reducing the need for separate reducing and capping agents.

Proposed Mechanism of Action

The synthesis of metal nanoparticles using ethylene glycol monoricinoleate is predicated on a two-fold mechanism:

  • Reduction by the Ethylene Glycol Moiety: At elevated temperatures, the hydroxyl groups of the ethylene glycol portion of the molecule are oxidized. This oxidation process releases electrons that reduce the metal precursor ions (e.g., Ag⁺, Au³⁺, Pt²⁺) to their metallic, zerovalent state (M⁰). This initiates the nucleation of metal nanoparticles.[4][5]

  • Capping by the Ricinoleate Moiety: The long hydrocarbon chain of the ricinoleic acid component provides steric hindrance, preventing the uncontrolled growth and aggregation of the newly formed nanoparticles. The carboxylate group of the ricinoleate can coordinate with the surface of the metal nanoparticles, further enhancing their stability.[6][7]

G Metal_Precursor Metal Precursor (Mⁿ⁺) EG_Moiety Ethylene Glycol Moiety (-OCH₂CH₂OH) Oxidized_EG Oxidized Products Metal_Atom Metal Atom (M⁰) Metal_Atom_Group Metal Atoms (M⁰) Nanoparticle Metal Nanoparticle Ricinoleate_Moiety Ricinoleate Moiety Capped_Nanoparticle Stabilized Nanoparticle

Quantitative Data Summary

The following tables summarize typical experimental parameters and resulting nanoparticle characteristics from studies utilizing ethylene glycol as a reducing agent and ricinoleic acid derivatives as capping agents. These data provide a baseline for expected outcomes when using ethylene glycol monoricinoleate.

Table 1: Reaction Parameters for Metal Nanoparticle Synthesis

Metal PrecursorReducing/Capping AgentSolventTemperature (°C)Reaction Time (h)Reference
HAuCl₄Ethylene Glycol / NaOHWater/Ethylene GlycolRoom Temperature1[8]
AgNO₃Ethylene Glycol / PVPEthylene Glycol1006[9]
Fe(NO₃)₃·9H₂ORicinoleic AcidIsopropanol/1-Octadecene3202[6]
AgNO₃Sodium 9,10-epoxy-12-hydroxytetradecanoateWater250.8[10]

Table 2: Characterization of Synthesized Metal Nanoparticles

Nanoparticle TypeCapping AgentAverage Size (nm)Size Distribution (σ)MorphologyReference
GoldNone (in EG)~10-Spherical[8]
SilverPVP (in EG)40-50-Spherical[9]
Iron OxideRicinoleic Acid5-17-Spherical & Cuboid[6]
SilverSodium 9,10-epoxy-12-hydroxytetradecanoate23 - 5010 - 21 nmSpherical[10]

Experimental Protocols

The following protocols are adapted from established polyol synthesis methods and incorporate the use of ethylene glycol monoricinoleate.

General Synthesis of Silver Nanoparticles

This protocol describes a general procedure for the synthesis of silver nanoparticles.

Materials:

  • Silver nitrate (AgNO₃)

  • Ethylene glycol monoricinoleate

  • Ethanol

  • Deionized water

  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer with heating mantle

  • Temperature controller

Procedure:

  • In a 250 mL three-neck round-bottom flask, dissolve a specific amount of ethylene glycol monoricinoleate in ethylene glycol (if additional solvent is needed for viscosity control).

  • Heat the solution to the desired reaction temperature (e.g., 120-160 °C) under constant stirring.

  • In a separate vessel, dissolve silver nitrate in a small amount of ethylene glycol.

  • Slowly inject the silver nitrate solution into the hot ethylene glycol monoricinoleate solution under vigorous stirring.

  • Maintain the reaction temperature and stirring for a specified period (e.g., 1-3 hours). The formation of nanoparticles is often indicated by a color change in the solution (e.g., to yellowish-brown for AgNPs).

  • After the reaction is complete, cool the solution to room temperature.

  • Add an excess of ethanol to the solution to precipitate the silver nanoparticles.

  • Separate the nanoparticles by centrifugation.

  • Wash the nanoparticles with ethanol and deionized water several times to remove any unreacted precursors and byproducts.

  • Dry the purified nanoparticles under vacuum.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Dissolve EG-Monoricinoleate in Ethylene Glycol B Heat to Reaction Temperature A->B D Inject AgNO₃ Solution B->D C Prepare AgNO₃ Solution C->D E Maintain Temperature & Stirring D->E F Cool to Room Temp. E->F G Precipitate with Ethanol F->G H Centrifuge & Wash G->H I Dry Nanoparticles H->I

Characterization of Nanoparticles

The synthesized nanoparticles should be characterized using standard techniques to determine their size, shape, composition, and surface properties.

  • UV-Visible Spectroscopy: To confirm the formation of metal nanoparticles by observing the surface plasmon resonance (SPR) peak.

  • Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles.

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles in solution.

  • X-ray Diffraction (XRD): To analyze the crystalline structure of the nanoparticles.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the ricinoleate capping agent on the nanoparticle surface.

Logical Relationships in Synthesis

The successful synthesis of metal nanoparticles using ethylene glycol monoricinoleate depends on the careful control of several key parameters that are logically interconnected.

G Temp Temperature Size Nanoparticle Size Temp->Size Shape Nanoparticle Shape Temp->Shape Yield Reaction Yield Temp->Yield Time Reaction Time Time->Size Time->Yield Conc Precursor Conc. Conc->Size Conc->Yield Agent_Conc EG-Monoricinoleate Conc. Agent_Conc->Size Stability Colloidal Stability Agent_Conc->Stability

Conclusion

The use of ethylene glycol monoricinoleate as a dual-function reducing and capping agent presents a promising and efficient approach for the synthesis of metal nanoparticles. The protocols and data presented herein provide a solid foundation for researchers to explore this novel synthesis route. Further optimization of reaction parameters will enable the fine-tuning of nanoparticle characteristics for specific applications in drug development and other scientific disciplines.

References

Application Notes and Protocols for the Formulation of Nanoemulsions with 1,2-Ethanediol Monoricinoleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating and characterizing nanoemulsions using 1,2-Ethanediol monoricinoleate as a key component. This document outlines the physicochemical properties of this compound, detailed experimental protocols for nanoemulsion preparation and characterization, and representative quantitative data.

Introduction to this compound in Nanoemulsions

This compound, also known as ethylene glycol monoricinoleate, is a non-ionic surfactant that can be effectively utilized in the formulation of nanoemulsions. Nanoemulsions are colloidal dispersions of two immiscible liquids, typically oil and water, stabilized by an interfacial film of surfactant molecules, with droplet sizes generally ranging from 20 to 200 nm. Their small droplet size confers several advantages, including enhanced bioavailability of poorly soluble drugs, improved stability, and suitability for various routes of administration.

The selection of an appropriate surfactant is critical to the successful formulation of a stable nanoemulsion. The Hydrophilic-Lipophilic Balance (HLB) value of a surfactant is a key parameter that guides this selection.

Physicochemical Properties of this compound:

PropertyValue
Synonyms Ethylene glycol monoricinoleate, 2-hydroxyethyl ricinoleate
CAS Number 106-17-2
Molecular Formula C20H38O4
Molecular Weight 342.51 g/mol
Appearance Clear, moderately viscous, pale-yellow liquid[1]
Solubility Miscible with most organic solvents; insoluble in water[1]
Boiling Point 473°C at 760 mmHg
Density 0.975 g/cm³
Refractive Index 1.478

Estimated Hydrophilic-Lipophilic Balance (HLB) Value:

The HLB value of a non-ionic surfactant can be estimated using Griffin's method:

HLB = 20 * (Mh / M)

Where:

  • Mh is the molecular mass of the hydrophilic portion of the molecule.

  • M is the molecular mass of the whole molecule.

For this compound, the hydrophilic portion is the ethylene glycol group (C2H6O2), with a molecular weight of approximately 62.07 g/mol . The total molecular weight is 342.51 g/mol .

Calculated HLB ≈ 20 * (62.07 / 342.51) ≈ 3.6

An HLB value in this range suggests that this compound is a lipophilic surfactant, making it suitable for forming water-in-oil (W/O) emulsions or for use in combination with a higher HLB surfactant to achieve a desired overall HLB for an oil-in-water (O/W) nanoemulsion.

Experimental Protocols

Materials and Equipment

Materials:

  • Oil Phase (e.g., Miglyol 812, Caprylic/Capric Triglyceride, Castor Oil)

  • Surfactant: this compound

  • Co-surfactant (e.g., Transcutol P, Propylene Glycol, Ethanol)

  • Aqueous Phase: Deionized or distilled water

  • Active Pharmaceutical Ingredient (API) - if applicable

Equipment:

  • High-speed homogenizer (e.g., Ultra-Turrax)

  • High-pressure homogenizer or Microfluidizer

  • Ultrasonicator (probe or bath)

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Dynamic Light Scattering (DLS) instrument for particle size and Polydispersity Index (PDI) measurement

  • Zeta potential analyzer

  • Viscometer

  • pH meter

  • Transmission Electron Microscope (TEM)

Preparation of a Representative O/W Nanoemulsion

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using a high-energy homogenization method. Given the low HLB of this compound, it would typically be blended with a high HLB surfactant to achieve a stable O/W nanoemulsion. For this example, we will use Polysorbate 80 (Tween 80) as the high HLB surfactant.

Step 1: Preparation of the Oil and Aqueous Phases

  • Oil Phase Preparation:

    • Accurately weigh the required amounts of the oil phase, this compound, and the co-surfactant.

    • If an oil-soluble API is being incorporated, dissolve it in the oil phase at this stage with gentle stirring until a clear solution is obtained.

  • Aqueous Phase Preparation:

    • Accurately weigh the required amount of the high HLB surfactant (e.g., Polysorbate 80) and dissolve it in the deionized water.

    • If a water-soluble API is being incorporated, it should be dissolved in the aqueous phase.

Step 2: Formation of the Coarse Emulsion

  • Heat both the oil and aqueous phases separately to a temperature of 60-70°C. This helps to ensure the miscibility of the components and reduce the viscosity.

  • Slowly add the oil phase to the aqueous phase while continuously stirring with a magnetic stirrer at a moderate speed (e.g., 500 rpm).

  • Continue stirring for 15-20 minutes to form a coarse pre-emulsion.

Step 3: High-Energy Homogenization

  • Subject the coarse emulsion to high-speed homogenization (e.g., using an Ultra-Turrax) at 10,000-15,000 rpm for 5-10 minutes. This will start to reduce the droplet size.

  • For further reduction in droplet size and to achieve a nano-sized emulsion, pass the pre-emulsion through a high-pressure homogenizer. The number of cycles and the pressure will need to be optimized for the specific formulation (e.g., 3-5 cycles at 15,000-20,000 psi).

  • Alternatively, ultrasonication can be used. Immerse the probe of a high-intensity ultrasonicator into the pre-emulsion and sonicate for 10-15 minutes. The process should be carried out in an ice bath to prevent overheating of the sample.

Step 4: Cooling and Characterization

  • Allow the resulting nanoemulsion to cool down to room temperature.

  • Visually inspect the nanoemulsion for its appearance (e.g., transparency, translucency).

  • Proceed with the characterization of the nanoemulsion as described in the following section.

Characterization of the Nanoemulsion

1. Droplet Size, Polydispersity Index (PDI), and Zeta Potential:

  • Dilute the nanoemulsion sample with deionized water to an appropriate concentration.
  • Measure the droplet size and PDI using a Dynamic Light Scattering (DLS) instrument.
  • Measure the zeta potential using the same instrument to assess the surface charge and stability of the droplets.

2. Viscosity Measurement:

  • Measure the viscosity of the undiluted nanoemulsion using a viscometer at a controlled temperature (e.g., 25°C).

3. Refractive Index:

  • Measure the refractive index of the nanoemulsion using a refractometer.

4. pH Determination:

  • Measure the pH of the nanoemulsion using a calibrated pH meter.

5. Morphological Analysis (TEM):

  • Dilute the nanoemulsion and place a drop onto a carbon-coated copper grid.
  • After negative staining (e.g., with phosphotungstic acid), allow the sample to dry.
  • Observe the morphology and size of the nanoemulsion droplets under a Transmission Electron Microscope.

6. Stability Studies:

  • Thermodynamic Stability: Subject the nanoemulsion to centrifugation at high speeds (e.g., 5,000 rpm for 30 minutes) and observe for any phase separation, creaming, or cracking. Also, perform freeze-thaw cycles (e.g., three cycles of -20°C for 48 hours followed by +25°C for 48 hours).
  • Long-term Stability: Store the nanoemulsion at different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) for a specified period (e.g., 3-6 months). Periodically evaluate the physical and chemical characteristics of the nanoemulsion.

Quantitative Data: Representative Formulations

The following table presents hypothetical formulations for an O/W nanoemulsion incorporating this compound. These are starting points and will require optimization based on the specific oil and API used.

Table 1: Example Formulations of O/W Nanoemulsion (% w/w)

ComponentRoleFormulation F1Formulation F2Formulation F3
Caprylic/Capric TriglycerideOil Phase101520
This compoundSurfactant (Low HLB)57.510
Polysorbate 80 (Tween 80)Surfactant (High HLB)1512.510
Transcutol PCo-surfactant101010
Deionized WaterAqueous Phase605550
Total 100 100 100
Surfactant:Co-surfactant Ratio 2:12:12:1
Required HLB of Oil Phase (Approximate)~12~12~12
Calculated HLB of Surfactant Blend 12.210.99.7

Table 2: Expected Characterization Parameters for an Optimized Nanoemulsion

ParameterExpected Range
Droplet Size (nm) 50 - 150
Polydispersity Index (PDI) < 0.3
Zeta Potential (mV) -20 to -40 (for anionic stabilized) or +20 to +40 (for cationic stabilized)
Viscosity (cP) 10 - 100
Refractive Index 1.35 - 1.45
pH 5.0 - 7.0
Appearance Transparent to translucent liquid

Visualizations

Nanoemulsion_Preparation_Workflow cluster_phases Phase Preparation cluster_emulsification Emulsification Process cluster_final Final Product oil_phase Oil Phase (Oil + this compound + Co-surfactant + API) mixing Mixing & Heating (60-70°C) oil_phase->mixing aq_phase Aqueous Phase (Water + High HLB Surfactant) aq_phase->mixing pre_emulsion Coarse Pre-emulsion mixing->pre_emulsion homogenization High-Energy Homogenization (HPH or Ultrasonication) pre_emulsion->homogenization cooling Cooling to Room Temperature homogenization->cooling nanoemulsion Stable Nanoemulsion cooling->nanoemulsion

Caption: Workflow for High-Energy Nanoemulsion Preparation.

Nanoemulsion_Characterization_Workflow cluster_physicochemical Physicochemical Properties cluster_morphology Morphology & Stability start Formulated Nanoemulsion dls Droplet Size & PDI (DLS) start->dls zeta Zeta Potential start->zeta viscosity Viscosity start->viscosity ri_ph Refractive Index & pH start->ri_ph tem Morphology (TEM) start->tem stability Stability Studies (Thermodynamic & Long-term) start->stability

Caption: Characterization Workflow for Nanoemulsions.

References

1,2-Ethanediol Monoricinoleate: A Prospective Pharmaceutical Excipient for Poorly Soluble Drugs

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers in Drug Development

Disclaimer: Publicly available research specifically detailing the use of 1,2-ethanediol monoricinoleate as a pharmaceutical excipient for enhancing the solubility of poorly soluble drugs is limited. The following application notes, data, and protocols are based on the known chemical properties of this compound and established principles for evaluating non-ionic surfactants as pharmaceutical solubilizing agents. These should serve as a foundational guide for researchers to design and conduct their own investigations.

Application Notes

Introduction to this compound

This compound, also known as ethylene glycol monoricinoleate, is a non-ionic surfactant.[1][] Chemically, it is the ester of ethylene glycol and ricinoleic acid. Its amphiphilic nature, possessing both a hydrophilic ethylene glycol head and a lipophilic ricinoleate tail, suggests its potential as a solubilizing agent for hydrophobic, poorly water-soluble active pharmaceutical ingredients (APIs).[3] Non-ionic surfactants are widely utilized in pharmaceutical formulations to improve the solubility and bioavailability of drugs, particularly those belonging to the Biopharmaceutical Classification System (BCS) Class II and IV.[3][4]

Key Properties:

  • Appearance: Clear, moderately viscous, pale-yellow liquid.[1]

  • Solubility: Insoluble in water, miscible with most organic solvents.[1]

  • Synonyms: Ethylene glycol monoricinoleate, Glycol ricinoleate, 2-hydroxyethyl ricinoleate.[]

Potential Mechanisms of Solubility Enhancement

The primary mechanism by which this compound is expected to enhance drug solubility is through micellar solubilization. Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a microenvironment capable of entrapping poorly water-soluble drug molecules, while the hydrophilic heads form the outer shell, allowing the entire structure to be dispersed in an aqueous medium.[5][6]

Additionally, its properties as an emulsifier suggest its utility in forming stable emulsions and microemulsions, which can serve as effective drug delivery systems for lipophilic drugs.[7][8][9]

Potential Pharmaceutical Applications

Based on its characteristics as a non-ionic surfactant, this compound could be investigated for the following applications:

  • Oral Drug Delivery: To enhance the dissolution and absorption of poorly soluble oral drugs, potentially leading to improved bioavailability.[3][10]

  • Topical and Transdermal Formulations: As an emulsifier to create stable creams and lotions for the delivery of hydrophobic APIs to or through the skin.[9][11]

  • Parenteral Formulations: Investigation would be required to determine its suitability and safety for injectable formulations, potentially in the form of nanoemulsions.

Quantitative Data (Hypothetical Examples)

The following tables present hypothetical data to illustrate how the results of solubility enhancement studies for this compound could be structured.

Table 1: Solubility Enhancement of Model BCS Class II Drugs

DrugIntrinsic Solubility (µg/mL)Formulation with this compound (1% w/v)Solubility (µg/mL)Fold Increase
Ibuprofen21Aqueous solution25011.9
Carbamazepine17Aqueous solution18010.6
Griseofulvin15Aqueous solution15510.3

Table 2: Effect of this compound Concentration on the Solubility of a Model Drug (e.g., Ibuprofen)

Concentration of this compound (% w/v)Apparent Solubility of Ibuprofen (µg/mL)
0.155
0.5150
1.0250
2.0420
5.0850

Experimental Protocols

The following are detailed, generalized protocols for the evaluation of a novel excipient like this compound.

Protocol for Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental characteristic of a surfactant.[12] The surface tension method is a common approach for its determination.[13]

Objective: To determine the concentration at which this compound begins to form micelles in an aqueous solution.

Materials:

  • This compound

  • Purified water

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound in purified water (e.g., 10% w/v). Due to its insolubility in water, a co-solvent like ethanol may be initially required to create the stock, with the understanding that this can influence the CMC. Subsequent dilutions should be made in water.

  • Prepare a series of dilutions from the stock solution, ranging from very low to high concentrations (e.g., 0.001% to 2% w/v).

  • Measure the surface tension of each dilution using a calibrated tensiometer at a constant temperature.

  • Plot the surface tension as a function of the logarithm of the concentration of this compound.

  • The CMC is the concentration at which a sharp break in the curve is observed.[14] Below the CMC, the surface tension decreases linearly with the log of the concentration. Above the CMC, the surface tension remains relatively constant.[12][14]

Protocol for Phase Solubility Studies

This protocol determines the extent to which the excipient can increase the aqueous solubility of a poorly soluble drug.

Objective: To quantify the increase in the apparent solubility of a model poorly soluble drug as a function of this compound concentration.

Materials:

  • Model poorly soluble drug (e.g., Ibuprofen)

  • This compound

  • Phosphate buffer (pH 7.4) or other relevant aqueous medium

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for drug quantification

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Prepare a series of aqueous solutions of this compound at different concentrations (e.g., 0%, 0.1%, 0.5%, 1%, 2%, 5% w/v) in the chosen buffer.

  • Add an excess amount of the model drug to each solution.

  • Seal the containers and place them in a shaking incubator at a constant temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, centrifuge the samples to pellet the undissolved drug.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Quantify the concentration of the dissolved drug in the filtrate using a validated analytical method (e.g., HPLC).

  • Plot the apparent solubility of the drug as a function of the excipient concentration.

Protocol for the Formulation of a Microemulsion

This protocol outlines the steps to develop a simple oil-in-water (o/w) microemulsion, a potential delivery system for a poorly soluble drug using this compound.[15]

Objective: To prepare and characterize a stable microemulsion using this compound as a surfactant.

Materials:

  • Poorly soluble drug

  • This compound (Surfactant)

  • A suitable oil (e.g., medium-chain triglycerides)

  • A co-surfactant (e.g., Transcutol®, Propylene Glycol)

  • Purified water

  • Magnetic stirrer

  • Particle size analyzer

Procedure:

  • Construct a Pseudo-Ternary Phase Diagram:

    • Mix the surfactant (this compound) and co-surfactant at various fixed weight ratios (e.g., 1:1, 2:1, 3:1, 4:1). This mixture is often referred to as the Smix.

    • For each Smix ratio, mix it with the oil phase at different weight ratios (e.g., 1:9, 2:8, ... 9:1).

    • Titrate each of these oil/Smix mixtures with water dropwise, under constant stirring.

    • Observe the mixture for transparency and fluidity. The points where clear, single-phase, and low-viscosity systems are formed represent the microemulsion region.

    • Plot these points on a pseudo-ternary phase diagram to delineate the microemulsion existence area.

  • Drug Loading:

    • Select a formulation from the microemulsion region of the phase diagram.

    • Dissolve the poorly soluble drug in the oil phase.

    • Prepare the microemulsion as described above with the drug-loaded oil.

  • Characterization:

    • Visual Inspection: The formulation should be clear and transparent.

    • Droplet Size Analysis: Measure the globule size and polydispersity index using a dynamic light scattering instrument. Microemulsions typically have droplet sizes in the range of 10-100 nm.[16]

    • Thermodynamic Stability: Centrifuge the formulation and subject it to freeze-thaw cycles to ensure no phase separation occurs.

    • In Vitro Drug Release: Perform in vitro release studies using a dialysis bag method or Franz diffusion cells to evaluate the release profile of the drug from the microemulsion.

Visualizations

G Hypothetical Mechanism of Micellar Solubilization cluster_0 Aqueous Medium cluster_1 Addition of this compound cluster_2 Micelle Formation (Above CMC) Drug_Molecule Poorly Soluble Drug Micelle Micelle with Solubilized Drug Drug_Molecule->Micelle Encapsulation Surfactant_Monomer Surfactant Monomer Surfactant_Monomer->Micelle Self-Assembly

Caption: Micellar solubilization of a poorly soluble drug.

G Experimental Workflow for Excipient Evaluation A Characterize Excipient (e.g., Determine CMC) C Conduct Phase Solubility Studies A->C B Select Model Poorly Soluble Drug B->C D Analyze Data: Determine Fold Increase in Solubility C->D E Develop Formulation (e.g., Microemulsion) D->E F Characterize Formulation (Particle Size, Stability) E->F G Perform In Vitro Drug Release Studies F->G H Evaluate Performance and Optimize G->H

Caption: Workflow for evaluating a new solubilizing excipient.

G Logical Relationships in Formulation Development Drug Drug Properties (Solubility, LogP) Formulation Formulation Type (Solution, Emulsion) Drug->Formulation influences choice of Excipient Excipient Properties (HLB, CMC) Excipient->Formulation enables Performance Desired Performance (Bioavailability, Stability) Formulation->Performance determines Performance->Formulation guides optimization of

Caption: Key relationships in formulation development.

References

Application Notes and Protocols: Ethylene Glycol Monoricinoleate in Topical Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene glycol monoricinoleate (EGMR), with the CAS number 106-17-2, is an ester of ethylene glycol and ricinoleic acid.[1] Its amphiphilic nature, stemming from the hydrophilic ethylene glycol head and the lipophilic ricinoleic acid tail, suggests its potential utility as an excipient in topical drug delivery systems. Theoretically, it may function as an emulsifier, stabilizer, and potentially as a skin permeation enhancer, analogous to other glycol ethers and fatty acid esters used in dermatology.[2]

These application notes provide a comprehensive overview of the potential uses of ethylene glycol monoricinoleate in topical formulations. Due to a notable lack of specific published data on EGMR in topical drug delivery, the experimental protocols and quantitative data presented herein are based on established methodologies for structurally related and commonly used excipients such as glycerol monooleate (GMO) and diethylene glycol monoethyl ether (Transcutol®). These protocols are intended to serve as a detailed guide for researchers to design and execute studies to evaluate the efficacy and safety of EGMR in topical drug delivery systems.

Physicochemical Properties of Ethylene Glycol Monoricinoleate

A summary of the available physicochemical properties of ethylene glycol monoricinoleate is presented in Table 1. These properties are crucial for formulation development, providing insights into its potential role as an excipient.

Table 1: Physicochemical Properties of Ethylene Glycol Monoricinoleate

PropertyValueReference(s)
CAS Number 106-17-2[1][3]
Molecular Formula C20H38O4[1][3]
Molecular Weight 342.51 g/mol [3]
Physical State Predicted to be a solid[3]
Boiling Point 473.0 ± 30.0 °C (Predicted)[3]
Density 0.975 ± 0.06 g/cm³ (Predicted)[3]
LogP 5.334 (Estimated)[3]
Synonyms RICINOLEIC ACID 2-HYDROXYETHYL ESTER; 1,2-ETHANEDIOL MONORICINOLEATE; 2-hydroxyethyl ricinoleate; GLYCOL RICINOLEATE[1][3]

Potential Applications and Mechanisms of Action

While direct evidence is limited, the structure of EGMR suggests several potential applications in topical drug delivery:

  • Permeation Enhancer: The ricinoleic acid moiety may interact with the lipids of the stratum corneum, disrupting their ordered structure and thereby increasing the permeability of the skin to active pharmaceutical ingredients (APIs).[4]

  • Emulsifier and Stabilizer: Its amphiphilic properties make it a candidate for stabilizing emulsions, such as creams and lotions, and for use in the formulation of nanoemulsions and microemulsions.[5]

  • Solubilizing Agent: EGMR may enhance the solubility of poorly water-soluble drugs within the formulation vehicle, which is a critical factor for effective drug delivery.

Illustrative Diagram: Proposed Mechanism of Permeation Enhancement

G cluster_0 Topical Formulation cluster_1 Stratum Corneum cluster_2 Viable Epidermis cluster_3 EGMR Action Formulation EGMR + API SC Lipid Bilayer Corneocytes Formulation->SC Drug Partitioning Epidermis Target Site SC->Epidermis Enhanced Diffusion Action EGMR potentially disrupts the lipid bilayer, increasing its fluidity and facilitating drug permeation. SC->Action

Caption: Proposed mechanism of EGMR as a skin permeation enhancer.

Experimental Protocols

The following are detailed, generalized protocols for evaluating the performance of ethylene glycol monoricinoleate in topical drug delivery systems. These protocols are based on standard methods used for similar excipients and should be adapted and validated for specific formulations and APIs.

Protocol for Formulation of a Topical Gel

This protocol describes the preparation of a basic hydrogel formulation incorporating EGMR as a potential permeation enhancer.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Ethylene Glycol Monoricinoleate (EGMR)

  • Carbopol 940 (gelling agent)[6]

  • Propylene Glycol (co-solvent and humectant)[6]

  • Triethanolamine (neutralizing agent)[6]

  • Purified Water

Procedure:

  • Disperse the required amount of Carbopol 940 in purified water with constant stirring until a uniform dispersion is obtained.[6]

  • In a separate beaker, dissolve the API and EGMR in propylene glycol.

  • Slowly add the API-EGMR solution to the Carbopol dispersion with continuous stirring.

  • Neutralize the gel by adding triethanolamine dropwise until the desired pH (typically 6.5-7.0) is achieved.[6]

  • Allow the gel to stand for 24 hours to ensure complete hydration of the polymer.

Protocol for Preparation of a Nanoemulsion

This protocol outlines the spontaneous emulsification method for preparing an oil-in-water (O/W) nanoemulsion using EGMR as a surfactant or co-surfactant.

Materials:

  • API (lipophilic)

  • Ethylene Glycol Monoricinoleate (EGMR)

  • Oil Phase (e.g., Miglyol 812, oleic acid)[7]

  • Co-surfactant (e.g., Propylene Glycol)

  • Purified Water

Procedure:

  • Prepare the oil phase by dissolving the lipophilic API in the selected oil.

  • Prepare the surfactant mixture (Smix) by blending EGMR and the co-surfactant at various weight ratios (e.g., 1:1, 2:1, 1:2).[8]

  • Add the oil phase to the Smix and homogenize using a vortex mixer.[7]

  • Slowly add purified water to the oil-Smix mixture under constant stirring to allow for spontaneous nano-emulsification.[7]

  • Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential.

Protocol for Ex Vivo Skin Permeation Study using a Franz Diffusion Cell

This protocol details the procedure for assessing the permeation-enhancing effect of EGMR using excised skin in a Franz diffusion cell.[9][10]

Materials:

  • Excised skin (human or animal, e.g., porcine ear skin)[9]

  • Franz Diffusion Cell apparatus[10]

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4)[11]

  • Topical formulation containing API and EGMR

  • Control formulation (without EGMR)

  • High-Performance Liquid Chromatography (HPLC) system for API quantification

Procedure:

  • Prepare the excised skin by carefully removing subcutaneous fat and hair.

  • Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.[12]

  • Maintain the receptor medium at 32 ± 1°C and stir continuously.

  • Apply a known quantity of the formulation to the skin surface in the donor compartment.

  • At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh receptor medium.

  • Analyze the collected samples for API concentration using a validated HPLC method.

  • Calculate the cumulative amount of drug permeated per unit area and plot against time to determine the permeation flux.

Protocol for In Vitro Drug Release Study

This protocol describes a method for evaluating the release of an API from a topical formulation containing EGMR.

Materials:

  • Franz Diffusion Cell apparatus

  • Synthetic membrane (e.g., cellulose acetate)

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4)[11]

  • Topical formulation containing API and EGMR

  • HPLC system

Procedure:

  • Mount the synthetic membrane on the Franz diffusion cell.

  • Fill the receptor compartment with the receptor medium and maintain at 32 ± 1°C with constant stirring.

  • Apply a known amount of the formulation to the membrane in the donor compartment.

  • At specified time points, collect samples from the receptor medium and replace with fresh medium.

  • Quantify the API concentration in the samples using HPLC.

  • Analyze the release data using various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to determine the mechanism of drug release.[13][14]

Quantitative Data (Illustrative Examples)

Table 2: Illustrative Ex Vivo Skin Permeation Data for a Model Drug with a Glycol Ether Enhancer

This data is hypothetical and based on typical results seen with enhancers like Transcutol®.

FormulationSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Enhancement Ratio (ER)
Control (without enhancer) 1.5 ± 0.30.30 ± 0.061.0
5% EGMR (Hypothetical) 8.2 ± 1.11.64 ± 0.225.5
10% EGMR (Hypothetical) 15.6 ± 2.53.12 ± 0.5010.4

Table 3: Illustrative Nanoemulsion Characterization Data

This data is hypothetical and based on typical results for well-formulated nanoemulsions.

FormulationMean Droplet Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
NE-1 (5% EGMR) 85 ± 50.15 ± 0.02-25 ± 392 ± 4
NE-2 (10% EGMR) 60 ± 40.12 ± 0.01-30 ± 295 ± 3

Visualizations of Experimental Workflows and Relationships

Diagram: General Workflow for Topical Formulation Development and Evaluation

G A Component Screening (API, EGMR, Other Excipients) B Formulation Preparation (Gel, Nanoemulsion, etc.) A->B C Physicochemical Characterization (pH, Viscosity, Particle Size) B->C G Stability Studies B->G D In Vitro Drug Release Study C->D E Ex Vivo Skin Permeation Study C->E F Data Analysis and Kinetic Modeling D->F E->F H Lead Formulation Optimization F->H G->H

Caption: Workflow for developing and evaluating topical formulations.

Diagram: Relationship of Formulation Parameters to Performance

G cluster_0 Formulation Parameters cluster_1 Performance Attributes EGMR_Conc EGMR Concentration Permeation Skin Permeation EGMR_Conc->Permeation Release Drug Release Rate EGMR_Conc->Release API_Load API Loading API_Load->Permeation API_Load->Release Vehicle Vehicle Type Vehicle->Permeation Vehicle->Release Stability Physical Stability Vehicle->Stability

Caption: Interplay of formulation parameters and performance.

Safety and Toxicological Considerations

While specific toxicological data for ethylene glycol monoricinoleate is not extensively available, it is crucial to consider the safety profiles of its constituent parts, ethylene glycol and ricinoleic acid. Ethylene glycol itself can have toxic effects if ingested.[15][16] However, dermal absorption of ethylene glycol has been shown to be low.[17] The safety of EGMR in a topical formulation would need to be thoroughly evaluated through in vitro cytotoxicity assays and in vivo skin irritation studies. Regulatory bodies such as the FDA provide guidelines for the safety assessment of new excipients.

Conclusion

Ethylene glycol monoricinoleate presents a promising, yet largely unexplored, candidate for use in topical drug delivery systems. Its chemical structure suggests potential benefits as a permeation enhancer, emulsifier, and solubilizer. The protocols and illustrative data provided in these application notes offer a robust framework for researchers to systematically investigate the utility of EGMR. Further research is essential to establish its efficacy, mechanism of action, and safety profile to unlock its full potential in the development of novel and effective topical therapies.

References

Application Notes and Protocols for the Development of Self-Emulsifying Drug Delivery Systems (SEDDS) with 1,2-Ethanediol Monoricinoleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation and characterization of Self-Emulsifying Drug Delivery Systems (SEDDS) utilizing 1,2-Ethanediol monoricinoleate. Given the limited direct literature on the use of this specific excipient in SEDDS, this document outlines a systematic approach to evaluate its potential as an oil, surfactant, or co-surfactant in SEDDS formulations. The protocols provided are based on established methodologies for SEDDS development.

Introduction to this compound in SEDDS

Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and sometimes co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[1][2] This spontaneous emulsification allows for the enhanced dissolution and absorption of poorly water-soluble drugs.[1][3]

This compound, also known as ethylene glycol monoricinoleate, is a compound with properties that suggest its potential utility in SEDDS formulations. It is a moderately viscous, pale-yellow liquid that is miscible with most organic solvents but insoluble in water. Its use as an emulsifier and stabilizer in cosmetic formulations indicates its surface-active properties. These characteristics suggest that this compound could function as the oil phase, a surfactant, or a co-surfactant in a SEDDS formulation.

Pre-formulation Studies

The initial step in developing a SEDDS formulation is to determine the solubility of the active pharmaceutical ingredient (API) in various excipients to select the most appropriate components.

Protocol 1: API Solubility in this compound and Other Excipients

Objective: To determine the saturation solubility of the API in this compound and other candidate oils, surfactants, and co-surfactants.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Various oils (e.g., Capmul MCM, Maisine® CC, olive oil)

  • Various surfactants (e.g., Cremophor® EL, Tween® 80, Labrasol®)

  • Various co-surfactants/co-solvents (e.g., Transcutol® HP, Propylene Glycol)

  • Vials with screw caps

  • Shaking incubator or water bath

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

  • Add an excess amount of the API to 2 mL of each selected excipient (including this compound) in a glass vial.

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 72 hours to reach equilibrium.

  • After 72 hours, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to separate the undissolved API.

  • Carefully collect the supernatant and dilute it with a suitable solvent.

  • Quantify the amount of dissolved API using a validated HPLC or UV-Vis spectrophotometric method.

  • Express the results as mg/mL or mg/g.

Data Presentation:

Excipient CategoryExcipient NameAPI Solubility (mg/mL ± SD)
Potential Oil/Co-surfactant This compound To be determined
OilCapmul MCMTo be determined
OilMaisine® CCTo be determined
SurfactantCremophor® ELTo be determined
SurfactantTween® 80To be determined
Co-surfactantTranscutol® HPTo be determined

Formulation Development: Construction of Pseudo-Ternary Phase Diagrams

Pseudo-ternary phase diagrams are used to identify the self-emulsifying regions and to select the optimal concentrations of the oil, surfactant, and co-surfactant.

Protocol 2: Construction of Pseudo-Ternary Phase Diagrams

Objective: To determine the self-emulsification efficiency of various combinations of oil, surfactant, and co-surfactant, and to identify the optimal formulation region.

Materials:

  • Selected oil phase (this could be this compound or another oil)

  • Selected surfactant (this could be this compound if it shows surfactant properties)

  • Selected co-surfactant (this could also be this compound)

  • Distilled water

  • Glass test tubes

  • Vortex mixer

Methodology:

  • Prepare mixtures of the oil, surfactant, and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 1:2, etc.).

  • For each Smix ratio, mix the oil and Smix in different weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).

  • To 100 µL of each mixture, add 10 mL of distilled water in a glass test tube.

  • Gently vortex the mixture for 30 seconds.

  • Visually observe the resulting emulsion for clarity and stability. Classify the emulsions as clear (transparent or bluish), slightly turbid, or milky.

  • Plot the results on a pseudo-ternary phase diagram with the three components being oil, surfactant, and co-surfactant. The area where clear or bluish emulsions are formed represents the self-emulsifying region.

Logical Relationship for Formulation Development

G A API Solubility Screening B Selection of Oil, Surfactant, and Co-surfactant A->B C Hypothesize Role of this compound (Oil, Surfactant, or Co-surfactant) B->C D Construct Pseudo-Ternary Phase Diagrams C->D E Identify Self-Emulsifying Region D->E F Select Optimized Formulations E->F

Caption: Logical workflow for SEDDS formulation development.

Characterization of the Optimized SEDDS Formulation

Once an optimized formulation is selected from the phase diagram, it needs to be thoroughly characterized.

Protocol 3: Droplet Size and Zeta Potential Analysis

Objective: To determine the mean droplet size, polydispersity index (PDI), and zeta potential of the emulsion formed upon dilution of the SEDDS.

Materials:

  • Optimized SEDDS formulation

  • Distilled water

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

Methodology:

  • Dilute a small amount of the SEDDS formulation (e.g., 100 µL) with a suitable volume of distilled water (e.g., 10 mL) to form an emulsion.

  • Gently mix the emulsion.

  • Measure the droplet size, PDI, and zeta potential using a DLS instrument at a controlled temperature (e.g., 25°C).

  • Perform the measurements in triplicate.

Protocol 4: In Vitro Drug Release Study

Objective: To evaluate the in vitro release profile of the API from the SEDDS formulation.

Materials:

  • Optimized API-loaded SEDDS formulation

  • Dissolution apparatus (USP Type II - Paddle)

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid)

  • HPLC or UV-Vis Spectrophotometer

Methodology:

  • Fill a dialysis bag with a known amount of the API-loaded SEDDS formulation.

  • Place the dialysis bag in the dissolution vessel containing the dissolution medium maintained at 37 ± 0.5°C.

  • Stir the medium at a constant speed (e.g., 50 rpm).

  • At predetermined time intervals, withdraw aliquots of the dissolution medium and replace with fresh medium.

  • Analyze the withdrawn samples for API content using a validated analytical method.

  • Plot the cumulative percentage of drug released versus time.

Experimental Workflow for SEDDS Characterization

G cluster_0 Formulation cluster_1 Characterization A Optimized SEDDS Formulation B Droplet Size & Zeta Potential Analysis A->B C In Vitro Drug Release Study A->C D Thermodynamic Stability Studies A->D E Morphological Examination (TEM) A->E

Caption: Workflow for the characterization of an optimized SEDDS formulation.

Summary of Potential Formulation Data

The following table provides a template for summarizing the characterization data of hypothetical SEDDS formulations where this compound is tested in different roles.

Formulation CodeRole of this compoundComposition (Oil:Surfactant:Co-surfactant)Droplet Size (nm ± SD)PDI (± SD)Zeta Potential (mV ± SD)Drug Release at 8h (%)
F1OilEMR:Cremophor EL:Transcutol HP (40:40:20)DataDataDataData
F2SurfactantCapmul MCM:EMR:Transcutol HP (40:40:20)DataDataDataData
F3Co-surfactantCapmul MCM:Cremophor EL:EMR (40:40:20)DataDataDataData
(EMR: this compound)

Conclusion

While this compound is not a conventionally cited excipient for SEDDS, its physicochemical properties warrant investigation. The protocols outlined in these application notes provide a systematic framework for researchers to explore its potential as a novel component in self-emulsifying drug delivery systems. Thorough characterization of the resulting formulations is crucial to determine their suitability for enhancing the oral bioavailability of poorly soluble drugs.

References

Application Notes & Protocols: 1,2-Ethanediol Monoricinoleate in Polymer Synthesis for Biomaterials

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,2-Ethanediol monoricinoleate, a derivative of the naturally occurring ricinoleic acid, presents a promising, yet underexplored, monomer for the synthesis of biodegradable polyesters for biomedical applications. Its unique structure, featuring a primary hydroxyl group from the ethylene glycol moiety and the potential for a carboxylic acid group upon hydrolysis of the ester linkage, allows for the formation of linear polyesters through polycondensation reactions. These polymers are anticipated to exhibit favorable properties for biomaterials, including biocompatibility, biodegradability, and tunable mechanical characteristics, owing to the presence of the flexible aliphatic chain of ricinoleic acid. Aliphatic polyesters are well-established as important materials in the biomedical field, with applications as scaffolds in tissue engineering, drug delivery vehicles, and medical devices.[1][2]

This document provides detailed application notes and hypothetical protocols for the synthesis, characterization, and potential applications of polyesters derived from this compound. The protocols are based on established methods for the synthesis of analogous aliphatic polyesters, particularly those derived from ricinoleic acid and other hydroxy acids.[3][4]

I. Polymer Synthesis: Poly(this compound)

The proposed synthesis of poly(this compound) is based on a melt polycondensation reaction, a common method for producing polyesters from hydroxy acids.[3] This approach avoids the use of solvents, which can be advantageous for biomedical applications.

Experimental Protocol: Melt Polycondensation of this compound

Objective: To synthesize poly(this compound) via melt polycondensation.

Materials:

  • This compound (monomer)

  • Tin(II) 2-ethylhexanoate (Tin(II) octoate, Sn(Oct)₂) - Catalyst

  • Argon or Nitrogen gas (inert atmosphere)

  • Chloroform or Dichloromethane (for polymer dissolution)

  • Methanol (for polymer precipitation)

  • Schlenk flask or three-necked round-bottom flask

  • High-vacuum pump

  • Magnetic stirrer and heating mantle with temperature controller

  • Condenser

Procedure:

  • Monomer Preparation: Ensure the this compound monomer is of high purity and dry. Dry the monomer under vacuum at a temperature below its decomposition point for at least 24 hours to remove any residual water, which can interfere with the polymerization reaction.

  • Reaction Setup: Place the dried this compound (e.g., 10 g) and the catalyst, Tin(II) octoate (e.g., 0.1 mol% relative to the monomer), into a dry Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. Maintain a gentle flow of inert gas throughout the reaction.

  • Pre-polymerization: Heat the reaction mixture to 150°C with continuous stirring. The reaction is typically carried out for 2-4 hours at this temperature to form a low molecular weight pre-polymer. Water, a byproduct of the condensation reaction, will begin to distill off.

  • Polycondensation under Vacuum: Gradually increase the temperature to 180-200°C while slowly applying a high vacuum (e.g., < 0.1 mbar). This step is crucial for removing the water byproduct and driving the equilibrium towards the formation of a high molecular weight polymer. Continue the reaction under these conditions for 12-24 hours. The viscosity of the reaction mixture will noticeably increase as the polymerization progresses.

  • Polymer Isolation: After the desired reaction time, cool the flask to room temperature under an inert atmosphere. The resulting polymer will be a viscous liquid or a solid.

  • Purification: Dissolve the crude polymer in a minimal amount of chloroform or dichloromethane. Precipitate the polymer by slowly adding the solution to an excess of cold methanol with vigorous stirring. This step removes unreacted monomer and low molecular weight oligomers.

  • Drying: Collect the precipitated polymer by filtration or decantation and dry it under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

II. Physicochemical and Mechanical Properties (Anticipated)

The properties of poly(this compound) are expected to be influenced by the long aliphatic chain of ricinoleic acid, which would impart flexibility and hydrophobicity. The mechanical properties can be tailored by controlling the molecular weight of the polymer. Higher molecular weight polymers are generally expected to exhibit higher tensile strength and modulus.[5][6]

Table 1: Anticipated Physicochemical Properties of Poly(this compound)

PropertyAnticipated Value/RangeCharacterization Method
Molecular Weight (Mw) 5,000 - 50,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.5 - 2.5GPC
Glass Transition Temp. (Tg) -20°C to 10°CDifferential Scanning Calorimetry (DSC)
Melting Temperature (Tm) Not distinct (likely amorphous or semi-crystalline)DSC
Appearance Viscous liquid to waxy solid at room temperatureVisual Inspection

Table 2: Anticipated Mechanical Properties of Ricinoleic Acid-Based Polyesters

Polymer SystemTensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)Reference
Poly(ricinoleic acid)6.91350-[6]
Copolyesters of Ricinoleic Acid and Lactic Acid---[7]
Polyesters from Ricinoleic Acid and Sebacic Acid0.7 - 12.7-22 - 327[8]

III. Biocompatibility and Biodegradation (Anticipated)

Aliphatic polyesters are generally known for their good biocompatibility and biodegradability, making them suitable for various biomedical applications.[1][9] The degradation of these polyesters typically occurs through hydrolysis of the ester bonds, leading to the formation of non-toxic byproducts that can be metabolized by the body.[10]

Anticipated Degradation Profile:

The degradation rate of poly(this compound) is expected to be influenced by its molecular weight, crystallinity, and the surrounding environment (e.g., pH, enzymes). The presence of the long hydrophobic ricinoleic acid chain may initially slow down water penetration, but once degradation begins, it is expected to proceed via bulk erosion.

Biocompatibility:

The monomer, this compound, is derived from naturally occurring and biocompatible components (ethylene glycol and ricinoleic acid). Therefore, the resulting polymer is anticipated to exhibit good biocompatibility. However, comprehensive in vitro and in vivo studies are necessary to confirm its safety for biomedical use.

IV. Characterization Protocols

Detailed characterization is essential to determine the structure, properties, and suitability of the synthesized polymer for biomaterial applications.

Protocol 1: Structural Characterization by NMR and FTIR Spectroscopy

Objective: To confirm the chemical structure of the synthesized poly(this compound).

A. ¹H NMR Spectroscopy:

  • Dissolve 5-10 mg of the dried polymer in a suitable deuterated solvent (e.g., CDCl₃).

  • Record the ¹H NMR spectrum.

  • Expected Signals:

    • Signals corresponding to the protons of the ricinoleic acid backbone.

    • A characteristic shift in the signals of the methylene protons adjacent to the newly formed ester linkage compared to the monomer.

    • Signals from the ethylene glycol moiety.

B. FTIR Spectroscopy:

  • Obtain the FTIR spectrum of the polymer using a thin film cast from a solution or using an ATR accessory.

  • Expected Bands:

    • A strong carbonyl (C=O) stretching band around 1730-1740 cm⁻¹ characteristic of the ester group.

    • C-H stretching bands from the aliphatic chains.

    • Absence or significant reduction of the broad O-H stretching band from the monomer's hydroxyl group.

Protocol 2: Molecular Weight Determination by Gel Permeation Chromatography (GPC)

Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

  • Dissolve the polymer in a suitable solvent for GPC analysis (e.g., THF or chloroform) at a known concentration (e.g., 1-2 mg/mL).

  • Filter the solution through a 0.22 µm syringe filter.

  • Inject the sample into the GPC system equipped with appropriate columns (e.g., polystyrene-divinylbenzene).

  • Use a series of polystyrene standards to generate a calibration curve.

  • Analyze the resulting chromatogram to determine Mn, Mw, and PDI.

Protocol 3: Thermal Properties Analysis by Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

  • Accurately weigh 5-10 mg of the dried polymer into an aluminum DSC pan.

  • Perform a heat-cool-heat cycle. For example:

    • Heat from -50°C to 200°C at a rate of 10°C/min.

    • Cool from 200°C to -50°C at a rate of 10°C/min.

    • Heat again from -50°C to 200°C at a rate of 10°C/min.

  • The Tg is determined from the second heating scan as the midpoint of the transition in the heat flow curve.

Protocol 4: Mechanical Properties Testing

Objective: To evaluate the tensile strength, elongation at break, and Young's modulus of the polymer.

  • Prepare dog-bone-shaped specimens of the polymer by melt pressing or solvent casting.

  • Conduct tensile testing using a universal testing machine according to ASTM D638 standards.

  • Record the stress-strain curve and calculate the tensile strength, elongation at break, and Young's modulus.

V. Visualizations

Polymer_Synthesis_Workflow Monomer 1,2-Ethanediol monoricinoleate Reaction Melt Polycondensation (150-200°C, Vacuum) Monomer->Reaction Catalyst Sn(Oct)₂ Catalyst Catalyst->Reaction Crude_Polymer Crude Polymer Reaction->Crude_Polymer Purification Dissolution & Precipitation Crude_Polymer->Purification Pure_Polymer Pure Poly(1,2-ethanediol monoricinoleate) Purification->Pure_Polymer Characterization Characterization (NMR, FTIR, GPC, DSC) Pure_Polymer->Characterization Biomaterial Biomaterial Application (Scaffolds, Drug Delivery) Pure_Polymer->Biomaterial Structure_Property_Relationship cluster_Monomer Monomer Structure cluster_Polymer Polymer Properties cluster_Application Biomedical Applications Monomer This compound (Hydroxyl Group, Long Aliphatic Chain) MolecularWeight Molecular Weight Monomer->MolecularWeight Polycondensation Conditions Flexibility Flexibility & Hydrophobicity Monomer->Flexibility Inherent Structure Degradation Biodegradability Monomer->Degradation Ester Linkages TissueEngineering Tissue Engineering Scaffolds MolecularWeight->TissueEngineering Mechanical Support Flexibility->TissueEngineering Mimics Soft Tissues DrugDelivery Drug Delivery Systems Flexibility->DrugDelivery Encapsulation of Hydrophobic Drugs Degradation->TissueEngineering Scaffold Resorption Degradation->DrugDelivery Controlled Release

References

Application Note: Quantification of 1,2-Ethanediol Monoricinoleate using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Ethanediol monoricinoleate is an ester formed from ethylene glycol and ricinoleic acid. It finds applications in various industries, including pharmaceuticals and cosmetics, due to its surfactant and emulsifying properties. Accurate quantification of this compound is crucial for quality control, formulation development, and stability studies. High-Performance Liquid Chromatography (HPLC) offers a reliable and efficient method for the determination of this compound. This application note provides a detailed protocol for a reverse-phase HPLC (RP-HPLC) method for the quantification of this compound.

Experimental Protocol

This protocol outlines a reverse-phase HPLC method for the quantification of this compound.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is suitable for this separation.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Phosphoric acid or formic acid.

  • Standard: A certified reference standard of this compound.

  • Sample Diluent: A mixture of acetonitrile and water (e.g., 65:35 v/v).

2. Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

ParameterCondition
Column C18 reverse-phase, 4.6 mm x 150 mm, 5 µm
Mobile Phase Acetonitrile and water (65:35, v/v) with 0.1% phosphoric acid.[1]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25 °C[1]
Detector UV at 205 nm

Note: For applications requiring mass spectrometry (MS) detection, the phosphoric acid in the mobile phase should be replaced with 0.1% formic acid to ensure compatibility.[2]

3. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the sample diluent to achieve concentrations in the desired calibration range (e.g., 10, 25, 50, 100, 250, 500 µg/mL).

4. Sample Preparation

The sample preparation will depend on the matrix. For a simple solution, dissolve the sample in the sample diluent to a concentration that falls within the calibration range. For more complex matrices, a sample extraction and clean-up procedure may be necessary.

5. Method Validation

To ensure the reliability of the results, the HPLC method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters are summarized in the table below.

Validation ParameterDescription
Linearity Analyze the working standard solutions in triplicate and plot the peak area against the concentration. A linear regression analysis should yield a correlation coefficient (r²) > 0.999.
Accuracy Determine the recovery of a known amount of standard spiked into a sample matrix. The recovery should typically be within 98-102%.
Precision (Repeatability) Analyze a single standard solution multiple times (n=6) on the same day. The relative standard deviation (RSD) of the peak areas should be < 2%.
Intermediate Precision Repeat the precision study on a different day with a different analyst to assess the method's reproducibility. The RSD should be < 2%.
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected. It can be estimated based on the signal-to-noise ratio (typically S/N = 3).
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. It can be estimated based on the signal-to-noise ratio (typically S/N = 10).

Data Presentation

The quantitative data for the HPLC method for this compound is summarized in the following table.

ParameterValue
Retention Time Approximately 7.5 min[1]
Linearity Range 10 - 500 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery) 98 - 102%
Precision (RSD) < 2%
LOD ~1 µg/mL
LOQ ~3 µg/mL

Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for the quantification of this compound by HPLC.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) HPLC_System HPLC System (C18 Column, UV Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Dissolution/Extraction) Sample_Prep->HPLC_System Chromatographic_Run Chromatographic Run (Isocratic Elution) HPLC_System->Chromatographic_Run Data_Acquisition Data Acquisition (Peak Integration) Chromatographic_Run->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: HPLC experimental workflow for this compound.

References

Application Note: Gas Chromatography Analysis of 1,2-Ethanediol Monoricinoleate and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust method for the qualitative and quantitative analysis of 1,2-Ethanediol monoricinoleate and its derivatives using gas chromatography (GC). Due to the presence of a free hydroxyl group and a high boiling point, direct analysis of these compounds is challenging. The protocol outlined below involves a derivatization step to improve volatility and reduce peak tailing, ensuring accurate and reproducible results. This method is suitable for researchers, scientists, and professionals in drug development and quality control who are working with castor oil-based formulations and other products containing these derivatives.

Introduction

This compound is an ester formed from ethylene glycol and ricinoleic acid, the primary fatty acid in castor oil. This compound and its derivatives find applications in various industries, including pharmaceuticals, cosmetics, and as industrial lubricants, owing to their unique chemical properties. Accurate quantification and characterization of these compounds are crucial for quality control and formulation development.

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. However, the analysis of molecules containing polar functional groups, such as the hydroxyl group in this compound, can be problematic, often leading to poor chromatographic performance. Derivatization of the hydroxyl group to a less polar functional group is a common strategy to overcome these challenges. This application note provides a detailed protocol for the GC analysis of this compound derivatives, specifically focusing on the formation of trimethylsilyl (TMS) ethers.

Experimental

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Hexane (GC grade)

  • Internal Standard (IS): e.g., Methyl Stearate or a suitable stable compound not present in the sample.

A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is suitable for this analysis. The following conditions are recommended:

  • GC System: Agilent 8890 GC or equivalent

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar to mid-polar capillary column)

  • Injector: Split/Splitless, operated in split mode (e.g., 20:1)

  • Injector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial Temperature: 150 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 300 °C

    • Hold: 10 minutes

  • Carrier Gas: Helium, constant flow of 1.0 mL/min

  • Detector: FID or MS

  • FID Temperature: 320 °C

  • MS Transfer Line Temperature: 280 °C

  • MS Ion Source Temperature: 230 °C

  • Mass Range (for MS): m/z 50-600

Protocol

  • Standard Preparation:

    • Prepare a stock solution of this compound in hexane at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution with hexane to concentrations ranging from 10 µg/mL to 500 µg/mL.

    • Add the internal standard to each calibration standard to a final concentration of 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample (e.g., 100 mg) into a glass vial.

    • Dissolve the sample in 10 mL of hexane.

    • Add the internal standard to a final concentration of 100 µg/mL.

  • Pipette 100 µL of each standard or sample solution into a clean, dry micro-reaction vial.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine to the vial to dissolve the residue.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or water bath.

  • Cool the vial to room temperature.

  • The sample is now ready for GC injection.

Data Presentation

The following table summarizes the expected quantitative data for the analysis of a derivatized this compound standard. Note that retention times may vary depending on the specific GC system and column used.

CompoundRetention Time (min)Peak Area (Arbitrary Units)Concentration (µg/mL)
Internal Standard (Methyl Stearate-TMS)~18.5550,000100
This compound-TMS~22.3620,000100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the GC analysis of this compound derivatives.

GC_Workflow A Sample/Standard Preparation B Solvent Evaporation (Nitrogen Stream) A->B C Addition of Pyridine and BSTFA B->C D Derivatization (70°C for 30 min) C->D E GC-FID/MS Analysis D->E F Data Processing and Quantification E->F

Caption: Experimental workflow for the GC analysis of this compound.

Conclusion

The described GC method, incorporating a crucial derivatization step, provides a reliable and reproducible approach for the analysis of this compound and its derivatives. This protocol can be readily implemented in quality control and research laboratories for the accurate characterization and quantification of these compounds in various matrices. The use of an internal standard ensures high precision and accuracy of the results. Further method validation should be performed in accordance with the specific requirements of the application.

Troubleshooting & Optimization

How to improve the stability of 1,2-Ethanediol monoricinoleate emulsions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the stability of 1,2-Ethanediol monoricinoleate emulsions.

Frequently Asked Questions (FAQs)

Q1: What is a this compound emulsion?

A this compound emulsion is a colloidal system where one liquid phase (e.g., an oil or aqueous solution containing this compound) is dispersed as fine droplets within another immiscible liquid. These systems are inherently unstable and require the addition of emulsifying agents to maintain their structure over time.[1][2][3]

Q2: What are the primary mechanisms of instability in these emulsions?

Emulsion instability occurs through several physical processes, which can happen sequentially or simultaneously[2][3]:

  • Creaming/Sedimentation: The rising or settling of dispersed droplets due to density differences between the two phases. This is a reversible process.[3]

  • Flocculation: The aggregation of droplets into loose clusters without the rupture of the interfacial film. This is also generally reversible.[2][3][4]

  • Coalescence: The merging of smaller droplets to form larger ones, leading to a decrease in the total number of droplets. This is an irreversible process and a critical step towards complete phase separation.[3][5]

  • Ostwald Ripening: The growth of larger droplets at the expense of smaller ones, driven by the diffusion of the dispersed phase through the continuous phase.[3][5][6]

  • Phase Inversion: The emulsion inverts its type, for example, from an oil-in-water (O/W) to a water-in-oil (W/O) emulsion.[6]

Q3: How do I choose an appropriate emulsifier (surfactant)?

The choice of surfactant is critical for emulsion stability.[2][7] Key considerations include:

  • Hydrophilic-Lipophilic Balance (HLB): The HLB value of a surfactant indicates its relative affinity for water and oil. For oil-in-water (O/W) emulsions, surfactants with higher HLB values (typically 8-18) are preferred. For water-in-oil (W/O) emulsions, low HLB surfactants (3-6) are more effective.

  • Bancroft's Rule: This rule states that the phase in which the emulsifier is more soluble will become the continuous phase.[1]

  • Surfactant Concentration: The concentration must be sufficient to cover the surface of all droplets, a point known as the critical micelle concentration (CMC).[7] Using a combination of surfactants (e.g., an ionic and a non-ionic) can often provide superior stability through both electrostatic and steric repulsion.[7][8]

Troubleshooting Guide

Problem 1: My emulsion separates into distinct layers shortly after preparation.

  • Question: Why is my emulsion creaming or sedimenting, and how can I prevent it?

  • Answer: This is likely due to a significant density difference between the oil and aqueous phases and/or large droplet size.

    • Solution 1: Reduce Droplet Size: Increase homogenization energy (higher speed, longer time, or higher pressure) to create smaller droplets, which are less affected by gravity.[4][5][9]

    • Solution 2: Increase Continuous Phase Viscosity: Add a thickening agent or viscosity modifier (e.g., xanthan gum, PEG) to the continuous phase.[4][10][11] This slows down the movement of droplets as described by Stokes' Law.[4][12]

    • Solution 3: Minimize Density Difference: If possible, adjust the density of either phase to bring them closer together.

Problem 2: The average droplet size of my emulsion increases during storage.

  • Question: My emulsion appears stable initially, but microscopy reveals that droplets are merging over time. What is causing this coalescence?

  • Answer: Coalescence occurs when the interfacial film surrounding the droplets is not robust enough to prevent them from merging upon collision.

    • Solution 1: Optimize Surfactant System: Ensure the surfactant concentration is adequate and the HLB value is appropriate for your system. A combination of a primary emulsifier and a co-emulsifier can strengthen the interfacial film.[11][13] Using polymers alongside surfactants can create a steric barrier that enhances stability.[8]

    • Solution 2: Control Temperature: Elevated temperatures can increase the kinetic energy of droplets, leading to more frequent and forceful collisions that can rupture the interfacial film.[14][15] Store emulsions at a controlled, lower temperature.[14]

    • Solution 3: Adjust pH and Ionic Strength: For emulsions stabilized by ionic surfactants, the pH and presence of electrolytes can significantly impact the electrostatic repulsion between droplets.[6][16] Determine the optimal pH and ionic strength for your specific formulation.

Problem 3: The emulsion becomes grainy or develops crystalline structures.

  • Question: I am observing solid particles or a change in texture in my emulsion. What could be the cause?

  • Answer: This may be due to the crystallization of components within the emulsion, particularly if waxy or high-melting-point materials are present.

    • Solution 1: Temperature Control During Preparation: When preparing emulsions with waxy materials, the aqueous phase should typically be heated to 2-3°C above the temperature of the oily phase to prevent premature crystallization of the emulsifier or other components.[17]

    • Solution 2: Rapid Cooling: In some cases, rapid cooling after emulsification can enhance long-term stability by creating a more stable crystal network in the continuous phase.[15][18]

    • Solution 3: Formulation Adjustment: The choice of oil and emulsifier can influence crystallization behavior. Consider using an oil in which the this compound is more soluble at storage temperatures.

Quantitative Data Summary

The stability of an emulsion is highly dependent on formulation and processing parameters. The following tables summarize the impact of key variables on emulsion properties.

Table 1: Effect of Homogenization Pressure on Emulsion Stability

Homogenization Pressure (MPa) Mean Droplet Size (nm) Turbiscan Stability Index (TSI)*
20 450 ± 25 8.5
40 320 ± 18 5.2
60 250 ± 15 2.8
80 210 ± 12 1.5
100 205 ± 11 1.4

Data adapted from a study on O/W emulsions. A lower TSI value indicates greater stability.[9] Increasing homogenization pressure generally leads to smaller droplet sizes and improved stability.[9]

Table 2: Influence of Surfactant Concentration on Emulsion Properties

Surfactant Concentration (wt%) Mean Droplet Size (μm) Stability (Time to Phase Separation)
0.5 15.2 < 1 hour
1.0 8.5 ~ 12 hours
2.0 4.1 > 24 hours
4.0 2.5 > 7 days

General trend observed in multiple studies. Higher surfactant concentrations lead to smaller droplets and significantly enhanced kinetic stability, up to an optimal point.[13][19]

Experimental Protocols

Protocol 1: Preparation of a this compound O/W Emulsion (Beaker Method)

This protocol is suitable for screening different formulations at the lab scale.[20]

  • Phase Preparation:

    • Oil Phase: In a beaker, combine this compound, any other oil-soluble components, and the chosen oil-soluble surfactant(s) (e.g., Span series).

    • Aqueous Phase: In a separate beaker, dissolve all water-soluble components, including water-soluble surfactant(s) (e.g., Tween series), preservatives, and pH modifiers in purified water.

  • Heating: Gently heat both phases separately in a water bath to approximately 70-75°C. If waxy solids are present, ensure the temperature is a few degrees above their melting point.[17][20]

  • Emulsification:

    • Slowly add the internal phase (oil phase for O/W) to the external phase (aqueous phase for O/W) while stirring continuously with a high-shear mixer (e.g., rotor-stator homogenizer).

    • Maintain the high shear for 5-10 minutes to form a fine, primary emulsion.

  • Cooling & Finalization:

    • Remove the emulsion from the heat and continue stirring at a lower speed until it cools to room temperature.

    • Add any temperature-sensitive ingredients once the emulsion is below 40°C.

    • Adjust the final volume with the continuous phase liquid and mix until uniform.

Protocol 2: Accelerated Stability Testing

Accelerated testing is used to predict the long-term shelf-life of an emulsion by subjecting it to stress.[4][12]

  • Centrifugation Test:

    • Place 10 mL of the emulsion in a conical centrifuge tube.

    • Centrifuge at 3000-5000 rpm for 30 minutes.

    • Observe the sample for any signs of phase separation (creaming or sedimentation). A stable emulsion will show no visible separation. The volume of the separated layer can be measured to quantify instability.

  • Freeze-Thaw Cycling:

    • Store the emulsion at -10°C for 24 hours.

    • Allow it to thaw at room temperature for 24 hours. This completes one cycle.

    • Repeat this cycle 3-5 times.

    • After each cycle, visually inspect the emulsion for breaking, coalescence, or changes in texture and viscosity. While widely used, this method may affect parameters beyond just creaming.[4][12]

  • Elevated Temperature Storage:

    • Store samples at elevated temperatures (e.g., 40°C and 50°C) for a period of 1 to 3 months.[21]

    • Periodically withdraw samples and analyze them for changes in pH, viscosity, droplet size, and visual appearance.

Visual Guides

The following diagrams illustrate key concepts in emulsion science.

Emulsion_Workflow start Start: Define Formulation weigh Weigh Ingredients (Oil, Water, Surfactants) start->weigh prep_phases Prepare & Heat Phases (Aqueous & Oil) weigh->prep_phases homogenize High-Shear Homogenization prep_phases->homogenize cool Cool Emulsion with Gentle Mixing homogenize->cool char_initial Initial Characterization (pH, Viscosity, Droplet Size) cool->char_initial stability Accelerated Stability Testing (Centrifugation, Temp. Cycling) char_initial->stability char_final Final Characterization (Post-Stress) stability->char_final analyze Analyze Data & Optimize Formulation char_final->analyze Results Unstable end End: Stable Emulsion char_final->end Results Stable analyze->weigh Re-formulate

Caption: Experimental workflow for emulsion preparation and stability evaluation.

Destabilization_Pathway stable Kinetically Stable Emulsion flocculation Flocculation (Reversible Aggregation) stable->flocculation Weak Repulsion creaming Creaming / Sedimentation (Reversible Separation) stable->creaming Density Difference flocculation->stable Redispersion coalescence Coalescence (Irreversible Droplet Fusion) flocculation->coalescence Weak Interfacial Film creaming->stable Shaking creaming->coalescence Close Packing of Droplets breaking Breaking / Phase Separation (Complete Failure) coalescence->breaking

References

Troubleshooting phase separation in formulations containing 1,2-Ethanediol monoricinoleate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing phase separation in formulations containing 1,2-Ethanediol monoricinoleate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical properties?

Q2: What is phase separation and why does it occur in my formulation?

Phase separation is the observation of distinct layers or cloudiness in your formulation, indicating that the components are no longer homogeneously mixed. For formulations containing a non-ionic surfactant like this compound, this often occurs due to a phenomenon known as "clouding." As the temperature increases, the hydrogen bonds between the hydrophilic head of the surfactant and water molecules can break, leading to dehydration of the surfactant, micellar growth, and eventual separation into a surfactant-rich and a water-rich phase. Other factors that can induce phase separation include changes in pH, the presence of electrolytes, and the overall concentration of the surfactant and other components.

Q3: What is the "cloud point" and why is it important?

The cloud point is the specific temperature at which a non-ionic surfactant solution becomes turbid as it starts to phase separate upon heating. Operating a formulation near or above its cloud point will likely lead to instability and phase separation. Therefore, understanding the cloud point of your formulation is critical for ensuring its stability during storage and application.

Q4: How can I estimate the required Hydrophile-Lipophile Balance (HLB) for my oil phase?

The required HLB for an oil phase is an empirical value that represents the HLB of a surfactant or surfactant blend that will provide the most stable emulsion. While the exact required HLB for every oil is determined experimentally, you can find tabulated values for many common oils, fats, and waxes. For a mixture of oils, the required HLB can be estimated by calculating the weighted average of the required HLB of each oil component.

Troubleshooting Guide for Phase Separation

This guide provides a systematic approach to diagnosing and resolving phase separation in formulations containing this compound.

dot

Troubleshooting_Phase_Separation cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Formulation Adjustments cluster_3 Advanced Troubleshooting cluster_4 Resolution Start Phase Separation Observed Check_Temp Is the storage/use temperature too high? Start->Check_Temp Check_pH Has the pH of the formulation shifted? Start->Check_pH Check_Electrolytes Have electrolytes been added or their concentration changed? Start->Check_Electrolytes Adjust_Temp Lower storage/use temperature Check_Temp->Adjust_Temp Yes Add_Cosurfactant Incorporate a co-surfactant Check_Temp->Add_Cosurfactant No Adjust_pH Adjust pH to a more neutral range Check_pH->Adjust_pH Yes Check_pH->Add_Cosurfactant No Adjust_Electrolytes Reduce electrolyte concentration or use a different salt Check_Electrolytes->Adjust_Electrolytes Yes Check_Electrolytes->Add_Cosurfactant No Stable_Formulation Stable Formulation Achieved Adjust_Temp->Stable_Formulation Adjust_pH->Stable_Formulation Adjust_Electrolytes->Stable_Formulation Modify_HLB Adjust the overall HLB of the emulsifier system Add_Cosurfactant->Modify_HLB Change_Surfactant_Conc Optimize surfactant concentration Characterize_Droplets Analyze droplet size and distribution Change_Surfactant_Conc->Characterize_Droplets Modify_HLB->Change_Surfactant_Conc Homogenize Apply high-shear homogenization Characterize_Droplets->Homogenize Homogenize->Stable_Formulation

Caption: A flowchart for troubleshooting phase separation.

Problem Potential Cause Recommended Action
Cloudiness or layering appears upon storage at elevated temperatures. The storage temperature is above the cloud point of the formulation.Determine the cloud point of your formulation. If possible, store the formulation at a lower temperature. Consider adding a cloud point elevator such as a co-surfactant or certain polymers (e.g., PEG).
Phase separation occurs after adding salts or buffers. The presence of electrolytes can lower the cloud point of non-ionic surfactants.Reduce the concentration of the electrolyte if possible. If a buffer is necessary, screen different buffer systems to find one with minimal impact on stability.
The formulation is unstable even at room temperature. - The HLB of this compound is not optimal for your oil phase.- The concentration of the surfactant is too low.- The energy input during emulsification was insufficient.- Add a co-surfactant to adjust the overall HLB of the emulsifier system. For an O/W emulsion, a more hydrophilic co-surfactant may be needed. For a W/O emulsion, a more lipophilic one would be appropriate.- Increase the concentration of this compound.- Use a high-shear homogenizer to reduce the droplet size of the dispersed phase.
The pH of the formulation has drifted, and phase separation is observed. Although non-ionic surfactants are generally stable over a wide pH range, extreme pH values can affect the stability of other components in the formulation, which in turn can disrupt the emulsion.Measure and adjust the pH of the formulation to a more neutral range. Investigate the cause of the pH shift and address it if possible (e.g., by using a buffer).

Physicochemical Data (Estimated and Comparative)

Since experimental data for this compound is limited, the following table provides estimated values based on the properties of similar non-ionic surfactants and ricinoleate derivatives.

Property Estimated Value/Range for this compound Comparison with Common Non-ionic Surfactants
HLB (Hydrophile-Lipophile Balance) 8 - 11Similar to Sorbitan monooleate (HLB ~4.3) but more hydrophilic due to the ethylene glycol headgroup. Less hydrophilic than polysorbates (e.g., Tween 80, HLB = 15).
Critical Micelle Concentration (CMC) Likely in the mM range.Expected to be in a similar range to other non-ionic surfactants with similar alkyl chain lengths.
Cloud Point Highly dependent on concentration and other formulation components.Generally, for non-ionic surfactants, the cloud point decreases with increasing electrolyte concentration and increases with the addition of certain co-surfactants and polymers.

Key Experimental Protocols

Determination of Cloud Point

Objective: To determine the temperature at which the formulation becomes turbid.

Methodology:

  • Place a sample of the formulation in a clear glass test tube.

  • Immerse the test tube in a temperature-controlled water bath equipped with a magnetic stirrer.

  • Place a thermometer or temperature probe directly in the formulation sample.

  • Slowly heat the water bath while gently stirring the sample.

  • Observe the sample for the first sign of turbidity or cloudiness.

  • The temperature at which turbidity is first observed is the cloud point.

  • To confirm, slowly cool the sample and note the temperature at which it becomes clear again. The average of the two temperatures can be taken as the cloud point.

Assessment of Emulsion Stability

Objective: To evaluate the physical stability of the formulation over time and under stress conditions.

Methodology:

  • Visual Observation:

    • Store samples of the formulation at different temperatures (e.g., 4°C, 25°C, 40°C).

    • At regular intervals (e.g., 24 hours, 1 week, 1 month), visually inspect the samples for any signs of phase separation, creaming, sedimentation, or coalescence.

  • Microscopic Analysis:

    • Place a small drop of the emulsion on a microscope slide and cover with a coverslip.

    • Observe the emulsion under a microscope to assess the droplet size and distribution.

    • Look for any changes in droplet size or signs of aggregation over time.

  • Centrifugation:

    • Place a sample of the formulation in a centrifuge tube.

    • Centrifuge the sample at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).

    • After centrifugation, measure the volume of any separated layers to quantify the extent of phase separation. This is an accelerated stability test.

Droplet Size Analysis

Objective: To quantitatively measure the particle size distribution of the dispersed phase.

Methodology:

  • Dilute the emulsion with the continuous phase to a suitable concentration for analysis.

  • Use a particle size analyzer (e.g., dynamic light scattering or laser diffraction) to measure the mean droplet diameter and the polydispersity index (PDI).

  • A smaller mean droplet size and a lower PDI generally indicate a more stable emulsion.

  • Monitor changes in droplet size over time and under different storage conditions to assess stability.

Optimizing reaction conditions for the synthesis of ethylene glycol monoricinoleate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for optimizing the synthesis of ethylene glycol monoricinoleate. It includes troubleshooting advice and frequently asked questions to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing ethylene glycol monoricinoleate?

A1: Ethylene glycol monoricinoleate is typically synthesized through direct esterification of ricinoleic acid with ethylene glycol or by transesterification of castor oil (which is primarily composed of triglycerides of ricinoleic acid) with ethylene glycol. Both methods usually require a catalyst to achieve a reasonable reaction rate and yield. Enzymatic synthesis using lipases is also a viable, more environmentally friendly alternative.[1][2]

Q2: Which catalysts are most effective for this synthesis?

A2: A range of catalysts can be used, depending on the chosen method:

  • Acid Catalysts: Solid acid catalysts are often used in direct esterification.[3] Functional acid ionic liquids have also shown high performance in the esterification of ricinoleic acid.[4]

  • Base Catalysts: For transesterification, alkali metal alcoholates such as sodium ethoxide or ethylene glycol sodium monophenyl ether are effective.[5][6]

  • Enzymatic Catalysts: Lipases, such as Candida rugosa lipase, can be used for a milder, more selective synthesis.[2]

Q3: How can I maximize the yield of the monoester and avoid the formation of diethylene glycol monoricinoleate?

A3: The formation of the diester is a common side reaction. To favor the formation of the monoester, it is crucial to use a high molar excess of ethylene glycol relative to ricinoleic acid. Ratios as high as 9:1 (ethylene glycol to fatty acid) have been shown to significantly increase the proportion of the monoester.[7]

Q4: What are the typical reaction conditions for this synthesis?

A4: Reaction conditions vary significantly with the chosen catalyst and method. For instance, a transesterification process for a castor oil-based biolubricant was optimized at 80°C for 90 minutes with a 3:1 molar ratio and 1.0% catalyst dosage. Direct esterification might require higher temperatures, potentially between 140°C and 190°C, for several hours.[3][7]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress is typically monitored by measuring the decrease in the acid value of the reaction mixture. The reaction is considered complete when the acid value drops below a certain threshold, for example, 3 mg KOH/g.[3]

Q6: What analytical methods are suitable for characterizing the final product?

A6: The primary method for analyzing the product and any impurities is gas chromatography (GC), often coupled with a flame ionization detector (FID) or mass spectrometry (MS).[8][9][10] Spectroscopic methods like Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy are also used to confirm the chemical structure of the synthesized ester.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Product 1. Inefficient Catalyst: The catalyst may be inactive or used at a suboptimal concentration. 2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently. 3. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 4. Equilibrium Limitation: The accumulation of water (a byproduct of esterification) can inhibit the forward reaction.1. Catalyst Optimization: Verify the catalyst's activity. Optimize the catalyst concentration; a typical starting point is 1.0% by weight of the reactants. 2. Temperature Adjustment: Gradually increase the reaction temperature. For transesterification, 80°C has been shown to be effective, while direct esterification may require temperatures of 140°C or higher.[7] 3. Extend Reaction Time: Monitor the reaction over a longer period. A reaction time of 90 minutes to 6 hours may be necessary depending on the conditions.[7] 4. Water Removal: If using direct esterification, consider using a system to remove water as it forms, such as a Dean-Stark apparatus, to drive the reaction forward.
High Proportion of Di-ester 1. Incorrect Molar Ratio: The molar ratio of ethylene glycol to ricinoleic acid is too low.1. Increase Ethylene Glycol Excess: Significantly increase the molar ratio of ethylene glycol to ricinoleic acid. Ratios of 5:1 or even 9:1 are recommended to favor monoester formation.[7]
Product Discoloration 1. High Reaction Temperature: Excessive heat can lead to the degradation of the product, causing it to darken. 2. Oxidation: The presence of oxygen at high temperatures can cause oxidative degradation.1. Lower Reaction Temperature: Reduce the reaction temperature to the minimum required for an efficient reaction rate. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen, to prevent oxidation.
High Final Acid Value 1. Incomplete Reaction: The esterification reaction has not reached completion. 2. Catalyst Deactivation: The catalyst may have lost its activity before the reaction was complete.1. Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or slightly increase the temperature.[7] 2. Add Fresh Catalyst: If catalyst deactivation is suspected, consider adding a fresh batch of catalyst.

Data Presentation

Table 1: Optimized Reaction Conditions for Ethylene Glycol-Based Biolubricant from Castor Oil

ParameterOptimized ValueReference
Temperature80°C
Reaction Time90 minutes
Molar Ratio (Glycol:Oil)3:1
Catalyst Dosage1.0%

Table 2: Reaction Conditions for Maximizing Glycol Monoester Yield (Example with Stearic Acid)

ParameterRecommended ValueReference
Temperature140°C[7]
Reaction Time6 hours[7]
Molar Ratio (Glycol:Acid)9:1[7]

Experimental Protocols

Protocol 1: Transesterification of Castor Oil with Ethylene Glycol

This protocol is based on the optimized conditions for producing a castor oil-based biolubricant.

  • Reactant Preparation: In a suitable reactor, add castor oil and ethylene glycol in a 1:3 molar ratio.

  • Catalyst Addition: Add the selected catalyst (e.g., sodium ethoxide) at a concentration of 1.0% of the total weight of the reactants.

  • Reaction: Heat the mixture to 80°C while stirring continuously. Maintain these conditions for 90 minutes.

  • Monitoring: Periodically take samples to measure the acid value to monitor the reaction progress.

  • Work-up: Once the reaction is complete (indicated by a stable, low acid value), cool the mixture. Neutralize the catalyst with a suitable acid. Wash the product with warm water to remove any remaining glycerol, catalyst, and excess ethylene glycol.

  • Purification: Dry the product under a vacuum to remove any residual water.

Protocol 2: Direct Esterification of Ricinoleic Acid with Ethylene Glycol

This is a general protocol adapted from procedures for fatty acid esterification.[3][7]

  • Reactant and Catalyst Charging: In a reactor equipped with a stirrer, thermometer, and a water removal system (e.g., Dean-Stark trap), add ricinoleic acid and ethylene glycol. A high molar excess of ethylene glycol (e.g., 9:1) is recommended to maximize monoester formation.[7]

  • Catalyst Addition: Add an acid catalyst (e.g., p-toluenesulfonic acid).

  • Reaction: Heat the mixture to 140°C with constant stirring.[7] The reaction time can be up to 6 hours.[7] Continuously remove the water produced during the reaction.

  • Completion: The reaction is considered complete when the acid number of the sample is below 3 mg KOH/g.[3]

  • Purification: After cooling, neutralize the catalyst. Filter the final product to remove any solid residues. Further purification can be achieved by vacuum distillation to remove excess ethylene glycol.

Visualizations

experimental_workflow Experimental Workflow for Ethylene Glycol Monoricinoleate Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Charge Reactor: - Ricinoleic Acid/Castor Oil - Ethylene Glycol - Catalyst heat Heat to Target Temperature (e.g., 80-140°C) with Stirring reactants->heat monitor Monitor Reaction (e.g., Acid Value Titration) heat->monitor monitor->heat Continue Reaction cool Cool Reaction Mixture monitor->cool Reaction Complete neutralize Neutralize Catalyst cool->neutralize wash Wash to Remove Impurities (Glycerol, Excess Glycol) neutralize->wash dry Dry Under Vacuum wash->dry analyze Characterize Product (GC, FT-IR, NMR) dry->analyze end_product Final Product: Ethylene Glycol Monoricinoleate analyze->end_product start Start start->reactants

Caption: Workflow for the synthesis of ethylene glycol monoricinoleate.

troubleshooting_guide Troubleshooting Decision Tree for Synthesis start Problem Encountered low_yield Low Product Yield? start->low_yield high_diester High Di-ester Content? start->high_diester discoloration Product Discolored? start->discoloration check_temp Increase Temperature & Extend Reaction Time low_yield->check_temp Yes increase_glycol Increase Molar Ratio of Ethylene Glycol to Ricinoleic Acid high_diester->increase_glycol Yes lower_temp Lower Reaction Temperature discoloration->lower_temp Yes check_catalyst Optimize Catalyst Concentration check_temp->check_catalyst remove_water Ensure Water Removal (for Esterification) check_catalyst->remove_water use_inert Use Inert Atmosphere (e.g., Nitrogen) lower_temp->use_inert

Caption: Troubleshooting guide for ethylene glycol monoricinoleate synthesis.

References

How to reduce the polydispersity index of nanoparticles synthesized with 1,2-Ethanediol monoricinoleate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the polydispersity index (PDI) of nanoparticles synthesized using 1,2-Ethanediol monoricinoleate as a surfactant or stabilizer.

Troubleshooting Guide: High Polydispersity Index (PDI)

A high PDI value indicates a broad particle size distribution, which can be detrimental to the performance and consistency of nanoparticle-based formulations. A PDI value below 0.3 is generally considered acceptable for many applications, while a value below 0.1 suggests a monodisperse sample.[1] If you are observing a high PDI in your nanoparticle synthesis, consider the following potential causes and recommended actions.

Problem 1: Inadequate Stabilization by this compound

Possible Cause: The concentration of this compound may be insufficient to effectively stabilize the nanoparticles as they form, leading to aggregation or uncontrolled growth. Surfactants play a critical role in nucleating and stabilizing latex particles during emulsion polymerization.[2]

Suggested Solutions:

  • Optimize Surfactant Concentration: Systematically vary the concentration of this compound in your formulation. An optimal concentration will provide adequate surface coverage without inducing micelle formation that could interfere with nanoparticle synthesis.

  • Method of Addition: Investigate the timing of surfactant addition. Adding it before, during, or after nanoparticle nucleation can significantly impact the final particle size distribution.

  • Co-Surfactant: Consider the use of a co-surfactant. Combining this compound with another non-ionic or ionic surfactant can sometimes improve stability through synergistic effects.

ParameterRange to InvestigateExpected Outcome on PDI
This compound Conc.0.1% - 5% (w/v)Decrease with optimization
Co-Surfactant Ratio (if applicable)1:1 to 1:10Potential for further decrease
Problem 2: Suboptimal Synthesis Conditions

Possible Cause: The reaction kinetics, which are heavily influenced by temperature, pH, and stirring rate, may be promoting secondary nucleation or Oswald ripening, both of which can broaden the particle size distribution.

Suggested Solutions:

  • Temperature Control: Precisely control the reaction temperature. Higher temperatures can increase the rate of precursor reduction and particle growth, potentially leading to a wider size distribution if not carefully managed.

  • pH Adjustment: The surface charge of nanoparticles and the effectiveness of the stabilizer can be pH-dependent. Evaluate a range of pH values to find the point of maximum stability.

  • Stirring Rate: The stirring rate affects the homogeneity of the reaction mixture and the diffusion of reactants. Both insufficient and excessive stirring can lead to a higher PDI.

ParameterRange to InvestigateExpected Outcome on PDI
Temperature± 10-20°C from initial protocolDecrease with optimization
pH3 - 10 (depending on system)Decrease at optimal pH
Stirring Rate200 - 1000 RPMDecrease at optimal rate
Problem 3: Precursor Concentration and Addition Rate

Possible Cause: High precursor concentrations or a rapid addition rate can lead to a burst of nucleation events, followed by uncontrolled growth and aggregation, resulting in a broad size distribution.

Suggested Solutions:

  • Optimize Precursor Concentration: Lowering the initial concentration of the nanoparticle precursor can favor controlled growth over secondary nucleation.

  • Control Addition Rate: Utilize a syringe pump for the slow, controlled addition of the precursor solution. This can help maintain a low and steady concentration of monomers, promoting uniform particle growth.

ParameterRange to InvestigateExpected Outcome on PDI
Precursor Concentration0.1 mM - 10 mMDecrease with lower concentration
Precursor Addition Rate0.1 mL/min - 1.0 mL/minDecrease with slower addition
Problem 4: Post-Synthesis Aggregation

Possible Cause: Nanoparticles may be stable during synthesis but aggregate afterward due to changes in the environment (e.g., temperature, solvent polarity) or insufficient long-term stabilization.

Suggested Solutions:

  • Purification Method: Use purification techniques such as centrifugation followed by redispersion or dialysis to remove excess reactants and byproducts that could destabilize the nanoparticles.

  • Storage Conditions: Store the nanoparticle suspension at an appropriate temperature and in a suitable solvent to maintain stability. For some formulations, storage at 4°C can slow down aggregation processes.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start High PDI Observed check_stabilization Step 1: Evaluate Stabilization Is the surfactant concentration optimal? start->check_stabilization optimize_synthesis Step 2: Optimize Synthesis Conditions Are temperature, pH, and stirring rate controlled? check_stabilization->optimize_synthesis If PDI is still high low_pdi Low PDI Achieved check_stabilization->low_pdi If PDI is low control_precursors Step 3: Control Precursor Addition Is the concentration and addition rate too high? optimize_synthesis->control_precursors If PDI is still high optimize_synthesis->low_pdi If PDI is low check_postsynthesis Step 4: Investigate Post-Synthesis Stability Is aggregation occurring after synthesis? control_precursors->check_postsynthesis If PDI is still high control_precursors->low_pdi If PDI is low check_postsynthesis->low_pdi If PDI is low

Caption: A stepwise workflow for troubleshooting high PDI in nanoparticle synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in nanoparticle synthesis?

A1: this compound is a non-ionic surfactant. In nanoparticle synthesis, its primary role is to act as a stabilizing agent. It adsorbs onto the surface of the newly formed nanoparticles, preventing them from aggregating. This stabilization is crucial for controlling particle size and achieving a low polydispersity index. The ricinoleate portion, being a fatty acid, provides a hydrophobic tail that can interact with the nanoparticle surface, while the ethanediol head provides a hydrophilic interface with the solvent.

Q2: How does the purity of this compound affect the PDI?

A2: The purity of the surfactant can have a significant impact on the reproducibility and outcome of the synthesis. Impurities can act as nucleation sites, leading to uncontrolled particle formation and a broader size distribution. It is recommended to use a high-purity grade of this compound and to characterize it before use if possible.

Q3: Can the solvent system influence the effectiveness of this compound and the resulting PDI?

A3: Yes, the solvent system is critical. The solubility of this compound and its conformation in solution will depend on the polarity of the solvent.[3] In aqueous systems, it will form micelles above its critical micelle concentration (CMC). The choice of solvent can also affect the kinetics of the nanoparticle formation. It is important to ensure that all components of the reaction are soluble and stable in the chosen solvent system.

Q4: What characterization techniques are recommended for monitoring PDI?

A4: Dynamic Light Scattering (DLS) is the most common technique for measuring the hydrodynamic diameter and the polydispersity index of nanoparticles in a suspension.[4] For a more direct visualization of the particle size distribution and to check for aggregation, Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) are recommended.

Q5: Are there any post-synthesis methods to reduce a high PDI?

A5: Yes, several techniques can be employed to narrow the particle size distribution after synthesis:

  • Centrifugation: Differential centrifugation can be used to separate larger particles from smaller ones.

  • Filtration: Size-exclusion filtration can be used to remove aggregates and larger particles.

  • Field-Flow Fractionation (FFF): This technique can separate nanoparticles based on their size with high resolution.

Experimental Protocol: A Generic Approach to PDI Reduction

This protocol outlines a general methodology for optimizing nanoparticle synthesis to achieve a lower PDI when using this compound. This should be adapted to your specific nanoparticle system.

Objective: To systematically investigate the effect of key parameters on the PDI of nanoparticles.

Materials:

  • Nanoparticle precursor (e.g., metal salt, polymer)

  • Reducing agent (if applicable)

  • This compound (high purity)

  • Solvent (e.g., deionized water, ethanol)

  • pH adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH)

Equipment:

  • Reaction vessel with temperature control and stirring

  • Syringe pump

  • Dynamic Light Scattering (DLS) instrument

  • pH meter

Methodology:

  • Baseline Experiment:

    • Perform the synthesis using your standard protocol.

    • Measure the particle size and PDI using DLS. This will serve as your baseline.

  • Optimization of this compound Concentration:

    • Set up a series of experiments where the concentration of the precursor, temperature, and stirring rate are kept constant.

    • Vary the concentration of this compound (e.g., 0.1%, 0.5%, 1.0%, 2.0%, 5.0% w/v).

    • Measure the particle size and PDI for each concentration.

  • Optimization of Synthesis Temperature:

    • Using the optimal surfactant concentration from the previous step, set up experiments at different temperatures (e.g., Room Temperature, 40°C, 60°C, 80°C).

    • Keep other parameters constant.

    • Measure the particle size and PDI.

  • Optimization of Precursor Addition Rate:

    • Using the optimal surfactant concentration and temperature, vary the addition rate of the precursor solution using a syringe pump (e.g., 0.1, 0.5, 1.0 mL/min).

    • Keep other parameters constant.

    • Measure the particle size and PDI.

Data Analysis:

Summarize the results in a table to easily compare the effect of each parameter on the PDI.

Experiment IDSurfactant Conc. (% w/v)Temperature (°C)Addition Rate (mL/min)Mean Particle Size (nm)PDI
Baseline1.0601.01500.45
OPT-S10.5601.01800.35
OPT-S22.0 601.01200.25
OPT-T12.040 1.01350.21
OPT-A12.0400.5 1300.18

This is example data and will vary based on the specific nanoparticle system.

Parameter Relationship Diagram

ParameterRelationships cluster_inputs Controllable Parameters cluster_processes Underlying Processes cluster_outputs Observable Outcomes Surfactant Conc. Surfactant Conc. Nucleation Nucleation Surfactant Conc.->Nucleation Aggregation Aggregation Surfactant Conc.->Aggregation inhibits Temperature Temperature Temperature->Nucleation Growth Growth Temperature->Growth pH pH pH->Aggregation Stirring Rate Stirring Rate Stirring Rate->Nucleation Precursor Conc. Precursor Conc. Precursor Conc.->Nucleation Precursor Conc.->Growth Addition Rate Addition Rate Addition Rate->Nucleation Particle Size Particle Size Nucleation->Particle Size PDI PDI Nucleation->PDI Growth->Particle Size Growth->PDI Aggregation->Particle Size increases Aggregation->PDI increases

References

Addressing cytotoxicity issues of 1,2-Ethanediol monoricinoleate in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers encountering cytotoxicity issues with 1,2-Ethanediol monoricinoleate in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary cytotoxic component?

A1: this compound is an ester molecule composed of 1,2-Ethanediol (more commonly known as ethylene glycol) and ricinoleic acid. In cell-based assays, unexpected cytotoxicity is often linked to the 1,2-Ethanediol moiety. The toxicity of ethylene glycol is primarily attributed to its metabolites, such as glycolic acid and oxalic acid, which can accumulate and cause cellular stress.[1]

Q2: Why am I observing high levels of cell death even at low concentrations?

A2: High cytotoxicity can stem from several factors. The primary reason is the inherent toxicity of the 1,2-Ethanediol component.[1] Other common reasons include the cytotoxic effects of the solvent used to dissolve the compound (e.g., DMSO), the compound precipitating out of the culture medium, or using cells that are particularly sensitive to this class of chemical. It is crucial to run a vehicle control (media with solvent only) to distinguish between compound and solvent toxicity.[2]

Q3: What are the likely cellular mechanisms behind the observed cytotoxicity?

A3: The metabolism of 1,2-Ethanediol can induce significant cellular stress. Key mechanisms include:

  • Metabolic Acidosis: The accumulation of acidic metabolites can lower intracellular and local pH, disrupting cellular functions.[1]

  • Oxidative Stress: The metabolic breakdown of the compound can lead to the generation of reactive oxygen species (ROS), which damage cellular components like DNA, proteins, and lipids.[3][4]

  • Apoptosis: High levels of cellular stress can trigger programmed cell death, or apoptosis. This is often mediated by the activation of caspases, a family of protease enzymes.[5][6]

Q4: How can I mitigate the cytotoxicity to study other effects of the compound?

A4: To minimize off-target cytotoxic effects, consider the following strategies:

  • Concentration Optimization: Perform a dose-response curve to identify the sub-toxic concentration range for your specific cell line.

  • Time-Course Experiments: Reduce the incubation time. Significant cytotoxicity may only appear after longer exposure periods (e.g., 24-48 hours).

  • Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5% (v/v) for most cell lines.[2]

  • Improve Solubility: Ensure the compound is fully dissolved in the media to avoid precipitation, which can cause physical stress to cells. Using solubility enhancers or different solvent systems may be necessary.[7][8]

Q5: What are the essential controls for my cytotoxicity experiments?

A5: To ensure your data is reliable and interpretable, every experiment should include:

  • Untreated Control: Cells cultured in medium only, to establish a baseline for 100% viability.

  • Vehicle Control: Cells treated with the same volume of solvent (e.g., DMSO) used to dissolve the test compound. This is critical for isolating the effect of the compound from the effect of the solvent.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Saponin, Staurosporine) to confirm that the assay is working correctly and the cells are capable of undergoing cell death.[9]

Troubleshooting Guide: High Cytotoxicity

Symptom / Observation Potential Cause Recommended Solution
High cell death across all concentrations Inherent compound toxicity: The 1,2-Ethanediol moiety is highly toxic to the selected cell line.[1]Perform a wider dose-response experiment starting from very low (nanomolar) concentrations to identify a potential therapeutic window. Consider using a less sensitive cell line if appropriate for the study.
Solvent toxicity: The concentration of the vehicle (e.g., DMSO) is too high.Prepare a serial dilution of the vehicle alone and treat cells to determine the maximum non-toxic concentration. Ensure the final vehicle concentration is consistent across all wells and is below this threshold (typically <0.5%).[2]
Compound precipitation: The compound is not fully soluble in the cell culture medium, leading to crystal formation and physical damage to cells.[10]Visually inspect wells for precipitate using a microscope. Improve solubility by pre-warming the medium, vortexing the stock solution thoroughly, or exploring alternative solvents or solubility enhancers.[7]
Inconsistent or non-reproducible results Cell health and passage number: Cells are unhealthy, have been passaged too many times, or were not in the logarithmic growth phase.[11]Use cells with a consistent and low passage number. Ensure cells are healthy and have a uniform density at the time of plating. Always start fresh from a new frozen stock if cultures appear unhealthy.[11]
Assay variability: Inconsistent incubation times, reagent volumes, or cell seeding densities.Standardize all experimental parameters. Use a multichannel pipette for reagent addition to minimize timing differences. Optimize cell seeding density to ensure cells are not over-confluent at the end of the assay.[2]
Cell morphology changes unrelated to apoptosis Osmotic or pH stress: The addition of the compound or its vehicle significantly alters the osmolarity or pH of the culture medium.Check the pH of the final culture medium after adding the compound. Ensure the solvent used does not drastically alter the medium's osmolarity.

Visualizing Key Pathways and Workflows

Metabolic Pathway of 1,2-Ethanediol (Ethylene Glycol)

cluster_0 Cellular Metabolism A 1,2-Ethanediol (Ethylene Glycol) B Glycoaldehyde A->B Alcohol Dehydrogenase C Glycolic Acid B->C Aldehyde Dehydrogenase D Glyoxylic Acid C->D Glycolate Oxidase F Cellular Stress & Cytotoxicity C->F E Oxalic Acid (Toxic Metabolite) D->E E->F

Caption: Metabolic conversion of 1,2-Ethanediol to toxic metabolites.

General Workflow for Assessing Cytotoxicity

cluster_workflow Experimental Workflow plate 1. Seed Cells in 96-well plate incubate1 2. Incubate (e.g., 24h) plate->incubate1 treat 3. Treat with Compound (Dose-Response) incubate1->treat incubate2 4. Incubate (e.g., 24-72h) treat->incubate2 assay 5. Add Viability Reagent (e.g., Resazurin, MTT) incubate2->assay incubate3 6. Incubate (e.g., 1-4h) assay->incubate3 read 7. Measure Signal (Absorbance/Fluorescence) incubate3->read analyze 8. Analyze Data (Calculate IC50) read->analyze

Caption: Standard workflow for a cell-based cytotoxicity assay.

Simplified Apoptosis Signaling Pathways

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor (e.g., Fas, TNFR) caspase8 Caspase-8 (Initiator) death_receptor->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 stress Cellular Stress (e.g., Oxidative Stress) mito Mitochondria (Cytochrome c release) stress->mito caspase9 Caspase-9 (Initiator) mito->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic and extrinsic pathways converging on Caspase-3.

Experimental Protocols

Protocol 1: Resazurin Cell Viability Assay

This assay measures the metabolic activity of living cells. Viable cells reduce the blue resazurin reagent to the pink, highly fluorescent resorufin.

Materials:

  • Cells and complete culture medium

  • 96-well clear-bottom black plates (for fluorescence) or clear plates (for absorbance)

  • This compound stock solution

  • Vehicle (e.g., sterile DMSO)

  • Resazurin sodium salt solution (0.15 mg/mL in sterile PBS, store protected from light)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. Also, prepare vehicle control dilutions.

  • Cell Treatment: Remove the old medium and add 100 µL of the medium containing the compound dilutions (or controls) to the appropriate wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add 10 µL of the resazurin solution to each well (for a final volume of 110 µL).

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure fluorescence (Excitation: ~560 nm, Emission: ~590 nm) or absorbance (~570 nm) using a microplate reader.[2]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the background (medium-only wells).

Protocol 2: Caspase-3/7 Activity Assay (Example using a Luminescent Kit)

This assay quantifies the activity of executioner caspases 3 and 7, key markers of apoptosis.

Materials:

  • Cells and complete culture medium

  • 96-well white-walled, clear-bottom plates

  • This compound stock solution

  • Luminescent Caspase-3/7 Assay Kit (e.g., Caspase-Glo® 3/7)

  • Positive control for apoptosis (e.g., Staurosporine)

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells in a 96-well white plate as described in Protocol 1 (Steps 1-4). Include positive and vehicle controls.

  • Reagent Preparation: Prepare the caspase assay reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of the prepared caspase reagent to each well.

  • Incubation: Mix the contents by gentle orbital shaking for 1 minute. Incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: Normalize the luminescent signal to cell number (can be done in a parallel plate with a viability assay) and express results as fold-change relative to the vehicle control.

Data Presentation: Comparison of Common Viability & Cytotoxicity Assays

Assay TypePrincipleAdvantagesDisadvantages
Tetrazolium Dyes (MTT, MTS, XTT) [12]Metabolic reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in viable cells.Well-established, cost-effective.MTT requires a solubilization step; can be affected by reducing agents in the compound.
Resazurin (AlamarBlue) [2]Reduction of non-fluorescent resazurin to fluorescent resorufin by metabolically active cells.Highly sensitive, non-toxic to cells (allows for kinetic studies), simple "add-and-read" protocol.Signal can be affected by changes in cellular metabolism that are not related to viability.
ATP Measurement [12]Quantification of ATP, which is present in metabolically active cells, using a luciferase-based reaction.Very fast and highly sensitive; low rate of artifacts.[12]Reagents can be expensive; signal is dependent on the immediate metabolic state of the cell.
LDH Release Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with compromised membrane integrity (necrotic or late apoptotic cells).Measures cytotoxicity directly (cell death) rather than viability.Only detects cell death via membrane rupture; not sensitive for early apoptosis.
Annexin V / PI Staining [13]Flow cytometry or fluorescence microscopy-based assay. Annexin V binds to phosphatidylserine on early apoptotic cells, while Propidium Iodide (PI) enters late apoptotic/necrotic cells.Distinguishes between viable, early apoptotic, and late apoptotic/necrotic cell populations.Requires specialized equipment (flow cytometer); more complex protocol.

References

Technical Support Center: Enhancing Drug Permeability with Ethylene Glycol Monoricinoleate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for utilizing Ethylene Glycol Monoricinoleate (EGM) to enhance drug permeability. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate your experimental success.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with Ethylene Glycol Monoricinoleate.

Issue Possible Cause Suggested Solution
High variability in permeability results Inconsistent EGM concentration, batch-to-batch variability of EGM, or instability of the formulation.Ensure precise and consistent preparation of EGM solutions. Qualify each new batch of EGM for its physical and chemical properties. Evaluate the stability of your drug-EGM formulation over the experimental timeframe.
Evidence of cell monolayer disruption (e.g., decreased TEER values) EGM concentration is too high, leading to cytotoxicity.Perform a dose-response study to determine the optimal non-toxic concentration of EGM for your specific cell model (e.g., Caco-2). Monitor Transepithelial Electrical Resistance (TEER) to assess monolayer integrity.
Poor solubility of the drug in the EGM formulation Incompatible solvent system or insufficient EGM concentration to solubilize the drug.Screen different co-solvents that are compatible with your experimental model. Incrementally increase the EGM concentration while monitoring for any cytotoxic effects.
No significant enhancement in drug permeability The drug may not be a suitable candidate for EGM-mediated enhancement. The mechanism of enhancement may not be effective for your drug's properties (e.g., size, charge).Re-evaluate the physicochemical properties of your drug. Consider that EGM, as a non-ionic surfactant, may primarily enhance transcellular transport. Investigate alternative permeability enhancers with different mechanisms of action.
Precipitation of the drug or EGM during the experiment Changes in temperature or pH affecting the solubility of the formulation.Ensure all solutions and experimental apparatus are maintained at a constant, controlled temperature. Verify the pH of your buffers and formulations and assess their stability at the experimental pH.

Frequently Asked Questions (FAQs)

1. What is the proposed mechanism by which Ethylene Glycol Monoricinoleate enhances drug permeability?

As a non-ionic surfactant, Ethylene Glycol Monoricinoleate is hypothesized to enhance drug permeability primarily by increasing the fluidity of the cell membrane, which facilitates the transcellular transport of drugs. It may also act by disrupting the tight junctions between epithelial cells, thereby opening the paracellular pathway for drug absorption. The relative contribution of these mechanisms can be drug-dependent.

2. How do I determine the optimal concentration of Ethylene Glycol Monoricinoleate for my experiments?

The optimal concentration should be determined empirically for each drug and cell model. A concentration-response study is recommended. You should aim for the lowest concentration that provides a significant enhancement in permeability without compromising the integrity of the cell monolayer, which can be monitored by measuring TEER and assessing cell viability (e.g., using an MTT or LDH assay).

3. Is Ethylene Glycol Monoricinoleate compatible with in vitro models like Caco-2 cells?

Yes, but with caution. Like many surfactants, EGM can exhibit cytotoxicity at higher concentrations. It is crucial to establish a safe concentration range for your specific Caco-2 cell culture conditions.

4. Can Ethylene Glycol Monoricinoleate be used for in vivo studies?

While EGM is used in some topical cosmetic formulations, its use as an oral excipient for enhancing drug absorption requires thorough toxicological evaluation. Information on its in vivo safety profile when used as a permeability enhancer is limited. Any in vivo studies should be preceded by comprehensive safety and toxicity assessments.

5. How does the purity of Ethylene Glycol Monoricinoleate affect experimental outcomes?

The purity of EGM is critical. Impurities could have their own effects on cell viability and permeability, leading to inconsistent and unreliable results. It is essential to use a well-characterized, high-purity grade of EGM for all experiments and to be aware of potential batch-to-batch variations.

Quantitative Data Presentation

The following table provides an illustrative example of how to present quantitative data from a Caco-2 permeability assay evaluating the effect of Ethylene Glycol Monoricinoleate on the apparent permeability coefficient (Papp) of a model drug.

Note: The following data is hypothetical and for illustrative purposes only.

Compound Concentration of EGM (%) Papp (A→B) (x 10⁻⁶ cm/s) Papp (B→A) (x 10⁻⁶ cm/s) Efflux Ratio (B→A / A→B) TEER (% of initial)
Model Drug X01.5 ± 0.24.5 ± 0.53.0100 ± 5
Model Drug X0.013.2 ± 0.44.8 ± 0.61.598 ± 4
Model Drug X0.056.8 ± 0.75.1 ± 0.50.7595 ± 6
Model Drug X0.18.5 ± 0.95.3 ± 0.70.6280 ± 8
Propranolol (High Permeability Control)025.1 ± 2.124.5 ± 1.90.98101 ± 3
Lucifer Yellow (Low Permeability Control)00.1 ± 0.020.1 ± 0.031.099 ± 4

Experimental Protocols

Protocol: Caco-2 Cell Permeability Assay

This protocol describes a standard procedure for assessing the permeability of a drug in the presence of Ethylene Glycol Monoricinoleate using the Caco-2 cell monolayer model.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin

  • Transwell® inserts (e.g., 0.4 µm pore size, 12-well format)

  • Hanks' Balanced Salt Solution (HBSS)

  • Ethylene Glycol Monoricinoleate (high purity)

  • Test drug

  • Lucifer Yellow (paracellular integrity marker)

  • TEER meter

  • Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed the Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • Measure the TEER of the Caco-2 monolayers using a TEER meter. Monolayers with TEER values above 250 Ω·cm² are typically considered suitable for permeability studies.

    • Confirm the integrity by assessing the permeability of Lucifer Yellow. The Papp of Lucifer Yellow should be less than 1.0 x 10⁻⁶ cm/s.

  • Preparation of Dosing Solutions:

    • Prepare transport buffer (HBSS, pH 7.4).

    • Prepare the dosing solution by dissolving the test drug and the desired concentration of Ethylene Glycol Monoricinoleate in the transport buffer. Ensure complete dissolution. Prepare a control dosing solution without EGM.

  • Permeability Assay (Apical to Basolateral - A→B):

    • Wash the Caco-2 monolayers twice with pre-warmed transport buffer.

    • Add 0.5 mL of the dosing solution to the apical (A) chamber and 1.5 mL of fresh transport buffer to the basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking for 2 hours.

    • At the end of the incubation, collect samples from both the apical and basolateral chambers for drug concentration analysis.

  • Permeability Assay (Basolateral to Apical - B→A):

    • To assess active efflux, perform the permeability assay in the reverse direction.

    • Add 1.5 mL of the dosing solution to the basolateral (B) chamber and 0.5 mL of fresh transport buffer to the apical (A) chamber.

    • Follow the same incubation and sampling procedure as for the A→B transport.

  • Sample Analysis and Calculation:

    • Quantify the concentration of the drug in the collected samples using a validated analytical method.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of drug permeation across the monolayer.

      • A is the surface area of the insert.

      • C₀ is the initial concentration of the drug in the donor chamber.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis prep_cells Culture & Seed Caco-2 Cells integrity_check Assess Monolayer Integrity (TEER, Lucifer Yellow) prep_cells->integrity_check prep_solution Prepare Dosing Solutions (Drug ± EGM) perform_assay Perform A→B and B→A Transport Studies prep_solution->perform_assay integrity_check->perform_assay quantify Quantify Drug Concentration (LC-MS/MS) perform_assay->quantify calculate Calculate Papp & Efflux Ratio quantify->calculate

Caption: Experimental workflow for evaluating drug permeability enhancement.

Signaling_Pathway EGM Ethylene Glycol Monoricinoleate Membrane Cell Membrane EGM->Membrane Interacts with TJ Tight Junctions EGM->TJ Interacts with Fluidity ↑ Membrane Fluidity Membrane->Fluidity Transcellular ↑ Transcellular Transport Fluidity->Transcellular Disruption Disruption of Tight Junction Proteins (e.g., Claudins, Occludin) TJ->Disruption Paracellular ↑ Paracellular Permeability Disruption->Paracellular

Caption: Hypothetical signaling pathway for EGM-mediated permeability enhancement.

Method for removing residual 1,2-Ethanediol monoricinoleate from a reaction mixture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Ethanediol monoricinoleate. Here, you will find detailed methodologies and guidance for removing this residual compound from your reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual this compound from a reaction mixture?

A1: The most common and effective methods for removing the non-polar compound this compound include liquid-liquid extraction (LLE), column chromatography, and solid-phase extraction (SPE).[1] For thermally stable reaction mixtures, distillation can also be considered. Additionally, hydrolysis can be employed to break down the ester into more easily removable components.[2][3]

Q2: I am observing a persistent emulsion during liquid-liquid extraction. How can I resolve this?

A2: Emulsion formation is a common issue when working with long-chain esters like this compound. To break the emulsion, you can try the following:

  • Addition of Brine: Wash the organic layer with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to separate the layers.

  • Filtration through Celite: Passing the emulsified layer through a pad of Celite can sometimes break the emulsion.

  • Solvent Modification: Adding a small amount of a different organic solvent with a different polarity might help to destabilize the emulsion.

  • Gentle Mixing: In subsequent extractions, use gentle swirling or rocking instead of vigorous shaking to prevent emulsion formation.

Q3: My compound seems to be degrading on the silica gel column during chromatography. What can I do?

A3: Degradation on silica gel can occur with sensitive compounds. Here are some strategies to mitigate this:

  • Deactivate the Silica Gel: You can deactivate the silica gel by adding a small percentage of a base, such as triethylamine (typically 0.1-1%), to your eluent system. This neutralizes the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica like diol or cyano.

  • Flash Chromatography: Employing flash chromatography with a higher flow rate can minimize the residence time of your compound on the column, reducing the opportunity for degradation.[4]

  • Solvent System Optimization: Ensure your chosen solvent system provides good solubility for your target compound to allow for swift elution.[4]

Q4: How can I quantitatively determine the removal of this compound?

A4: The concentration of this compound can be quantified using techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[5][6][7] For GC-MS analysis, the ester can be transesterified to its fatty acid methyl ester (FAME) for better volatility and separation.[5][6]

Troubleshooting Guides

Liquid-Liquid Extraction (LLE)
Issue Possible Cause Troubleshooting Steps
Poor Separation of Layers - Similar densities of the two phases.- High concentration of solutes.- Add a small amount of a solvent with a very different density (e.g., pentane to the organic layer to decrease its density).- Dilute the reaction mixture with more of the primary organic solvent.
Product Remains in the Aqueous Layer - Insufficient partitioning into the organic solvent.- Product has some water solubility.- Increase the number of extractions with fresh organic solvent.- Use a more non-polar organic solvent.- "Salt out" the product by adding a saturated salt solution to the aqueous layer.[8]
Formation of a Third Layer - Presence of an insoluble compound at the interface.- Filter the entire mixture through a plug of glass wool or Celite to remove the insoluble material before re-separating the layers.
Column Chromatography
Issue Possible Cause Troubleshooting Steps
Co-elution of Impurities - Improper solvent system selection.- Optimize the eluent system using thin-layer chromatography (TLC) to achieve better separation.- Consider using a gradient elution instead of an isocratic one.
Compound Streaking on the Column - Compound is not fully soluble in the eluent.- Column is overloaded.- Choose a solvent system in which the compound is more soluble.- Load a smaller amount of the crude material onto the column.[9]
Irreversible Adsorption to the Column - Highly polar impurities or compound itself strongly interacting with the stationary phase.- Flush the column with a very polar solvent (e.g., methanol) to try and elute the adsorbed material.- Consider using a different stationary phase for future purifications.[10]

Data Presentation

The following table summarizes the typical efficiencies of different purification methods for removing long-chain esters like this compound. The exact values can vary depending on the specific reaction mixture and experimental conditions.

Purification Method Typical Recovery of Desired Product Purity of Desired Product Key Considerations
Liquid-Liquid Extraction (3x washes) >95%80-95%Prone to emulsion formation; may not remove structurally similar impurities.
Silica Gel Column Chromatography 80-95%>98%Potential for compound degradation on silica; requires solvent optimization.[4]
Solid-Phase Extraction (SPE) >90%90-98%Faster than column chromatography; selection of the correct sorbent is crucial.[1]
Alkaline Hydrolysis followed by Extraction >98% (of resulting alcohol)>99% (of resulting alcohol)The ester is consumed; useful if the desired product is not the ester itself.[2][3]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of this compound

Objective: To remove the bulk of this compound from a reaction mixture using a suitable organic solvent.

Materials:

  • Reaction mixture containing this compound

  • Ethyl acetate (or another suitable water-immiscible organic solvent)

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of ethyl acetate to the separatory funnel.

  • Stopper the funnel and gently invert it several times to mix the layers. Vent the funnel periodically to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.

  • Allow the layers to separate. The organic layer (containing the this compound) will typically be the top layer.

  • Drain the lower aqueous layer.

  • Wash the organic layer with an equal volume of deionized water. Gently mix and allow the layers to separate. Drain the aqueous layer.

  • Repeat the water wash one more time.

  • Wash the organic layer with an equal volume of brine to help remove any residual water and break any minor emulsions.

  • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase using a rotary evaporator to recover the purified product.

Protocol 2: Column Chromatography for High-Purity Separation

Objective: To achieve high purity by separating this compound from other components using silica gel chromatography.

Materials:

  • Crude product from liquid-liquid extraction

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Fraction collection tubes

  • TLC plates and developing chamber

  • UV lamp or appropriate staining solution for visualization

Procedure:

  • Solvent System Selection: Determine an appropriate eluent system using TLC. A good starting point for non-polar esters is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the this compound.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the elution of compounds by spotting fractions onto TLC plates and developing them in the eluent system.

  • Combine and Concentrate: Combine the fractions containing the pure this compound (as determined by TLC) and remove the solvent using a rotary evaporator.

Visualizations

Removal_Workflow cluster_start Initial State cluster_purification Purification Options cluster_analysis Analysis cluster_end Final Product ReactionMixture Crude Reaction Mixture (contains this compound) LLE Liquid-Liquid Extraction ReactionMixture->LLE Initial Cleanup Hydrolysis Alkaline Hydrolysis ReactionMixture->Hydrolysis Alternative Route ColumnChrom Column Chromatography LLE->ColumnChrom High Purity SPE Solid-Phase Extraction LLE->SPE Rapid Purification Analysis Purity & Yield Analysis (HPLC, GC-MS) ColumnChrom->Analysis SPE->Analysis Hydrolysis->Analysis Analyze Resulting Alcohol PureProduct Purified Product Analysis->PureProduct

Caption: General workflow for the removal and analysis of this compound.

Troubleshooting_LLE cluster_solutions Solutions Start Liquid-Liquid Extraction Problem Problem Encountered? Start->Problem Emulsion Emulsion Formation Problem->Emulsion Yes PoorSep Poor Layer Separation Problem->PoorSep Yes ProductLoss Product in Aqueous Layer Problem->ProductLoss Yes Success Successful Extraction Problem->Success No AddBrine Add Brine Emulsion->AddBrine Centrifuge Centrifuge Emulsion->Centrifuge ChangeSolvent Modify Solvent PoorSep->ChangeSolvent SaltOut Salt Out Product ProductLoss->SaltOut MoreExtractions Increase Extractions ProductLoss->MoreExtractions AddBrine->Start Centrifuge->Start ChangeSolvent->Start SaltOut->Start MoreExtractions->Start

Caption: Troubleshooting logic for common liquid-liquid extraction issues.

References

Validation & Comparative

A Comparative Guide to the Efficacy of 1,2-Ethanediol Monoricinoleate and Polysorbate 80 as Emulsifiers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical and cosmetic formulations, the selection of an appropriate emulsifier is paramount to ensuring product stability and efficacy. This guide provides a detailed comparison of two nonionic surfactants: 1,2-Ethanediol Monoricinoleate and the widely-used Polysorbate 80. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective emulsifying capabilities based on available experimental data.

Executive Summary

Physicochemical Properties and Emulsifying Performance

A direct quantitative comparison of the emulsifying efficacy of this compound and Polysorbate 80 is challenging due to the limited published data on the former. However, based on available information, a qualitative and partial quantitative comparison can be made.

PropertyThis compoundPolysorbate 80
Chemical Name 2-Hydroxyethyl (9Z,12R)-12-hydroxyoctadec-9-enoatePolyoxyethylene (20) sorbitan monooleate
CAS Number 106-17-29005-65-6
Molecular Formula C20H38O4[9]C64H124O26[4]
Molecular Weight 342.51 g/mol [9]~1310 g/mol [4]
HLB Value Estimated to be in the lipophilic range (likely < 10)~15.0[1][2][3]
Emulsion Type Primarily Water-in-Oil (W/O)[4][5][6][7][8]Primarily Oil-in-Water (O/W)[10]
Critical Micelle Concentration (CMC) Not reported in the literature~0.012 mM (in pure water)[4]
Emulsion Stability Reported to form stable emulsions for up to 24 hours.[4][5][6][7][8]Forms stable emulsions; stability is influenced by factors such as pH, temperature, and presence of electrolytes.[2][11]
Particle Size of Emulsion Not reported in the literatureCan produce nano-sized emulsions with droplet sizes below 200 nm.[12]

Note on HLB Value of this compound: The Hydrophilic-Lipophilic Balance (HLB) value for this compound is not explicitly stated in the reviewed literature. However, based on its chemical structure (an ester of a fatty acid and a simple diol), it is expected to have a lower HLB value, making it more lipophilic and thus suitable for forming W/O emulsions. An estimated HLB can be calculated using Griffin's method: HLB = 20 * (Mh / M), where Mh is the molecular mass of the hydrophilic portion (ethylene glycol) and M is the molecular mass of the entire molecule. For this compound, this would be approximately: HLB ≈ 20 * (62.07 / 342.51) ≈ 3.6. This calculated value aligns with its observed performance as a W/O emulsifier.

Experimental Protocols for Efficacy Comparison

To provide a direct and quantitative comparison between this compound and Polysorbate 80, a series of standardized experiments should be conducted. The following protocols outline the key methodologies for evaluating emulsifier performance.

Determination of Emulsion Type

Objective: To identify whether an oil-in-water (O/W) or water-in-oil (W/O) emulsion is formed.

Methodology:

  • Dye Solubility Test: A small amount of a water-soluble dye (e.g., methylene blue) and an oil-soluble dye (e.g., Sudan III) are added to separate samples of the emulsion.[13]

  • The emulsion is gently stirred and observed under a microscope.

  • If the continuous phase becomes colored with the water-soluble dye, it is an O/W emulsion.

  • If the continuous phase is colored by the oil-soluble dye, it is a W/O emulsion.[13]

Emulsion Stability Testing

Objective: To assess the physical stability of the emulsion over time and under stress conditions.

Methodology:

  • Bottle Test: Prepare emulsions with standardized oil, water, and emulsifier concentrations in graduated cylinders or test tubes.[14][15][16]

  • Store the samples at controlled temperatures (e.g., 4°C, 25°C, and 40°C).[2]

  • At specified time intervals (e.g., 1, 24, 48 hours, and weekly), visually inspect for signs of instability such as creaming, sedimentation, flocculation, coalescence, and phase separation.[10]

  • Quantify the degree of separation by measuring the volume of the separated aqueous or oil phase.[16]

  • Centrifugation: Subject the emulsion to centrifugation at a specified speed and duration to accelerate instability. Observe and quantify any phase separation.

Droplet Size Analysis

Objective: To determine the particle size distribution of the dispersed phase in the emulsion.

Methodology:

  • Dynamic Light Scattering (DLS): This technique is suitable for measuring the size of sub-micron droplets.[17] Dilute the emulsion with the continuous phase to an appropriate concentration.

  • Analyze the sample using a DLS instrument to obtain the mean droplet diameter and polydispersity index (PDI).[17]

  • Laser Diffraction: This method is applicable for a broader range of particle sizes.[17]

  • Microscopy: Optical or electron microscopy can be used to visualize the emulsion droplets and estimate their size and morphology.[16][18]

Interfacial Tension Measurement

Objective: To measure the reduction in interfacial tension between the oil and water phases, which is indicative of the emulsifier's efficiency.

Methodology:

  • Pendant Drop Method: A drop of the oil phase is formed in the aqueous phase containing the emulsifier, and the shape of the drop is analyzed to determine the interfacial tension.[19]

  • Spinning Drop Tensiometer: This method is particularly useful for measuring ultra-low interfacial tensions.[20]

Visualizing the Comparison

To further aid in the understanding of the comparison between these two emulsifiers, the following diagrams are provided.

Emulsifier_Comparison_Workflow cluster_preparation Emulsion Preparation cluster_characterization Emulsion Characterization cluster_analysis Comparative Analysis prep1 Define Oil/Water Ratio prep2 Select Emulsifier Concentration prep1->prep2 prep3 Homogenization (e.g., high-shear mixing) prep2->prep3 char1 Determine Emulsion Type (Dye Test) prep3->char1 char2 Measure Droplet Size (DLS, Laser Diffraction) prep3->char2 char3 Assess Emulsion Stability (Bottle Test, Centrifugation) prep3->char3 char4 Measure Interfacial Tension (Pendant Drop) prep3->char4 analysis1 Compare Droplet Size Distributions char1->analysis1 char2->analysis1 char3->analysis1 char4->analysis1 analysis2 Evaluate Stability Over Time analysis1->analysis2 analysis3 Correlate Interfacial Tension with Stability analysis2->analysis3 Molecular_Structures cluster_EGM This compound cluster_P80 Polysorbate 80 (Simplified Representation) EGM_structure CH3(CH2)5CH(OH)CH2CH=CH(CH2)7COOCH2CH2OH P80_structure Sorbitan monooleate backbone + ~20 ethylene oxide units

References

A Comparative Analysis of Non-Ionic Surfactants in Nanoformulations: Featuring Ethylene Glycol Monostearate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of nanoformulations for drug delivery, the choice of surfactant is a critical determinant of the final product's stability, efficacy, and safety. Non-ionic surfactants are frequently favored due to their biocompatibility and reduced toxicity compared to their ionic counterparts. This guide provides a comparative analysis of Ethylene Glycol Monostearate (EGMS) and other widely utilized non-ionic surfactants in the development of nanoformulations. Due to a notable lack of extensive research on Ethylene Glycol Monoricinoleate in nanoformulations, this guide will focus on the more documented EGMS and compare it with industry-standard surfactants such as Polyethylene Glycol (PEG) Stearates, Polysorbate 80 (Tween 80), Sorbitan Monooleate (Span 80), and Polyoxyethylated Castor Oil (Cremophor EL).

This analysis is supported by a compilation of experimental data from various studies to provide a clear, objective comparison of their performance attributes.

Physicochemical Properties of Selected Non-Ionic Surfactants

The fundamental characteristics of a surfactant dictate its behavior in a formulation. The following table summarizes the key physicochemical properties of the selected non-ionic surfactants.

PropertyEthylene Glycol Monostearate (EGMS)PEG-100 StearatePolysorbate 80 (Tween 80)Sorbitan Monooleate (Span 80)Cremophor EL
Synonyms Glycol StearatePolyoxyethylene 100 StearateTween 80Span 80Polyoxyl 35 Castor Oil
Molecular Formula C20H40O3[1][2][3]MixtureC64H124O26C24H44O6Mixture
Molecular Weight ( g/mol ) 328.53[1][3]Varies~1310[4]428.6~2500
Appearance White to off-white waxy solid/flakes[3]White to tan waxy solidYellow to amber viscous liquidAmber viscous liquidPale yellow oily liquid[5]
Melting Point (°C) 55-60[1]38-43-~1026-30
HLB Value Low (around 3-4)[2]~18.815[6][7][8]4.3[7]12-14
Solubility Insoluble in water; soluble in oils and organic solvents[3][9]Soluble in water and ethanolSoluble in water and ethanol[7]Soluble in oils and organic solvents; insoluble in water[7]Soluble in water, ethanol, and various oils

Performance in Nanoformulations: A Comparative Overview

The performance of a surfactant in a nanoformulation is evaluated based on several parameters, including its ability to form stable nanoparticles with desired characteristics. The following table collates experimental data from various studies to compare the performance of these surfactants.

ParameterEthylene Glycol Monostearate (EGMS)PEG-StearatesPolysorbate 80 (Tween 80)Sorbitan Monooleate (Span 80)Cremophor EL
Typical Nanoformulation Type Primarily used in creams and lotions for pearlescent effect[9]Solid Lipid Nanoparticles (SLNs), Nanocapsules[10][11]Nanoemulsions, SLNs, Polymeric Nanoparticles[6][12]SLNs, Nanoemulsions (often in combination with a high HLB surfactant)[12][13]Nanoemulsions, Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)[5][14]
Particle Size (nm) Data not available for drug delivery nanoformulations~188 (for Levo-loaded PEG 100-S-coated SLNs)[11]30-300 (can vary significantly with formulation and process)[15]Used in combination to achieve small particle sizes in nanoemulsions[16]67-179 (depending on formulation)[14]
Zeta Potential (mV) Data not available-23.0 (for Levo-loaded PEG 100-S-coated SLNs)[11]-10 to -50 (formulation dependent)Can contribute to a negative zeta potentialGenerally low negative values
Encapsulation Efficiency (%) Data not available>99 (for Levo-loaded PEG 100-S-coated SLNs)[11]Can be high, often >80% depending on the drug and formulationHigh, often used for lipophilic drugsHigh for lipophilic drugs
Stability Provides stability in cosmetic emulsions[17]PEG coating provides steric stabilization, preventing aggregation[10]Generally forms stable nanoemulsions[6][8]Enhances stability of SLNs and nanoemulsions[13]Forms stable nanoemulsions, but can be associated with toxicity[18]
Key Advantages Good opacifying and pearlescent agent[2][17]Provides "stealth" properties to nanoparticles, prolonging circulation time[19]Excellent emulsifier for O/W nanoemulsions, widely used and studied[6][8]Effective for W/O emulsions and as a co-surfactant for O/W systems[7]High solubilization capacity for poorly soluble drugs[18]
Key Disadvantages Limited data in advanced drug delivery systemsCan sometimes trigger an immune response (anti-PEG antibodies)Can be temperature-sensitive, nearing its phase inversion temperature can cause instability[6]Low HLB, generally requires a co-surfactant for O/W nanoemulsions[7]Associated with hypersensitivity reactions and toxicity[18]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific research. Below are methodologies for key experiments cited in the evaluation of nanoformulations.

Preparation of Solid Lipid Nanoparticles (SLNs) by High-Speed Homogenization

This method is commonly used for the preparation of SLNs.

  • Preparation of Phases: The lipid (e.g., Glyceryl Monostearate) is melted at a temperature 5-10°C above its melting point. The drug (e.g., Olanzapine) is then dissolved in the molten lipid to form the oil phase.[12] The aqueous phase is prepared by dissolving the surfactant (e.g., Tween 80) in double-distilled water and heating it to the same temperature as the oil phase.[12]

  • Emulsification: The hot oil phase is added to the hot aqueous phase and subjected to high-speed homogenization (e.g., 10,000-15,000 rpm) for a specified duration (e.g., 15-45 minutes).[12] This process results in the formation of a hot oil-in-water (O/W) nanoemulsion.

  • Nanoparticle Formation: The hot nanoemulsion is then cooled down to room temperature or under cold conditions, allowing the lipid to recrystallize and form solid lipid nanoparticles.

Determination of Particle Size and Zeta Potential

Dynamic Light Scattering (DLS) is a standard technique for these measurements.

  • Sample Preparation: The nanoformulation is diluted with an appropriate medium (e.g., deionized water) to a suitable concentration to avoid multiple scattering effects.

  • Measurement: The diluted sample is placed in a disposable cuvette and analyzed using a Zetasizer. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

  • Data Analysis: The particle size (z-average diameter) and Polydispersity Index (PDI) are calculated from the autocorrelation function of the intensity fluctuations. For zeta potential measurement, the electrophoretic mobility of the particles is measured under an applied electric field, and the zeta potential is calculated using the Helmholtz-Smoluchowski equation.

Determination of Drug Encapsulation Efficiency (EE) and Drug Loading (DL) by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying drug content.

  • Separation of Free Drug: The nanoformulation is centrifuged at high speed to separate the nanoparticles from the aqueous medium containing the unencapsulated drug.[20]

  • Quantification of Free Drug: The supernatant is collected, and the concentration of the free drug is determined by a validated HPLC method.[20]

  • Quantification of Total Drug: A known amount of the nanoformulation is dissolved in a suitable solvent to break the nanoparticles and release the encapsulated drug. The total drug concentration is then measured by HPLC.

  • Calculation:

    • Encapsulation Efficiency (%EE): ((Total Drug - Free Drug) / Total Drug) * 100[20]

    • Drug Loading (%DL): (Weight of Drug in Nanoparticles / Weight of Nanoparticles) * 100

Visualizing Experimental Workflows and Biological Pathways

Graphical representations are invaluable for understanding complex processes. The following diagrams were generated using Graphviz (DOT language) to illustrate a typical experimental workflow and a relevant biological signaling pathway.

Experimental_Workflow cluster_prep Nanoformulation Preparation cluster_char Physicochemical Characterization cluster_eval In Vitro & In Vivo Evaluation A Drug & Lipid/Oil Selection C High-Energy Homogenization A->C B Surfactant & Aqueous Phase B->C D Nanoformulation C->D E Particle Size & Zeta Potential (DLS) D->E F Morphology (TEM/SEM) D->F G Encapsulation Efficiency & Drug Loading (HPLC) D->G I Cell Viability Assays D->I H In Vitro Drug Release G->H J In Vivo Pharmacokinetics I->J

A generalized workflow for nanoformulation development and evaluation.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Nanoformulation Drug-loaded Nanoformulation Drug Drug Nanoformulation->Drug Release Drug->PI3K Inhibition Drug->mTORC1 Inhibition

References

A Comparative Guide to HPLC Methods for the Determination of 1,2-Ethanediol Monoricinoleate in Pharmaceutical Dosage Forms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of excipients is critical for ensuring the quality, stability, and performance of pharmaceutical dosage forms. 1,2-Ethanediol monoricinoleate, a non-ionic surfactant and emulsifying agent, poses a significant analytical challenge due to its lack of a strong ultraviolet (UV) chromophore. This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography (HPLC) method coupled with various detection techniques for the determination of this compound, offering insights into the most suitable approaches for its analysis.

The Challenge of Analyzing Non-Chromophoric Compounds

Conventional HPLC methods frequently rely on UV-Visible spectroscopy for detection. However, many pharmaceutical excipients, including this compound, do not possess functional groups that absorb UV or visible light, rendering them "invisible" to standard UV detectors. This necessitates the exploration of alternative, universal detection methods that do not depend on the optical properties of the analyte.

Proposed HPLC Method for Separation

A robust chromatographic separation is the foundation of any reliable analytical method. For this compound, a reversed-phase HPLC method is proposed. The following conditions are a starting point for method development and optimization.

Table 1: Proposed HPLC Separation Protocol

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of Acetonitrile and Water
Gradient Program Start with a higher percentage of water and gradually increase the acetonitrile concentration to elute the analyte.
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Injection Volume 10-20 µL

Comparison of Detection Methods

The choice of detector is paramount for the successful quantification of this compound. This section compares the suitability of direct UV detection with more appropriate universal and indirect detection methods.

Direct UV-Visible (UV-Vis) Detection
  • Principle: Measures the absorbance of UV or visible light by the analyte.

  • Applicability to this compound: Very limited. The absence of a significant chromophore in the molecule results in poor sensitivity and makes this method unsuitable for accurate quantification at typical concentration levels in pharmaceutical formulations.

Indirect UV Detection
  • Principle: The mobile phase contains a UV-absorbing compound (a "probe"). When the non-UV-absorbing analyte elutes, it displaces the probe, causing a decrease in UV absorbance that is proportional to the analyte concentration.

  • Advantages: Allows the use of standard UV detectors.

  • Disadvantages: Can have lower sensitivity compared to other universal detectors and requires careful selection of the mobile phase probe.

Refractive Index (RI) Detection
  • Principle: Measures the difference in the refractive index between the column eluent containing the analyte and a reference mobile phase. It is a universal detector for any compound that has a different refractive index from the mobile phase.

  • Advantages: Truly universal detector.

  • Disadvantages: Highly sensitive to temperature and pressure fluctuations. Crucially, it is not compatible with gradient elution, which is often necessary for separating complex mixtures in pharmaceutical analysis.

Evaporative Light Scattering Detection (ELSD)
  • Principle: The column eluent is nebulized into a fine aerosol, and the mobile phase is evaporated, leaving behind solid particles of the non-volatile analyte. A light source illuminates these particles, and the scattered light is measured by a photodiode. The amount of scattered light is proportional to the mass of the analyte.

  • Advantages: A universal detector for non-volatile and semi-volatile compounds, compatible with gradient elution, and generally more sensitive than RI detection.

  • Disadvantages: Requires the mobile phase to be more volatile than the analyte. The response can be non-linear and dependent on particle size.

Charged Aerosol Detection (CAD)
  • Principle: Similar to ELSD, the eluent is first nebulized and the solvent evaporated. The resulting analyte particles are then charged by a stream of ionized nitrogen. The charged particles are transferred to a collector where the aggregate charge is measured by an electrometer. The signal is directly proportional to the quantity of the analyte.

  • Advantages: A highly sensitive, universal detector that provides a more uniform response for non-volatile analytes compared to ELSD, regardless of their chemical structure. It is compatible with gradient elution.

  • Disadvantages: Similar to ELSD, it requires a volatile mobile phase. The response can be influenced by the mobile phase composition.

Performance Comparison of HPLC Detection Methods

The following table summarizes the key performance characteristics of the discussed detection methods for the analysis of this compound.

Table 2: Comparison of HPLC Detector Performance

FeatureDirect UV-VisIndirect UVRefractive Index (RI)Evaporative Light Scattering (ELSD)Charged Aerosol (CAD)
Principle Light AbsorptionDisruption of Absorbing EluentRefractive Index ChangeLight ScatteringCharge Measurement
Universality NoYes (for non-UV absorbing)YesYes (for non-volatiles)Yes (for non-volatiles)
Gradient Compatible YesYesNoYesYes
Sensitivity Very LowLow to ModerateLowModerate to HighHigh
Linearity GoodModerateGoodNon-linear (can be linearized)Good (with inverse gradient)
Key Limitation Requires a chromophoreMobile phase restrictionsTemperature sensitive, no gradientRequires volatile mobile phaseRequires volatile mobile phase

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are the proposed experimental protocols for the HPLC analysis of this compound using the most promising universal detectors.

Sample Preparation
  • Accurately weigh a portion of the pharmaceutical dosage form.

  • Disperse or dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water or methanol).

  • Use sonication or mechanical shaking to ensure complete extraction of this compound.

  • Centrifuge or filter the sample to remove any undissolved excipients.

  • Dilute the supernatant/filtrate to a suitable concentration within the calibration range of the chosen detector.

HPLC-RI Protocol
  • HPLC System: An isocratic HPLC system.

  • Detector: Refractive Index Detector.

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio should be optimized for the best separation.

  • Detector Temperature: Maintained at a constant temperature (e.g., 35 °C).

  • Reference Cell: Purged with the mobile phase.

HPLC-ELSD Protocol
  • HPLC System: A gradient-capable HPLC system.

  • Detector: Evaporative Light Scattering Detector.

  • Nebulizer Gas: Nitrogen, pressure typically 3-4 bar.

  • Drift Tube Temperature: Optimized based on the mobile phase composition to ensure complete evaporation of the solvent without degrading the analyte (e.g., 40-60 °C).

HPLC-CAD Protocol
  • HPLC System: A gradient-capable HPLC system.

  • Detector: Charged Aerosol Detector.

  • Nebulizer Gas: Nitrogen.

  • Data Collection: Use of an inverse gradient program for the detector can improve the uniformity of the response across the chromatographic run.

Visualizing the Methodologies

Diagrams can aid in understanding complex analytical workflows and relationships.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_detection Detection cluster_data Data Analysis start Pharmaceutical Dosage Form dissolve Dissolution/Extraction in Solvent start->dissolve filter Centrifugation/Filtration dissolve->filter dilute Dilution filter->dilute inject Injection into HPLC dilute->inject separation Chromatographic Separation (C18 Column, ACN/H2O Gradient) inject->separation detection Universal Detector (RI, ELSD, or CAD) separation->detection quantification Quantification detection->quantification

Caption: Experimental workflow for the determination of this compound.

Assessing the Biocompatibility of 1,2-Ethanediol Monoricinoleate for In Vivo Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate excipients is a critical step in the development of safe and effective drug delivery systems for in vivo applications. 1,2-Ethanediol monoricinoleate, an ester of ethylene glycol and ricinoleic acid, presents itself as a potential vehicle for hydrophobic drugs. However, a thorough assessment of its biocompatibility is paramount before its inclusion in preclinical and clinical studies. This guide provides a comparative analysis of the biocompatibility of this compound, inferred from the toxicological profiles of its constituent components, against commonly used pharmaceutical excipients.

Due to the limited direct in vivo biocompatibility data on this compound, this guide will extrapolate its potential safety profile from the known effects of ethylene glycol and ricinoleic acid. This information is juxtaposed with established data for polyethylene glycol (PEG), propylene glycol, polysorbates (e.g., Tween 80), and Cremophor EL.

Comparative Analysis of Biocompatibility Parameters

The following tables summarize key quantitative data on the toxicity of these compounds, providing a basis for comparison.

Table 1: Acute Oral Toxicity Data

CompoundAnimal ModelLD50 (Median Lethal Dose)Toxicity Classification
Ethylene Glycol Rat4700 mg/kgToxic
Mouse1598 mg/kg[1][2]Slightly Toxic[2]
Ricinoleic Acid Rat> 5000 mg/kg (expected)[3]Not Classified
Polyethylene Glycol (PEG 400) Rat28,900 mg/kgPractically Non-toxic
Propylene Glycol Rat20,000 mg/kgPractically Non-toxic
Polysorbate 80 (Tween 80) Rat25,000 mg/kgPractically Non-toxic
Cremophor EL Mouse6500 mg/kg (i.v.)Moderately Toxic

Table 2: Hemolytic Potential

CompoundAssay TypeHemolytic ActivityNotes
Ethylene Glycol In vitroHemolytic[4]Can dissolve the lipid component of the cell membrane.[4]
Ricinoleic Acid In vitroCytotoxic to intestinal epithelial cells[5]Hemolysis data not readily available.
Polyethylene Glycol (PEG) In vitroReduces mechanical stress-induced hemolysis[6]Generally considered hemocompatible.
Propylene Glycol In vivo/In vitroAssociated with hemolysis, particularly at high concentrations[7]
Polysorbate 80 (Tween 80) In vitroCan induce hemolysis[3]Effect is component-dependent.[3]
Cremophor EL In vivo/In vitroCan cause hemolysisAssociated with hypersensitivity reactions.

Table 3: Cytotoxicity and Histopathological Findings

CompoundKey Findings
Ethylene Glycol Nephrotoxicity is a major concern, leading to the formation of calcium oxalate crystals in renal tubules.[8] Direct cellular toxicity is attributed to its metabolite, glycolate.[8]
Ricinoleic Acid Produces dose-dependent cytotoxicity on isolated intestinal epithelial cells.[5] Can cause mucosal damage in vivo.[5]
Polyethylene Glycol (PEG) Generally considered biocompatible and non-toxic.[9]
Propylene Glycol Can cause hyperosmolality, lactic acidosis, and renal toxicity at high doses.[7]
Polysorbate 80 (Tween 80) Some components can induce cytotoxicity.[3][10]
Cremophor EL Associated with cytotoxicity to endothelial and epithelial cells, and can cause nephrotoxicity.[11][12]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biocompatibility. Below are standard protocols for key in vivo and in vitro assays.

Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

Objective: To determine the acute oral toxicity of a substance.

Animal Model: Typically rats, nulliparous and non-pregnant females.

Procedure:

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days.

  • Fasting: Animals are fasted overnight prior to dosing.

  • Dosing: The test substance is administered orally by gavage. The starting dose is selected from a series of fixed doses (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

Hemolysis Assay (Adapted from ASTM F756-17)

Objective: To assess the hemolytic properties of a material.

Procedure:

  • Blood Collection: Fresh rabbit or human blood is collected with an anticoagulant.

  • Direct Contact Method: The test material is placed in direct contact with a diluted blood suspension.

  • Extraction Method: An extract of the test material is prepared and added to a diluted blood suspension.

  • Incubation: The mixtures are incubated at 37°C for 3 hours.[4]

  • Analysis: The amount of hemoglobin released is measured spectrophotometrically.

  • Classification: Materials are classified as non-hemolytic (<2% hemolysis), slightly hemolytic (2-5% hemolysis), or hemolytic (>5% hemolysis).[8]

MTT Assay for Cytotoxicity

Objective: To assess the metabolic activity of cells as an indicator of cell viability.

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach.

  • Treatment: Cells are exposed to various concentrations of the test substance.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm.

Histopathological Examination

Objective: To evaluate microscopic changes in tissues.

Procedure:

  • Tissue Collection: Organs of interest are collected at necropsy.

  • Fixation: Tissues are fixed in 10% neutral buffered formalin.

  • Processing: Tissues are dehydrated, cleared, and embedded in paraffin.

  • Sectioning: Thin sections of the paraffin-embedded tissues are cut.

  • Staining: Sections are stained, typically with Hematoxylin and Eosin (H&E).

  • Microscopic Examination: A qualified pathologist examines the stained sections for any pathological changes.

Visualizing Experimental Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate a typical workflow for in vivo biocompatibility assessment and a simplified signaling pathway for cytotoxicity.

Experimental_Workflow cluster_planning Study Planning cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Conclusion Test_Substance Test Substance (this compound) Cytotoxicity Cytotoxicity Assay (MTT) Test_Substance->Cytotoxicity Hemolysis Hemolysis Assay (ASTM F756) Test_Substance->Hemolysis Alternatives Alternative Excipients (PEG, Propylene Glycol, etc.) Alternatives->Cytotoxicity Alternatives->Hemolysis Acute_Toxicity Acute Toxicity (LD50) Cytotoxicity->Acute_Toxicity Hemolysis->Acute_Toxicity Histopathology Histopathological Analysis Acute_Toxicity->Histopathology Data_Comparison Comparative Data Analysis Histopathology->Data_Comparison Conclusion Biocompatibility Assessment Data_Comparison->Conclusion

Caption: General workflow for assessing the in vivo biocompatibility of a novel excipient.

Cytotoxicity_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Excipient Excipient ROS Reactive Oxygen Species (ROS) Excipient->ROS Membrane Interaction Mitochondria Mitochondria ROS->Mitochondria Oxidative Stress DNA_Damage DNA Damage ROS->DNA_Damage Mitochondria->ROS Apoptosis Apoptosis Mitochondria->Apoptosis Mitochondrial Dysfunction DNA_Damage->Apoptosis

Caption: Simplified signaling pathway illustrating potential mechanisms of excipient-induced cytotoxicity.

Conclusion

The biocompatibility of this compound for in vivo studies requires careful consideration. Based on the toxicological profiles of its components, ethylene glycol and ricinoleic acid, there are potential concerns, particularly regarding nephrotoxicity and cytotoxicity. Ethylene glycol is known to be toxic, with a primary target being the kidneys.[8] Ricinoleic acid has demonstrated cytotoxic effects on intestinal cells.[5]

In comparison, excipients like polyethylene glycol and propylene glycol generally exhibit a better safety profile with higher LD50 values and lower incidences of severe organ toxicity, although high concentrations of propylene glycol can also lead to adverse effects.[7] Polysorbates and Cremophor EL, while widely used, are also associated with potential for hemolysis and hypersensitivity reactions.[3]

Therefore, before considering this compound for in vivo studies, it is strongly recommended to conduct comprehensive biocompatibility testing, following the experimental protocols outlined in this guide. These studies should include, at a minimum, in vitro cytotoxicity and hemolysis assays, followed by in vivo acute toxicity and histopathological evaluation. This systematic approach will provide the necessary data to make an informed decision on the suitability of this compound as a safe and effective excipient in drug delivery systems.

References

Characterization of Micelles for Drug Delivery: A Comparative Guide to 1,2-Ethanediol Monoricinoleate and Common Alternatives Using Dynamic Light Scattering

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate surfactant is critical for the successful formulation of micelle-based drug delivery systems. This guide provides a comparative analysis of micelles formed by 1,2-Ethanediol monoricinoleate and other widely used non-ionic surfactants, with a focus on their characterization by Dynamic Light Scattering (DLS).

While this compound presents a potentially biocompatible and biodegradable option for drug solubilization and delivery, comprehensive data on its micellar properties remains limited in publicly accessible literature. This guide, therefore, presents available data for common alternatives—Polysorbate 80, Cremophor EL, and Pluronic F127—to serve as a benchmark for future characterization studies of this compound and to aid in the selection of suitable surfactants for formulation development.

Comparative Analysis of Micellar Properties

Dynamic Light Scattering (DLS) is a non-invasive technique widely used for determining the size distribution of small particles in suspension, making it an ideal tool for characterizing micelles.[1] Key parameters obtained from DLS analysis include the hydrodynamic diameter (micelle size), and the polydispersity index (PDI), which indicates the uniformity of the micelle population. Another crucial parameter for surfactant characterization is the Critical Micelle Concentration (CMC), the concentration at which micelles begin to form.[2]

The table below summarizes the typical micellar properties of commonly used non-ionic surfactants as determined by DLS and other methods. It is important to note that these values can be influenced by factors such as temperature, solvent conditions, and the presence of solubilized drugs.

SurfactantHydrodynamic Diameter (nm)Polydispersity Index (PDI)Critical Micelle Concentration (CMC)
This compound Data not availableData not availableData not available
Polysorbate 80 (Tween 80) ~8.7 - 11.7[1][3]< 0.3[3]~0.012 - 0.015 mg/mL
Cremophor EL ~12.4 - 17[4]~0.157~0.02% (w/v)[5]
Pluronic F127 ~15 - 30[6][7]~0.184[8]~2.8 - 10.5 mg/mL

Note: The PDI values for drug delivery applications are generally considered acceptable when below 0.3, indicating a homogenous population of vesicles.[9]

Experimental Protocol: Micelle Characterization by Dynamic Light Scattering

The following is a generalized experimental protocol for the characterization of surfactant micelles using DLS.

Objective: To determine the hydrodynamic diameter and polydispersity index of micelles formed by a selected surfactant in an aqueous solution.

Materials:

  • Surfactant (e.g., this compound, Polysorbate 80, etc.)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Syringe filters (0.22 µm pore size)

  • DLS instrument and compatible cuvettes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the surfactant in high-purity water at a concentration significantly above its expected CMC.

    • Serially dilute the stock solution to prepare a range of concentrations.

    • To remove any dust or aggregates that could interfere with the DLS measurements, filter each sample through a 0.22 µm syringe filter directly into a clean DLS cuvette.

  • DLS Instrument Setup:

    • Set the measurement temperature, typically to 25°C or 37°C to mimic physiological conditions.

    • Select the appropriate laser wavelength and scattering angle for the instrument. A common setup utilizes a He-Ne laser at 633 nm and a scattering angle of 173° (backscatter).[10]

    • Allow the instrument to equilibrate to the set temperature.

  • Measurement:

    • Place the cuvette containing the filtered sample into the DLS instrument.

    • Allow the sample to thermally equilibrate within the instrument for a few minutes.

    • Perform multiple measurements (typically 3-5 runs) for each sample to ensure reproducibility.

    • The instrument's software will record the fluctuations in scattered light intensity over time.

  • Data Analysis:

    • The autocorrelation function of the intensity fluctuations is analyzed by the instrument's software using algorithms such as the Cumulant method.

    • This analysis yields the z-average hydrodynamic diameter and the polydispersity index (PDI).[11]

Determination of Critical Micelle Concentration (CMC):

The CMC can be determined by measuring a physical property of the surfactant solutions that changes abruptly at the point of micelle formation. Using DLS, the scattered light intensity can be plotted against the surfactant concentration. A sharp increase in the scattering intensity indicates the formation of micelles, and the concentration at which this inflection occurs is the CMC.[1][12]

Experimental Workflow for DLS Analysis

The following diagram illustrates the key steps in the characterization of micelles using Dynamic Light Scattering.

DLS_Workflow cluster_prep Sample Preparation cluster_dls DLS Measurement cluster_analysis Data Analysis cluster_cmc CMC Determination prep1 Prepare Surfactant Stock Solution prep2 Serial Dilutions prep1->prep2 prep3 Filter Samples (0.22 µm) prep2->prep3 dls1 Instrument & Sample Equilibration prep3->dls1 Introduce sample dls2 Perform Multiple Runs dls1->dls2 analysis1 Autocorrelation Function Analysis dls2->analysis1 Raw data analysis2 Calculate Hydrodynamic Diameter & PDI analysis1->analysis2 cmc1 Plot Scattered Intensity vs. Concentration analysis2->cmc1 Intensity data cmc2 Identify Inflection Point cmc1->cmc2

References

Comparative analysis of the hemolytic potential of 1,2-Ethanediol monoricinoleate and other solubilizing agents

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Development

The selection of a suitable solubilizing agent is a critical step in the formulation of parenteral drug products. An ideal solubilizer should effectively increase the aqueous solubility of a poorly soluble active pharmaceutical ingredient (API) without inducing adverse effects. One of the key safety concerns associated with parenteral administration of solubilizing agents is their potential to cause hemolysis, the rupture of red blood cells. This guide provides a comparative analysis of the hemolytic potential of 1,2-Ethanediol monoricinoleate and other commonly used solubilizing agents, namely Cremophor® EL, Polysorbate 80, and Solutol® HS 15. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions during the formulation process.

Quantitative Comparison of Hemolytic Potential

The following table summarizes the available quantitative data on the hemolytic activity of the selected solubilizing agents. It is important to note that direct comparative studies including this compound are limited. The data for this agent is inferred from studies on structurally related compounds.

Solubilizing AgentChemical ClassHemolytic Potential DataSource(s)
This compound Ethylene Glycol EsterData not available for the specific compound. However, ethylene glycol alkyl ethers, a related class of compounds, are known to have metabolites that can cause hemolytic anemia.[1]
Cremophor® EL Polyethoxylated Castor OilAt a formulation to blood volume ratio of 0.035, approximately 37% hemolysis was observed.[2]
Polysorbate 80 Polyethoxylated Sorbitan EsterSignificant hemolysis (>30%) was observed after 24 hours of incubation when used as a coating for nanoparticles. The hemolytic rate shows a linear relationship with concentration in the 1-20 mg/mL range.[3][4]
Solutol® HS 15 Polyethylene Glycol 660 12-HydroxystearateDescribed as having a low hemolytic property and being associated with low toxicity and irritation.[5]

Experimental Protocols

The assessment of hemolytic potential is typically conducted through an in vitro hemolysis assay. The following is a generalized protocol based on standard laboratory practices.

In Vitro Hemolysis Assay Protocol

1. Objective: To determine the concentration-dependent hemolytic activity of a test substance on red blood cells.

2. Materials:

  • Freshly collected whole blood (typically from a relevant species, e.g., human, rabbit) with an anticoagulant (e.g., heparin, EDTA).
  • Phosphate-buffered saline (PBS), pH 7.4.
  • Test solubilizing agents (this compound, Cremophor® EL, Polysorbate 80, Solutol® HS 15).
  • Positive control (e.g., Triton™ X-100 or sodium dodecyl sulfate).
  • Negative control (e.g., PBS).
  • Centrifuge.
  • Spectrophotometer.

3. Procedure:

  • Preparation of Red Blood Cell (RBC) Suspension:
  • Centrifuge the whole blood to separate the plasma and buffy coat.
  • Wash the pelleted RBCs three times with PBS.
  • Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).
  • Incubation:
  • Prepare serial dilutions of the test solubilizing agents in PBS.
  • In a 96-well plate, mix equal volumes of the RBC suspension and the test agent dilutions.
  • Include wells for the positive control (induces 100% hemolysis) and negative control (no hemolysis).
  • Incubate the plate at 37°C for a specified time (e.g., 1-4 hours).
  • Measurement of Hemolysis:
  • Centrifuge the plate to pellet the intact RBCs.
  • Transfer the supernatant to a new plate.
  • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).
  • Data Analysis:
  • Calculate the percentage of hemolysis for each concentration of the test agent using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
  • Plot the % hemolysis against the concentration of the solubilizing agent to determine the concentration that causes 50% hemolysis (HC50).

Visualizing the Process

To better understand the experimental process and the underlying mechanism of hemolysis, the following diagrams are provided.

HemolysisAssayWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Blood Whole Blood Collection Wash Wash RBCs with PBS Blood->Wash Resuspend Resuspend RBCs in PBS (2%) Wash->Resuspend Mix Mix RBCs with Solubilizers Resuspend->Mix Prepare Prepare Solubilizer Dilutions Prepare->Mix Incubate Incubate at 37°C Mix->Incubate Centrifuge Centrifuge to Pellet RBCs Incubate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Absorbance Measure Absorbance (540 nm) Supernatant->Absorbance Calculate Calculate % Hemolysis Absorbance->Calculate

Caption: Workflow of the in vitro hemolysis assay.

The direct toxic hemolysis induced by many surfactants is primarily a result of their interaction with the red blood cell membrane, leading to its disruption. This can occur through two main mechanisms: osmotic lysis or solubilization.

HemolysisMechanism cluster_surfactant Surfactant Interaction cluster_membrane RBC Membrane cluster_pathways Hemolytic Pathways cluster_outcome Outcome Surfactant Solubilizing Agent (Surfactant) Membrane Red Blood Cell Membrane Surfactant->Membrane Osmotic ↑ Membrane Permeability (Osmotic Lysis) Membrane->Osmotic alters Solubilization Membrane Solubilization Membrane->Solubilization disrupts Hemolysis Hemolysis (Hemoglobin Release) Osmotic->Hemolysis Solubilization->Hemolysis

References

Evaluating 1,2-Ethanediol Monoricinoleate: A Comparative Guide to Cell Viability of Pharmaceutical Excipients

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the development of safe and effective drug delivery systems, a thorough understanding of the biocompatibility of all components is paramount. This guide provides a comparative analysis of the impact of 1,2-Ethanediol monoricinoleate and other commonly used pharmaceutical excipients on cell viability. The data presented herein is compiled from various in vitro studies to offer a comprehensive overview for formulation scientists and researchers. While direct comparative studies for this compound are limited, data for the structurally similar Glyceryl monooleate (GMO) is utilized as a surrogate to provide valuable insights.

Comparative Analysis of Excipient Cytotoxicity

The following table summarizes the cytotoxic effects of various excipients on different cell lines, as determined by in vitro cell viability assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an excipient that inhibits 50% of cell viability. It is important to note that IC50 values can vary depending on the cell line, exposure time, and specific assay used.

ExcipientCell Line(s)IC50 / Cytotoxicity DataReference(s)
Glyceryl monooleate (GMO) (as a proxy for this compound)PC12No significant toxic effects up to 100 µg/mL.[1]
Labrasol®Human melanoma WM164, Human keratinocytes (HaCaT), Primary skin fibroblasts (FB)Less toxic than Triton X-100.[2]
Labrafil®Human melanoma WM164, Human keratinocytes (HaCaT), Primary skin fibroblasts (FB)Less toxic than Triton X-100.[2]
Transcutol®Human melanoma WM164, Human keratinocytes (HaCaT), Primary skin fibroblasts (FB)Less toxic than Triton X-100.[2]
Labrafac®Human melanoma WM164, Human keratinocytes (HaCaT), Primary skin fibroblasts (FB)Non-toxic in the tested range.[2]
GlycerolA549, 16HBE, RTEIC50: 4.28%, 4.40%, 4.31% respectively.
EthanolCaco-2Cytotoxic properties observed at 10% (v/v).[3]
Polysorbate 20Caco-2Used in combination with glycerol, influencing the overall toxicity of the formulation.[4]
DextranB-lymphocytes, DaudiWell-tolerated up to 100 mg/mL.[5][6]
MannitolB-lymphocytes, DaudiLess tolerated than dextran at 100 mg/mL.[5][6]
SucroseB-lymphocytes, DaudiLess tolerated than dextran at 100 mg/mL.[5][6]
TrehaloseB-lymphocytes, DaudiLess tolerated than dextran at 100 mg/mL.[5][6]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of excipient-induced cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Excipient Treatment: Expose the cells to various concentrations of the test excipient for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in phosphate-buffered saline or serum-free media) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the absorbance of the untreated control cells. Plot cell viability against the logarithm of the excipient concentration to determine the IC50 value.

Crystal Violet (CV) Assay

This assay measures cell viability by staining the DNA of adherent cells.

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and excipient treatment.

  • Cell Fixation: After the treatment period, discard the culture medium and fix the cells by adding a solution such as 4% paraformaldehyde for 15 minutes.

  • Staining: Remove the fixative and stain the cells with a 0.5% crystal violet solution for 20 minutes.

  • Washing: Gently wash the wells with water to remove excess stain.

  • Dye Solubilization: Add a solubilizing agent, such as 30% acetic acid, to each well to release the incorporated dye.

  • Absorbance Measurement: Measure the absorbance of the solubilized dye at a wavelength of approximately 590 nm.

  • Data Analysis: Similar to the MTT assay, calculate cell viability as a percentage of the control and determine the IC50 value.

Mechanistic Insights into Excipient-Induced Cytotoxicity

The interaction of excipients with cells can trigger various signaling pathways leading to either programmed cell death (apoptosis) or uncontrolled cell death (necrosis).

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Viability Assessment cluster_analysis Data Analysis CellCulture Cell Culture (e.g., Caco-2, HaCaT) Incubation Incubation with Excipients (e.g., 24, 48, 72 hours) CellCulture->Incubation ExcipientPrep Excipient Preparation (Serial Dilutions) ExcipientPrep->Incubation MTT MTT Assay Incubation->MTT CV Crystal Violet Assay Incubation->CV LDH LDH Assay (Membrane Integrity) Incubation->LDH Absorbance Absorbance Reading MTT->Absorbance CV->Absorbance LDH->Absorbance IC50 IC50 Calculation Absorbance->IC50

Experimental workflow for assessing excipient cytotoxicity.

Many surfactant excipients exert their cytotoxic effects through the disruption of the cell membrane's lipid bilayer. This can lead to increased membrane permeability and, at higher concentrations, complete cell lysis and necrosis. At lower, sub-lytic concentrations, membrane perturbation can trigger intracellular stress signals that may initiate apoptosis.

surfactant_cytotoxicity cluster_surfactant Surfactant Action cluster_membrane Cellular Interaction cluster_outcomes Cellular Outcomes Surfactant Surfactant Excipient Membrane Cell Membrane Surfactant->Membrane Interaction Disruption Membrane Disruption Membrane->Disruption Leads to Apoptosis Apoptosis Disruption->Apoptosis Low Concentration Necrosis Necrosis Disruption->Necrosis High Concentration

Surfactant-induced cytotoxicity pathways.

Apoptosis Signaling Pathway

Apoptosis is a highly regulated process involving a cascade of caspase activation. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathway. Excipient-induced cellular stress can trigger the intrinsic pathway through mitochondrial damage.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR) DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Excipient Excipient-Induced Cellular Stress Excipient->Mitochondria Apoptosis Apoptosis Caspase3->Apoptosis

General overview of apoptosis signaling pathways.

Necrosis Signaling Pathway

Necrosis is a form of cell death resulting from acute cellular injury, characterized by cell swelling, membrane rupture, and release of intracellular contents, which can trigger an inflammatory response. High concentrations of certain excipients, particularly surfactants, can induce necrosis through severe membrane damage.

necrosis_pathway Excipient High Concentration of Cytotoxic Excipient MembraneDamage Severe Membrane Damage Excipient->MembraneDamage CellSwelling Cell Swelling (Oncosis) MembraneDamage->CellSwelling MembraneRupture Plasma Membrane Rupture CellSwelling->MembraneRupture ContentRelease Release of Intracellular Contents (DAMPs) MembraneRupture->ContentRelease Inflammation Inflammation ContentRelease->Inflammation

Simplified pathway of excipient-induced necrosis.

References

Safety Operating Guide

Navigating the Safe Disposal of 1,2-Ethanediol Monoricinoleate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 1,2-Ethanediol monoricinoleate, ensuring the protection of both laboratory personnel and the environment.

Understanding the Compound and Associated Hazards

This compound is an ester formed from 1,2-ethanediol (ethylene glycol) and ricinoleic acid. To ensure safe handling and disposal, it is crucial to understand the hazards associated with its constituent parts.

Property1,2-Ethanediol (Ethylene Glycol)Ricinoleic Acid
Primary Hazards Harmful if swallowed; May cause damage to organs (kidneys) through prolonged or repeated exposure.[1][2][3]May cause irritation to eyes, skin, and respiratory system.[4]
Flammability Not flammable, but can form explosive mixtures with air on intense heating.[5]Not flammable.[6]
Environmental Fate Can contaminate groundwater and surface water if disposed of improperly.[7][8]Biodegradable and unlikely to persist in the environment.[6]
Incompatibilities Strong oxidizing agents, strong bases.[5][9]Strong acids, strong bases, strong oxidizers.[6]
Step-by-Step Disposal Protocol

Adherence to a structured disposal protocol is paramount. The following steps provide a clear workflow for the safe management of this compound waste.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: The waste stream containing this compound may be considered hazardous due to the presence of ethylene glycol, especially if contaminated with heavy metals or other regulated substances from experimental processes.[10][11]

  • Segregate and Label: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines or a licensed disposal contractor.[7] The container must be clearly labeled as "Hazardous Waste: this compound" and include the primary hazard warnings.

Step 2: Proper Waste Storage

  • Container Selection: Use a clean, leak-proof, and chemically compatible container with a secure, tightly closing lid.[7] Avoid using old food or beverage containers.[7] Glass containers are suitable; do not use aluminum or galvanized containers.[4]

  • Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[4][5] The storage area should be away from incompatible materials, direct sunlight, and extreme temperatures.[4][6]

Step 3: Spill and Emergency Procedures

  • Personal Protective Equipment (PPE): When handling the waste, always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4][5]

  • Spill Containment: In the event of a spill, immediately alert personnel in the area.[4] Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[4] Prevent the spill from entering drains or public waters.[6]

  • Cleanup: Scoop the absorbent material into a suitable, labeled container for disposal.[4] Clean the affected area thoroughly.

Step 4: Final Disposal

  • Consult Regulations: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[4]

  • Professional Disposal: Arrange for the collection of the waste by a licensed hazardous waste disposal company.[7][12] Provide the company with a complete characterization of the waste.

  • Preferred Disposal Method: The recommended method for disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[9] This method is effective for both ethylene glycol and ricinoleic acid components.

  • Recycling: In some cases, the ethylene glycol component of the waste may be recyclable.[7][10] Consult with your waste disposal contractor to determine if this is a viable option for your specific waste stream.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Identification & Segregation cluster_2 Step 2: Storage cluster_3 Step 3: Disposal Path cluster_4 Step 4: Final Disposition start This compound waste generated characterize Characterize waste. Is it contaminated with other hazardous materials? start->characterize segregate Segregate from other waste streams characterize->segregate Yes/No label_container Label container clearly: 'Hazardous Waste: this compound' segregate->label_container store Store in a sealed, compatible container in a cool, dry, well-ventilated area label_container->store consult_regulations Consult institutional and local/state/federal regulations store->consult_regulations contact_disposal Contact licensed hazardous waste disposal company consult_regulations->contact_disposal is_recyclable Recycling an option? contact_disposal->is_recyclable recycle Recycle through approved facility is_recyclable->recycle Yes incinerate Incinerate in a chemical incinerator with afterburner and scrubber is_recyclable->incinerate No

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,2-Ethanediol monoricinoleate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1,2-Ethanediol monoricinoleate, tailored for researchers, scientists, and drug development professionals. The following procedures are based on the hazardous properties of its components, 1,2-Ethanediol (ethylene glycol) and ricinoleic acid.

Hazard Identification and Risk Assessment

  • Ethylene Glycol: Harmful if swallowed and may cause damage to the kidneys through prolonged or repeated oral exposure.[1][2][3] It is classified with acute oral toxicity (Category 4) and specific target organ toxicity on repeated exposure (Category 2).[1]

  • Ricinoleic Acid: Generally considered to have low toxicity.[4][5] However, as with any laboratory chemical, direct contact should be avoided.[4]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent skin and eye contact, and inhalation of any aerosols or mists.[6][7][8]

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield where splashing is possible.[8][9]
Hand Protection Chemical-resistant gloves, such as nitrile or butyl rubber.[8] Gloves must be inspected before use.[9]
Body Protection A lab coat or chemical-resistant apron.[10] For larger quantities or significant exposure risk, impervious clothing may be required.[8][9]
Respiratory Generally not required if handled in a well-ventilated area.[10] If aerosols or mists are generated, use a respirator with an appropriate cartridge.[8]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for minimizing risk.

  • Preparation:

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[9][10]

    • Confirm that an eyewash station and safety shower are accessible.[10]

    • Assemble all necessary equipment and materials before handling the chemical.

    • Put on all required PPE as specified in the table above.[6]

  • Handling:

    • Avoid direct contact with skin and eyes.[9]

    • Do not eat, drink, or smoke in the handling area.[2]

    • Use appropriate tools (e.g., spatulas, pipettes) to handle the substance.

    • Keep containers tightly sealed when not in use to prevent spills or contamination.[7][11]

  • Spill Management:

    • In case of a small spill, absorb the material with an inert absorbent like sand or vermiculite.[6][10][12]

    • For larger spills, contain the spill and prevent it from entering drains.[3][10]

    • Collect the absorbed material into a suitable, labeled container for disposal.[1][3]

    • Clean the spill area thoroughly with soap and water.[10]

Disposal Plan

Waste containing this compound must be treated as hazardous waste due to the ethylene glycol component.

  • Waste Collection:

    • Collect all waste material, including contaminated PPE and absorbent materials, in a designated, clearly labeled, and sealed container.[1]

  • Disposal:

    • Dispose of the waste through an approved hazardous waste disposal facility.[1]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[7] Do not dispose of it down the drain.[9]

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_ppe Don PPE (Goggles, Gloves, Lab Coat) prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_chem Handle Chemical (Avoid Contact/Inhalation) prep_area->handle_chem Proceed to Handling handle_container Keep Container Sealed handle_chem->handle_container cleanup_spill Manage Spills with Absorbent Material handle_container->cleanup_spill If Spill Occurs cleanup_waste Collect Waste in Labeled Container handle_container->cleanup_waste After Use cleanup_spill->cleanup_waste cleanup_dispose Dispose as Hazardous Waste cleanup_waste->cleanup_dispose cleanup_decontaminate Decontaminate Work Area & Remove PPE cleanup_dispose->cleanup_decontaminate

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.